Bartsioside
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8/c16-5-8-2-1-7-3-4-21-14(10(7)8)23-15-13(20)12(19)11(18)9(6-17)22-15/h2-4,7,9-20H,1,5-6H2/t7-,9+,10+,11+,12-,13+,14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHJZJFIDNMNBS-DNRYLMBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C([C@H]2[C@@H]1C=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of Bartsioside in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Bartsioside, an iridoid glycoside found in various plant species, notably within the genus Plantago. This compound is a key intermediate in the biosynthesis of other important iridoids, such as aucubin. This document details the enzymatic steps, key intermediates, quantitative data, and experimental methodologies relevant to the study of this compound biosynthesis.
The Biosynthetic Pathway of this compound
This compound is a monoterpenoid synthesized via the iridoid biosynthetic pathway. This pathway originates from the general terpenoid precursor, geranyl pyrophosphate (GPP), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The biosynthesis of this compound can be broadly divided into three stages: the formation of the iridoid skeleton, a series of oxidative modifications and glycosylation to form 8-epi-loganic acid, and the final conversion steps to this compound.
The initial steps involve the conversion of GPP to the central iridoid precursor, 8-oxogeranial. This is catalyzed by a sequence of enzymes:
-
Geraniol (B1671447) Synthase (GES): Hydrolyzes GPP to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidase (HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
The crucial step in the formation of the iridoid scaffold is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) , to form nepetalactol or its stereoisomers. From here, the pathway proceeds through a series of intermediates, including 8-epi-iridodial and 8-epi-deoxyloganic acid, the latter being a key precursor for a group of iridoids including this compound[1][2][3]. While the complete enzymatic sequence from 8-epi-deoxyloganic acid to this compound is not fully elucidated, it is hypothesized to involve a series of hydroxylations and potentially a glycosylation step catalyzed by specific cytochrome P450s and UDP-glycosyltransferases (UGTs)[4][5][6][7][8][9][10].
This compound then serves as the direct precursor to aucubin. This conversion is catalyzed by Aucubin Synthase , a cytochrome P450 enzyme belonging to the CYP72A subfamily. This enzyme hydroxylates this compound to form aucubin.
Quantitative Data
The concentration of this compound and related iridoid glycosides varies significantly among different plant species and even between different cultivars and plant parts. The following tables summarize available quantitative data from the literature.
Table 1: Concentration of this compound and Related Iridoid Glycosides in Plantago Species.
| Plant Species | Plant Part | This compound (mg/g DW) | Aucubin (mg/g DW) | Catalpol (mg/g DW) | Reference |
| Plantago lanceolata 'Endurance' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'Hercules' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'Elite2' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'PG742' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago lanceolata 'Tonic' | Leaf | Not Reported | Intermediate | Low | [1] |
| Plantago atrata | Not Specified | Not Reported | 9.3 | Not Reported | [11][12] |
| Plantago holosteum | Not Specified | Not Reported | 5.4 | Not Reported | [11][12] |
| Plantago reniformis | Not Specified | Not Reported | 1.0 | Not Reported | [11][12] |
| Plantago bellardii | Not Specified | Not Reported | 0.5 | Not Reported | [11][12] |
| Plantago coronopus | Not Specified | Not Reported | 0.3 | Not Reported | [11][12] |
| Plantago schwarzenbergiana | Not Specified | Not Reported | Low | Not Reported | [11][12] |
| Plantago maritima | Leaf | Not Reported | up to 0.27% | up to 1.81% | [5] |
Note: Direct quantitative data for this compound is limited in the reviewed literature. The table primarily presents data for the related and often co-occurring iridoid glycosides, Aucubin and Catalpol.
Table 2: Enzyme Kinetic Parameters.
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |
| Aucubin Synthase (CYP72A) | This compound | Data Not Available | Data Not Available | Callicarpa americana | [13] |
| Cytochrome P450 Enzymes (general) | Various | Highly variable | Highly variable | Various | [14][15][16][17][18] |
Note: Specific kinetic parameters (Km, Vmax) for Aucubin Synthase are not yet reported in the literature. The kinetic behavior of cytochrome P450 enzymes can be complex and often deviates from standard Michaelis-Menten kinetics[14][15][17][18].
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Heterologous Expression and Functional Characterization of Aucubin Synthase
This protocol describes the transient expression of a candidate Aucubin Synthase gene in Nicotiana benthamiana, a widely used system for the functional characterization of plant enzymes[19][20][21].
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Expression vector (e.g., pEAQ-HT) containing the candidate Aucubin Synthase gene
-
Nicotiana benthamiana plants (4-6 weeks old)
-
Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Liquid nitrogen
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, containing 5 mM dithiothreitol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone)
-
Microsome isolation buffer (e.g., 0.1 M Tris-HCl pH 7.4, 10 mM KCl, 1 mM EDTA, 1 mM DTT, 20% (v/v) glycerol)
Procedure:
-
Agroinfiltration:
-
Transform the expression vector into A. tumefaciens.
-
Grow a starter culture of the transformed Agrobacterium overnight at 28°C in LB medium with appropriate antibiotics.
-
Inoculate a larger culture and grow to an OD₆₀₀ of 0.8-1.0.
-
Pellet the cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 0.5-1.0.
-
Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe.
-
Grow the plants for 4-5 days under standard greenhouse conditions.
-
-
Microsome Isolation:
-
Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Homogenize the powder in ice-cold extraction buffer.
-
Filter the homogenate through miracloth and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and other debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in microsome isolation buffer. The protein concentration can be determined using a Bradford assay.
-
-
Functional Assay:
-
Perform an in vitro enzyme assay as described in Protocol 3.2 using the isolated microsomes.
-
Analyze the reaction products by LC-MS/MS (as described in Protocol 3.3) to confirm the conversion of this compound to Aucubin.
-
In Vitro Enzyme Assay for Aucubin Synthase Activity
This protocol outlines a method for determining the activity of Aucubin Synthase in isolated microsomes[13][22][23][24][25].
Materials:
-
Isolated microsomes containing the recombinant Aucubin Synthase (from Protocol 3.1).
-
This compound substrate (e.g., 1 mM stock in methanol).
-
NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., ethyl acetate (B1210297) or acetonitrile).
-
Internal standard for LC-MS/MS analysis (e.g., a related iridoid glycoside not present in the reaction).
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Reaction buffer
-
NADPH regenerating system
-
Microsomal protein (e.g., 50-100 µg)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of e.g., 100 µM.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of quenching solution.
-
Vortex vigorously and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and resuspend in a suitable solvent for LC-MS/MS analysis.
-
Include a negative control (e.g., boiled microsomes or a reaction without NADPH) to ensure that the product formation is enzymatic.
Extraction and Quantification of this compound from Plant Material using HPLC-MS/MS
This protocol provides a general method for the extraction and quantification of this compound from dried plant material[6][7][20][22][25].
Materials:
-
Dried and finely powdered plant material.
-
Extraction solvent (e.g., 80% methanol (B129727) in water).
-
Vortex mixer, sonicator, and centrifuge.
-
Syringe filters (0.22 µm).
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
-
Mobile phase A: Water with 0.1% formic acid.
-
Mobile phase B: Acetonitrile with 0.1% formic acid.
-
This compound analytical standard.
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of powdered plant material into a centrifuge tube.
-
Add 1 mL of extraction solvent.
-
Vortex for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow rate: 0.3 mL/min.
-
Injection volume: 5 µL.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) to elute the compounds, followed by a re-equilibration step.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: ESI positive or negative mode.
-
Detection mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) for this compound using an analytical standard. This involves determining the optimal collision energy for fragmentation.
-
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound analytical standard.
-
Analyze the plant extracts and the calibration standards using the developed HPLC-MS/MS method.
-
Quantify the amount of this compound in the extracts by comparing the peak areas to the calibration curve.
-
Experimental and Logical Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a typical workflow for enzyme discovery in this pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. Directed Evolution of the UDP-Glycosyltransferase UGTBL1 for Highly Regioselective and Efficient Biosynthesis of Natural Phenolic Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triterpenoid-biosynthetic UDP-glycosyltransferases from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Systematic analysis of the UDP-glucosyltransferase family: discovery of a member involved in rutin biosynthesis in Solanum melongena [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dokumen.pub [dokumen.pub]
- 14. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heterologous expression of the isopimaric acid pathway in Nicotiana benthamiana and the effect of N-terminal modifications of the involved cytochrome P450 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 22. primo.lib.umn.edu [primo.lib.umn.edu]
- 23. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. P450-Glo™ Assays Protocol [promega.com.cn]
- 25. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
Bartsioside: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. First identified in plants such as Cistanche deserticola and Bellardia trixago, this compound has garnered attention for its potential as an anti-inflammatory agent.[1][2][3][[“]] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its putative mechanism of action through key inflammatory signaling pathways. All quantitative data is summarized for clarity, and experimental workflows are visualized to support researchers in the fields of natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. The data compiled from various sources provides a foundational profile of the compound.[1][2][3][[“]][5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂O₈ | [1][5][6] |
| Molecular Weight | 330.33 g/mol | [1][5][6] |
| CAS Number | 62133-72-6 | [5][6] |
| Appearance | Powder | [2] |
| Exact Mass | 330.13146766 Da | [5] |
| Optical Rotation [α]D | -71.9° (c=0.64, MeOH, 22°C) | [3][[“]] |
| Calculated LogP (CLogP) | -1.941 | [3] |
| Topological Polar Surface Area | 129 Ų | [5] |
| Solubility | Soluble in Methanol (B129727); good water solubility implied | [3][[“]] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings and the further development of this compound as a therapeutic lead. This section outlines protocols for its isolation, structural characterization, and in vitro biological evaluation.
Isolation and Purification of this compound
The following protocol is based on the successful isolation of this compound from Bellardia trixago and represents a standard method for extracting iridoid glycosides from plant material.
Objective: To isolate and purify this compound from dried, powdered plant material.
Materials:
-
Dried, lyophilized aerial parts of the source plant (e.g., Bellardia trixago)
-
Solvents: n-hexane, dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), methanol (MeOH), water (H₂O)
-
Silica (B1680970) gel for column chromatography (Kieselgel 60)
-
Preparative Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
Extraction: a. Macerate the dried and powdered plant material in a mixture of MeOH/H₂O (1:1, v/v) at room temperature with stirring for 24 hours. b. Centrifuge the suspension at 7000 rpm to pellet the plant debris. c. Decant the supernatant and perform a liquid-liquid partitioning against solvents of increasing polarity. d. First, extract the aqueous supernatant with n-hexane (3x volume) to remove nonpolar lipids and chlorophylls. Discard the n-hexane phase. e. Subsequently, extract the aqueous phase with dichloromethane (3x volume). The dichloromethane phase is collected. f. Remove the methanol from the remaining aqueous phase under reduced pressure using a rotary evaporator. g. Extract the final aqueous solution with ethyl acetate (3x volume). This compound, being a moderately polar glycoside, is expected to partition into the EtOAc fraction. h. Concentrate the ethyl acetate fraction to dryness in vacuo to yield the crude extract.
-
Chromatographic Purification: a. Column Chromatography: i. Pre-absorb the crude EtOAc extract onto a small amount of silica gel. ii. Load the adsorbed sample onto a silica gel column pre-equilibrated with a nonpolar solvent (e.g., chloroform (B151607) or a hexane/EtOAc mixture). iii. Elute the column with a step-gradient of increasing polarity, typically using mixtures of chloroform and methanol (e.g., 100:0 to 80:20 CHCl₃:MeOH). iv. Collect fractions and monitor their composition using analytical TLC, visualizing spots under UV light (254 nm) and/or by staining (e.g., with H₂SO₄ in MeOH followed by heating). v. Pool fractions containing the compound of interest based on their TLC profiles. b. Preparative TLC: i. For final purification, apply the enriched fractions to preparative TLC plates. ii. Develop the plates using a suitable solvent system (e.g., EtOAc/MeOH/H₂O, 8.5:1:0.5, v/v/v). iii. Visualize the bands under UV light and scrape the band corresponding to this compound. iv. Elute the compound from the silica gel using methanol, filter to remove silica particles, and evaporate the solvent to yield pure this compound.
Structural Elucidation
The identity and purity of the isolated this compound are confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., Methanol-d₄, MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
The obtained spectra should be compared with published data. The ¹H NMR spectrum of this compound is available in the literature.[[“]]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol).
-
Analyze the sample using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or other high-resolution mass analyzer.
-
In positive ion mode, this compound should be detected as its protonated adduct [M+H]⁺ at m/z 331.139.[3][[“]] High-resolution analysis will confirm the elemental composition (C₁₅H₂₂O₈).
-
In Vitro Biological Assays
2.3.1 Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration range at which this compound is non-toxic to cells, a prerequisite for subsequent anti-inflammatory testing. The protocol is described for the BV-2 microglial cell line, in which this compound has been previously evaluated.[1][7][8]
Methodology:
-
Cell Culture: Seed BV-2 microglial cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO and dilute them in culture medium to final concentrations (e.g., 1, 5, 10, 20, 40, 80 μM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add 100 μL of the medium containing the different concentrations of this compound. Incubate for 24 hours.
-
MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
2.3.2 Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated microglial cells.
Methodology:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 μg/mL to all wells except the negative control, to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Nitrite (B80452) Measurement (Griess Assay): a. Transfer 50 μL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 μL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm. The concentration of nitrite is calculated using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Putative Mechanism of Action & Signaling Pathways
While the precise molecular targets of this compound have not been fully elucidated, its anti-inflammatory activity in LPS-stimulated microglia strongly suggests interference with canonical inflammatory signaling pathways. Based on the known mechanisms of other iridoid glycosides and anti-inflammatory natural products, this compound is hypothesized to modulate the NF-κB and MAPK signaling cascades.[9][10][11]
Experimental Workflow Visualization
The overall process from plant material to biological data can be visualized as a logical workflow.
Putative Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation. Upon stimulation by LPS, a cascade is initiated that leads to the degradation of the inhibitor IκBα, allowing the p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes like iNOS (produces NO) and COX-2. This compound may inhibit this pathway, possibly by preventing IκBα phosphorylation or degradation.
Putative Modulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are also activated by LPS and contribute to the inflammatory response by activating transcription factors like AP-1. The phosphorylation of these kinases is a critical step. Anti-inflammatory compounds often work by preventing this phosphorylation. This compound could potentially suppress the activation of one or more of these MAPK pathways.
Conclusion and Future Directions
This compound is an iridoid glycoside with established anti-inflammatory potential and well-characterized physical and chemical properties. The protocols provided herein offer a robust framework for its isolation, characterization, and in vitro evaluation. While its exact molecular mechanism is still under investigation, compelling evidence points towards the modulation of the NF-κB and MAPK signaling pathways.
Future research should focus on confirming these putative mechanisms through targeted experiments, such as Western blot analysis for phosphorylated signaling proteins (IκBα, p65, p38, ERK) and reporter gene assays. Furthermore, expanding the biological evaluation to in vivo models of inflammation will be a critical step in validating the therapeutic potential of this compound for inflammatory diseases.
References
- 1. academicjournals.org [academicjournals.org]
- 2. longdom.org [longdom.org]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blueberry Counteracts BV-2 Microglia Morphological and Functional Switch after LPS Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activities of High-Glucosinolate-Synthesis Lines of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]
Bartsioside: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities. This compound has been identified in several plant species, including Bellardia trixago and Castilleja tenuiflora.[1][2] While research into the full spectrum of this compound's pharmacological potential is still in its early stages, preliminary studies have revealed a specific and measurable biological effect. This document provides a comprehensive technical guide to the current state of knowledge regarding the biological activities of this compound, with a focus on quantitative data and experimental methodologies.
Confirmed Biological Activity: Inhibition of Parasitic Plant Growth
The most well-documented biological activity of this compound is its inhibitory effect on the radicle growth of the parasitic plant Orobanche cumana, a significant agricultural pest that affects sunflower crops.[3][4][5] This discovery was the result of a bio-guided fractionation of extracts from Bellardia trixago.[3][4]
Quantitative Data
The inhibitory effect of this compound on Orobanche cumana radicle growth has been quantified in scientific studies. The following table summarizes the available data.
| Compound | Concentration | Percent Inhibition of O. cumana Radicle Growth | Source |
| This compound | 100 µg/mL | 61.1 ± 1.5% | [3] |
Experimental Protocol: Orobanche cumana Radicle Growth Inhibition Assay
The following protocol outlines the methodology used to determine the inhibitory activity of this compound on O. cumana radicle growth.
1. Preparation of O. cumana Seeds:
-
O. cumana seeds are sterilized and pre-conditioned to stimulate germination.
-
Germination is induced by applying a synthetic strigolactone analog, GR24.
2. Treatment with this compound:
-
Germinated seeds with emerged radicles are selected for the bioassay.
-
This compound is dissolved in a suitable solvent (e.g., methanol) and then diluted to the final test concentration of 100 µg/mL in water.
-
A control group is treated with the solvent solution without this compound.
3. Incubation:
-
The treated seeds are placed on filter paper in petri dishes and incubated in the dark under controlled temperature and humidity.
4. Measurement and Analysis:
-
After a defined incubation period, the radicle length of both the this compound-treated and control groups is measured using microscopy and image analysis software.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (mean radicle length of treated group / mean radicle length of control group)] * 100
-
Statistical analysis is performed to determine the significance of the observed inhibition.[6]
Bio-guided Isolation and Activity Testing Workflow
The following diagram illustrates the workflow for the bio-guided isolation of this compound from Bellardia trixago and the subsequent testing of its biological activity.
Potential Biological Activities Under Investigation
Anti-inflammatory Activity
This compound has been isolated from Castilleja tenuiflora, a plant used in traditional medicine for conditions that may have an inflammatory component.[7][8][9][10] In a study investigating the anti-inflammatory properties of compounds from this plant, this compound was isolated. However, due to the small and impure quantity obtained, it could not be evaluated in the TPA-induced ear edema model in mice.[11] Therefore, while its presence in a plant with anti-inflammatory uses is noted, there is currently no direct experimental evidence or quantitative data to support the anti-inflammatory activity of this compound itself.
Unexplored Biological Activities
To date, there is a lack of scientific literature specifically investigating the antioxidant and hepatoprotective activities of isolated this compound. While extracts of plants containing this compound may exhibit these properties, such activities cannot be attributed to this compound without direct experimental evidence on the pure compound.
Future Research Directions
The existing data on this compound opens up several avenues for future research:
-
Elucidation of the Mechanism of Action: Studies are needed to understand the molecular mechanism by which this compound inhibits the radicle growth of Orobanche cumana. This could involve investigating its effects on key enzymes or signaling pathways in the parasitic plant.
-
Evaluation of Other Biological Activities: The potential anti-inflammatory, antioxidant, and hepatoprotective activities of pure this compound warrant investigation using established in vitro and in vivo models.
-
Structure-Activity Relationship Studies: Synthesis of this compound analogs and subsequent biological testing could provide insights into the structural features essential for its activity and potentially lead to the development of more potent derivatives.
-
Broader Herbicidal Spectrum: Investigating the inhibitory effects of this compound on other parasitic and non-parasitic plant species could determine its potential as a natural herbicide.
Conclusion
The current body of scientific evidence confirms that this compound possesses a significant inhibitory activity against the radicle growth of the parasitic plant Orobanche cumana. While its presence in medicinal plants with anti-inflammatory uses suggests other potential therapeutic benefits, these have yet to be experimentally validated for the pure compound. The limited research on this compound highlights the need for further investigation to fully characterize its biological activity profile and to explore its potential applications in agriculture and medicine.
References
- 1. Iridoids from Bellardia trixago (L.) All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of iridoids and verbascoside isolated from Castilleja tenuiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora | Scilit [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Bartsioside: An In-Depth Technical Guide to its In Vitro Mechanism of Action
Disclaimer: Direct in vitro studies elucidating the specific molecular mechanism of action of isolated Bartsioside are currently limited in publicly available scientific literature. This guide, therefore, extrapolates the potential mechanisms of this compound based on the well-documented in vitro activities of the broader class of iridoid glycosides, to which this compound belongs. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, an iridoid glycoside, is a natural compound found in various plant species. While research directly focused on this compound's mechanism of action in vitro is sparse, the broader family of iridoid glycosides has demonstrated significant anti-inflammatory, antioxidant, and pro-apoptotic activities in a variety of in vitro models. These effects are primarily attributed to the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2). This technical guide synthesizes the available data on related iridoid glycosides to postulate the likely in vitro mechanism of action of this compound, providing a framework for future research and drug discovery efforts.
Postulated Core Mechanisms of Action
Based on the activities of related iridoid glycosides, this compound is likely to exert its biological effects through the following core mechanisms:
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory signaling pathways, primarily NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators.
-
Antioxidant Activity: Activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.
-
Induction of Apoptosis: In cancer cell lines, iridoid glycosides have been shown to induce programmed cell death through the modulation of apoptosis-related proteins.
Quantitative Data on Iridoid Glycoside Activity
The following tables summarize quantitative data from in vitro studies on various iridoid glycosides, offering a comparative perspective on their potential efficacy.
Table 1: Anti-inflammatory Activity of Iridoid Glycosides
| Iridoid Glycoside | Cell Line | Assay | Target | IC50 / Effective Concentration | Reference |
| Aucubin | RAW 264.7 | NO Production | iNOS | 14.1 mM (as H-Aucubin) | [1] |
| Geniposidic Acid | Murine Macrophages | Carrageenan-induced edema | Inflammation | 91.01% ± 3.87% inhibition | [1] |
| Scropolioside B | HEK293 | Luciferase Reporter | NF-κB | 1.02 µmol/L | [2] |
| Harpagoside | THP-1 | ELISA | TNF-α | >100 µM | [3] |
Table 2: Cytotoxic and Apoptotic Activity of Iridoid Glycosides
| Iridoid Glycoside | Cell Line | Assay | Effect | IC50 / Effective Concentration | Reference |
| Hyperoside (B192233) | FaDu | MTT Assay | Increased Apoptosis | Concentration-dependent | [4] |
| Ginsenoside Rh2 | HCT116, SW480 | Cell Viability | Induction of Apoptosis and Paraptosis | Potent activity observed | [5] |
| Solasodine Rhamnosyl Glycosides | Various cancer cells | Apoptosis Assay | Induction of Apoptosis | Effective in various cell lines | [6] |
Signaling Pathways
NF-κB Signaling Pathway
Iridoid glycosides are well-documented inhibitors of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[7][8] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB. This, in turn, suppresses the transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[7][9][10]
MAPK Signaling Pathway
The MAPK signaling pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation and cellular stress responses.[11] Some iridoid glycosides have been shown to inhibit the phosphorylation of these kinases, thereby blocking downstream inflammatory responses.[12]
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary defense mechanism against oxidative stress.[13] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like HO-1 and NQO1.[14][15]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to assess the anti-inflammatory and cytotoxic activities of compounds like this compound.
Cell Culture and Treatment
-
Cell Lines: RAW 264.7 (murine macrophages), HEK293 (human embryonic kidney), various human cancer cell lines (e.g., HT-29, U-87).[2][16][17]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations for a specified duration. A vehicle control (DMSO alone) is always included.
Nitric Oxide (NO) Production Assay
-
Principle: Measures the production of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Protocol:
-
Seed cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.[18]
-
Western Blot Analysis for Signaling Proteins
-
Principle: Detects the expression and phosphorylation status of specific proteins in cell lysates.
-
Protocol:
-
Treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α) for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-p38, Nrf2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
MTT Assay for Cell Viability
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.[16]
-
Apoptosis Assay by Flow Cytometry
-
Principle: Uses Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium (B1200493) iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Conclusion and Future Directions
While direct evidence is pending, the existing literature on iridoid glycosides strongly suggests that this compound possesses significant potential as a modulator of key cellular pathways involved in inflammation, oxidative stress, and apoptosis. Its postulated ability to inhibit NF-κB and MAPK signaling, activate the Nrf2 pathway, and induce apoptosis in cancer cells makes it a compelling candidate for further investigation in the context of inflammatory diseases and oncology.
Future in vitro research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to conduct definitive in vitro studies.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB, MAPK, and Nrf2 pathways using a variety of cell lines.
-
Apoptosis Induction: Investigating the pro-apoptotic effects of this compound on a panel of cancer cell lines and delineating the specific apoptotic pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with other structurally related iridoid glycosides to identify key functional groups responsible for its biological activity.
A thorough in vitro characterization of this compound will be crucial for unlocking its therapeutic potential and guiding future preclinical and clinical development.
References
- 1. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora | MDPI [mdpi.com]
- 2. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic effects of hyperoside on FaDu human pharyngeal carcinoma cells [chosunobr.org]
- 5. Ginsenoside Rh2 induces apoptosis and paraptosis-like cell death in colorectal cancer cells through activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solasodine rhamnosyl glycosides cause apoptosis in cancer cells. Do they also prime the immune system resulting in long-term protection against cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 10. Inhibition of NF-κB-mediated inflammation in severe acute respiratory syndrome coronavirus-infected mice increases survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Nrf2 activators modulate antioxidant gene expression and apoptosis in leukemic K-562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Unexplored Potential of Bartsioside in Plantago Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Plantago, commonly known as plantain, has a long-standing history in traditional medicine, with its therapeutic properties often attributed to a rich profile of phytochemicals. Among these, iridoid glycosides are a significant class of compounds with a wide range of biological activities. This technical guide focuses on Bartsioside, a lesser-studied iridoid glycoside found within the Plantago genus. While its congener, Aucubin, has been extensively investigated, this compound remains a molecule of untapped potential. This document provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in Plantago species, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities, particularly its putative role in modulating key inflammatory signaling pathways. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound.
Natural Occurrence of this compound in Plantago Species
This compound, an iridoid glycoside, has been identified as a chemical marker in the chemotaxonomy of the Plantago genus. Its distribution, however, is not uniform across all species. Current research indicates a significant association between the presence of this compound and the subgenus Psyllium[1]. While comprehensive quantitative data remains scarce in publicly available literature, chemotaxonomic studies have qualitatively or semi-quantitatively assessed its presence in various species.
Table 1: Qualitative and Semi-Quantitative Data on this compound in Plantago Species
| Plantago Species | Subgenus | Plant Part | This compound Presence | Reference |
| Plantago spp. | Psyllium | Not specified | Associated | [1] |
| 34 Plantago species | Various | Not specified | Characteristic for a subgenus | [2] |
Note: The current body of scientific literature lacks specific quantitative data on the concentration of this compound in various Plantago species and their respective parts (e.g., leaves, seeds, roots). The information available is primarily from chemotaxonomic studies that indicate its presence or absence as a marker for classification purposes.
Experimental Protocols
The isolation and characterization of this compound from plant material require a systematic approach involving extraction, fractionation, and purification, followed by structural elucidation using spectroscopic techniques. The following protocols are adapted from methodologies reported for the successful isolation of this compound from Bellardia trixago, a plant species also containing this iridoid glycoside, and can be applied to Plantago species with appropriate optimization.
Extraction and Fractionation
-
Plant Material Preparation: Air-dry the desired plant parts of the selected Plantago species (e.g., aerial parts) at room temperature and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material in methanol (B129727) (MeOH) at room temperature for 72 hours.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition it successively with n-hexane and ethyl acetate (B1210297) (EtOAc).
-
Fraction Collection: Collect the different fractions. The EtOAc fraction is typically enriched in iridoid glycosides like this compound.
Isolation by Column Chromatography
-
Silica (B1680970) Gel Column Chromatography: Subject the EtOAc fraction to column chromatography on silica gel.
-
Elution Gradient: Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform-methanol-water) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent, which gives a characteristic color with iridoids upon heating).
-
Pooling of Fractions: Combine the fractions that show the presence of the target compound based on the TLC profile.
Purification by Preparative HPLC
-
Column: Utilize a reversed-phase C18 column.
-
Mobile Phase: Employ a gradient of acetonitrile (B52724) (ACN) and water.
-
Detection: Monitor the elution at a suitable wavelength, typically around 200-210 nm for iridoid glycosides.
-
Peak Collection: Collect the peak corresponding to this compound.
-
Purity Check: Assess the purity of the isolated compound using analytical HPLC.
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for elucidating the detailed chemical structure of this compound. Comparison of the obtained spectral data with published values for this compound confirms its identity.
Potential Signaling Pathways Modulated by this compound
While direct studies on the specific signaling pathways modulated by this compound are limited, the known anti-inflammatory properties of iridoid glycosides suggest potential interactions with key inflammatory cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response and are common targets for anti-inflammatory compounds.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
It is hypothesized that this compound, like other anti-inflammatory iridoids, may exert its effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.
The MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by various stimuli leads to the activation of transcription factors that regulate the expression of inflammatory mediators.
This compound could potentially interfere with the MAPK signaling cascade, for instance, by inhibiting the phosphorylation and activation of one or more of the MAP kinases, leading to a downstream reduction in the production of pro-inflammatory mediators.
Future Directions and Conclusion
This compound represents a promising yet under-investigated phytochemical within the Plantago genus. The lack of quantitative data on its natural occurrence presents a significant research gap that needs to be addressed to fully understand its distribution and potential for sustainable sourcing. The development and validation of a robust analytical method for the quantification of this compound in Plantago species is a critical next step.
Furthermore, while the anti-inflammatory potential of this compound can be inferred from the bioactivities of related iridoid glycosides, dedicated studies are required to elucidate its specific mechanism of action. Investigating its effects on the NF-κB and MAPK signaling pathways, as well as other relevant cellular targets, will be crucial in defining its therapeutic potential.
References
Iridoid Glycosides from Bellardia trixago: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bellardia trixago (L.) All., a hemiparasitic plant of the Orobanchaceae family, has been a subject of phytochemical interest due to its production of a diverse array of bioactive secondary metabolites. Among these, iridoid glycosides represent a significant class of compounds that have been isolated and characterized from this plant. This technical guide provides a comprehensive overview of the iridoid glycosides identified in Bellardia trixago, detailing their quantitative analysis, experimental protocols for their isolation and characterization, and insights into their potential biological activities and associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring natural sources for novel therapeutic agents.
Quantitative Data of Iridoid Glycosides from Bellardia trixago
Phytochemical investigations of Bellardia trixago have led to the isolation and identification of several iridoid glycosides. The compounds isolated from the polar and ethyl acetate (B1210297) extracts of the plant are summarized below.
Table 1: Iridoid Glycosides Isolated from the Polar Fraction of Bellardia trixago
| Compound Number | Iridoid Glycoside | Notes |
| 1 | Aucubin (B1666126) | Previously isolated from this plant. |
| 2 | Bartsioside | Previously isolated from this plant. |
| 3 | Melampyroside | Previously isolated from this plant. |
| 4 | Mussaenoside | Previously isolated from this plant. |
| 5 | Gardoside methyl ester | Previously isolated from this plant. |
| 6 | Mussaenosidic acid | Isolated for the first time from this plant.[1][2] |
| 7 | Geniposidic acid | Isolated for the first time from this plant.[1][2] |
| 8 | 8-Epiloganin | Isolated for the first time from this plant.[1][2] |
Table 2: Quantitative Yields of Iridoid Glycosides from the Ethyl Acetate Extract of Aerial Green Organs of Bellardia trixago
| Compound Number | Iridoid Glycoside | Yield (mg) from 1.45 g of EtOAc extract | % w/w of EtOAc Extract |
| 2 | This compound | 13.9 | 0.96% |
| 3 | Aucubin | 12.4 | 0.86% |
| 4 | Melampyroside | 642.3 | 44.30% |
| 5 | Gardoside methyl ester | 2.0 | 0.14% |
| 6 | Mussaenoside | 6.1 | 0.42% |
Data extracted from a study by Soriano et al. (2022), where the ethyl acetate extract was obtained from 189.0 g of lyophilized green organs of a white-flowered population.[3]
Experimental Protocols
The following sections detail the generalized methodologies for the extraction, isolation, and structural elucidation of iridoid glycosides from Bellardia trixago, based on published research.
Plant Material and Extraction
The aerial parts of Bellardia trixago are collected, dried, and powdered. The powdered plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. The resulting crude extract is concentrated under reduced pressure. For further fractionation, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate, to separate compounds based on their polarity.
Isolation and Purification of Iridoid Glycosides
A bioactivity-guided fractionation approach is often employed to isolate the active iridoid glycosides. The ethyl acetate extract, which has been shown to be rich in these compounds, is a common starting point for purification.
a) Column Chromatography:
The dried and concentrated ethyl acetate extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of dichloromethane and methanol, with the methanol concentration being incrementally increased. Fractions are collected and monitored by thin-layer chromatography (TLC).
b) Preparative Thin-Layer Chromatography (pTLC):
Fractions from column chromatography that show the presence of iridoid glycosides are further purified using preparative TLC on silica gel plates. An appropriate solvent system, such as a mixture of chloroform (B151607) and methanol, is used for development. The bands corresponding to the individual compounds are scraped off the plates, and the compounds are eluted from the silica gel with a suitable solvent like methanol.
Structural Elucidation
The structures of the isolated pure compounds are elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are conducted to determine the chemical structure, including the stereochemistry of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the isolated compounds.
-
Comparison with Literature Data: The spectroscopic data obtained are compared with published data for known iridoid glycosides to confirm their identity.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of iridoid glycosides from Bellardia trixago.
Signaling Pathways
While research on the specific signaling pathways modulated by iridoid glycosides from Bellardia trixago is ongoing, studies on some of these compounds isolated from other plant sources have revealed potential mechanisms of action relevant to drug development.
Aucubin Signaling Pathways:
Aucubin has been shown to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling pathways.
Mussaenoside Signaling Pathway:
Mussaenoside has demonstrated anti-inflammatory and antioxidant activities, suggesting its interaction with pathways that regulate these cellular responses.
Conclusion
Bellardia trixago is a rich source of iridoid glycosides with potential biological activities. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers interested in the isolation and characterization of these compounds. Furthermore, the elucidation of the signaling pathways modulated by these iridoid glycosides, such as aucubin and mussaenoside, opens avenues for further investigation into their therapeutic potential. This technical guide serves as a valuable tool for scientists and drug development professionals in their quest for novel natural products with applications in medicine.
References
Spectroscopic Profile of Bartsioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bartsioside, an iridoid glycoside. The information is compiled to assist in the identification, characterization, and further investigation of this natural product for potential therapeutic applications.
Chemical Structure and Properties
This compound is an iridoid glycoside with the molecular formula C₁₅H₂₂O₈ and a molecular weight of approximately 330.33 g/mol .[1] Its structure has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format for ease of reference and comparison.
Mass Spectrometry (MS)
High-resolution mass spectrometry is a critical tool for determining the molecular formula of a compound. For this compound, Electrospray Ionization (ESI) is a commonly used technique.
| Ionization Mode | m/z | Adduct |
| ESI (+) | 330 | [M + H]⁺ |
| M represents the this compound molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data of this compound (in MeOD, 500 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in a tabular format in the searched sources. |
¹³C NMR Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in a tabular format in the searched sources. |
Note: The absence of specific, tabulated NMR data in the public domain necessitates acquiring and interpreting the spectra from original research articles or performing the analysis independently.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for a glycosidic compound like this compound would include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl groups) | ~3400 (broad) | Strong |
| C-H (alkane/alkene) | ~2900-3100 | Medium |
| C=C (alkene) | ~1650 | Medium |
| C-O (ether, alcohol) | ~1000-1300 | Strong |
| This is a generalized prediction. Specific data for this compound is not available in the searched sources. |
Experimental Protocols
The following are generalized experimental protocols for the isolation and spectroscopic analysis of iridoid glycosides like this compound, based on common practices in natural product chemistry.[2][3][4]
Isolation of this compound
A common method for the isolation of this compound from plant material, such as Bellardia trixago, involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The butanol fraction, which typically contains the polar glycosides, is subjected to multiple chromatographic steps for purification. This may include column chromatography on silica (B1680970) gel, Sephadex LH-20, or reversed-phase (C18) material, as well as preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). The sample is dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Mass Spectrometry: High-resolution mass spectra are often obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.
-
IR Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic identification of this compound.
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Bartsioside: A Technical Guide to its Role in Plant Defense Mechanisms
Executive Summary
Bartsioside, an iridoid glycoside found in various plant species, is emerging as a significant secondary metabolite involved in plant defense. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, its established role in allelopathy, and its potential functions in defense against herbivores and pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows. While research has firmly established the potent allelopathic activity of this compound, its direct roles in insecticidal and antimicrobial defense are still areas of active investigation, presenting exciting opportunities for future discovery and application in sustainable agriculture and novel drug development.
Introduction to this compound
This compound is a monoterpenoid belonging to the iridoid glycoside class of secondary metabolites. These compounds are widely distributed in the plant kingdom and are recognized for their diverse biological activities. This compound has been identified in several plant species, notably within the Orobanchaceae family, including Bellardia trixago (syn. Bartsia trixago) and species of the genus Odontites.[1][2] The chemical structure of this compound is characterized by a cyclopenta[c]pyran ring system, which is typical of iridoids.
Biosynthesis of this compound
The biosynthesis of this compound follows the general pathway established for iridoid glycosides, originating from the universal C5 precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in plastids.
The proposed biosynthetic pathway is as follows:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are combined to form the C10 compound geranyl pyrophosphate (GPP).
-
Iridoid Skeleton Formation: GPP undergoes a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization, to form the core iridoid skeleton. A key intermediate in this process is nepetalactol.
-
Modifications and Glycosylation: The iridoid scaffold is further modified through a series of oxidative steps. The final step involves glycosylation, where a sugar moiety (typically glucose) is attached to the iridoid aglycone, resulting in the formation of this compound.
Role in Plant Defense Mechanisms
Allelopathic Activity
The most well-documented defensive role of this compound is its allelopathic activity against parasitic plants. A study on compounds isolated from Bellardia trixago demonstrated that this compound significantly inhibits the radicle growth of Orobanche cumana, a parasitic weed that affects sunflower crops.[3][4] At a concentration of 100 µg/mL, this compound caused a 61.1% inhibition of radicle growth.[3] This allelopathic effect is a crucial defense mechanism, as it prevents the parasitic plant from successfully attaching to the host and drawing nutrients.
Potential Insecticidal and Antimicrobial Activity
While extracts from plants known to contain this compound have shown insecticidal activity, direct studies on the effects of purified this compound on insects are currently limited.[3] For instance, extracts from the roots of B. trixago, which contain iridoid glycosides, have demonstrated more significant insecticidal properties than extracts from aerial parts.[3] Iridoid glycosides as a class are generally considered to be anti-feedants due to their bitter taste.[3]
Similarly, there is a lack of specific data on the antimicrobial activity of isolated this compound. However, other iridoid glycosides and their derivatives have been reported to possess antifungal and antibacterial properties. This suggests that this compound may also contribute to the defense against microbial pathogens, though this requires direct experimental validation.
Regulation of this compound Production in Plant Defense
The production of secondary metabolites like this compound is often regulated by complex signaling networks within the plant, which are activated in response to biotic and abiotic stresses. The primary signaling molecules involved in plant defense are jasmonic acid (JA) and salicylic (B10762653) acid (SA).
-
Jasmonic Acid (JA) Pathway: This pathway is typically induced by wounding, such as that caused by chewing insects. The perception of herbivore-associated molecular patterns (HAMPs) or damage-associated molecular patterns (DAMPs) triggers a signaling cascade, often involving mitogen-activated protein kinases (MAPKs), leading to the synthesis of JA. JA then activates transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, likely including this compound.[1]
-
Salicylic Acid (SA) Pathway: The SA pathway is generally associated with defense against biotrophic pathogens. The recognition of pathogen-associated molecular patterns (PAMPs) leads to an increase in SA levels, which in turn induces the expression of pathogenesis-related (PR) proteins and other defense compounds. There is often crosstalk between the JA and SA pathways, which can be either synergistic or antagonistic, allowing the plant to fine-tune its defense response to specific threats.
Experimental Protocols
Extraction and Isolation of this compound from Bellardia trixago
This protocol is adapted from Soriano et al. (2022).[3]
-
Plant Material Preparation: Collect aerial green organs of Bellardia trixago, lyophilize, and grind into a fine powder.
-
Initial Extraction: Macerate the powdered plant material in a 1:1 (v/v) mixture of H₂O/MeOH at room temperature for 24 hours with stirring.
-
Centrifugation: Centrifuge the suspension to separate the supernatant from the plant debris.
-
Liquid-Liquid Partitioning:
-
Extract the supernatant with n-hexane to remove nonpolar compounds.
-
Subsequently, extract with CH₂Cl₂.
-
Remove the methanol (B129727) from the aqueous phase under reduced pressure.
-
Extract the remaining aqueous phase with ethyl acetate (B1210297) (EtOAc). The EtOAc fraction will contain this compound.
-
-
Chromatographic Purification:
-
Fractionate the dried EtOAc extract using column chromatography.
-
Further purify the fractions containing this compound using preparative Thin Layer Chromatography (TLC).
-
-
Identification: Confirm the structure and purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Bioassay for Allelopathic Activity
This protocol is for determining the effect of this compound on the radicle growth of Orobanche cumana.[3]
-
Preparation of Test Solution: Dissolve isolated this compound in a suitable solvent (e.g., methanol) and then dilute with water to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final solvent concentration in the control and test solutions is minimal and non-toxic.
-
Orobanche Seed Germination: Pre-germinate O. cumana seeds using a germination stimulant (e.g., GR24) in the dark.
-
Bioassay Setup: Place germinated seeds with emerging radicles onto filter paper in a petri dish.
-
Treatment: Add the this compound test solution to the filter paper. Use a solvent control for comparison.
-
Incubation: Incubate the petri dishes in the dark at an appropriate temperature.
-
Measurement: After a set period (e.g., 48-72 hours), measure the length of the radicles under a microscope.
-
Data Analysis: Calculate the percent inhibition of radicle growth compared to the control.
Proposed Protocol for Insecticidal Activity Bioassay (Leaf Disc No-Choice Assay)
This proposed protocol can be used to test the insecticidal activity of this compound against a generalist herbivore like Spodoptera litura (tobacco cutworm).
-
Insect Rearing: Maintain a laboratory colony of S. litura on an artificial diet under controlled conditions.
-
Preparation of Test Solution: Dissolve isolated this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution. Prepare a series of dilutions to determine dose-dependent effects.
-
Leaf Disc Preparation: Cut leaf discs from a suitable host plant (e.g., cabbage or castor bean) using a cork borer.
-
Treatment: Dip each leaf disc in a this compound solution (or solvent control) for a set time (e.g., 10-20 seconds) and allow it to air dry.
-
Bioassay Setup: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce a single pre-weighed larva (e.g., 3rd instar) into each petri dish.
-
Incubation: Maintain the petri dishes in a growth chamber with controlled temperature, humidity, and photoperiod.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours. Additionally, measure the leaf area consumed and the final weight of the larvae to assess antifeedant effects and growth inhibition.
-
Data Analysis: Calculate mortality rates (corrected for control mortality using Abbott's formula) and determine the LD₅₀ (lethal dose for 50% of the population).
Proposed Protocol for Antifungal Activity Bioassay (Broth Microdilution Method)
This proposed protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen like Botrytis cinerea or a Fusarium species.
-
Fungal Culture: Grow the fungal pathogen on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA) to obtain a pure culture.
-
Spore Suspension Preparation: Harvest fungal spores from the agar plate and suspend them in a sterile liquid medium (e.g., Potato Dextrose Broth, PDB). Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).
-
Preparation of Test Solutions: Dissolve isolated this compound in a solvent like DMSO and prepare a series of twofold dilutions in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized spore suspension to each well of the microtiter plate. Include a positive control (broth with spores, no this compound), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 25°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Quantitative Data Summary
The following table summarizes the quantitative data available for the allelopathic activity of this compound and related compounds isolated from Bellardia trixago against Orobanche cumana.[3]
| Compound | Concentration (µg/mL) | Inhibition of Radicle Growth (%) |
| This compound | 100 | 61.1 ± 1.5 |
| Melampyroside | 100 | 72.6 ± 0.9 |
| Mussaenoside | 100 | 65.9 ± 2.9 |
| Benzoic Acid | 100 | 25.9 ± 0.3 |
| Aucubin | 100 | No significant inhibition |
| Gardoside methyl ester | 100 | No significant inhibition |
Future Research Directions
The study of this compound's role in plant defense is a promising field with several key areas requiring further investigation:
-
Broad-Spectrum Bioactivity: There is a critical need for studies to evaluate the direct insecticidal, antifungal, and antibacterial activities of purified this compound against a range of relevant agricultural pests and pathogens.
-
Mode of Action: Research is required to elucidate the molecular mechanisms by which this compound exerts its defensive effects. This could involve studies on its interaction with insect digestive enzymes, fungal cell wall enzymes, or other cellular targets.
-
Inducibility and Regulation: Quantitative studies are needed to determine if the biosynthesis of this compound is induced in plants upon herbivore attack or pathogen infection. This would involve measuring the concentration of this compound in plant tissues under different stress conditions and investigating the specific roles of JA and SA in regulating its production.
-
Synergistic Effects: Investigating potential synergistic effects between this compound and other secondary metabolites within the plant could provide a more complete understanding of the plant's overall defensive strategy.
By addressing these research gaps, a more comprehensive picture of this compound's contribution to plant resilience will emerge, potentially leading to new strategies for crop protection and the development of novel bioactive compounds.
References
- 1. Methyl Jasmonate Induced Oxidative Stress and Accumulation of Secondary Metabolites in Plant Cell and Organ Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalspress.com [journalspress.com]
Bartsioside: A Potential Phytotoxic Agent for Parasitic Weed Management
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside (B12047269), an iridoid glycoside found in plants of the Orobanchaceae family, has demonstrated significant phytotoxic activity, particularly in the inhibition of radicle growth in parasitic weeds. This technical guide provides a comprehensive overview of the current knowledge on this compound as a potential phytotoxic agent. It details its isolation and purification, presents quantitative data on its biological activity, and outlines the experimental protocols used for its evaluation. Furthermore, this guide proposes a hypothetical mechanism of action and signaling pathway for this compound's phytotoxic effects, providing a foundation for future research and development of novel, natural-product-based herbicides.
Introduction
The control of parasitic weeds, such as those from the Orobanche genus, remains a significant challenge in agriculture, causing substantial crop yield losses worldwide. The development of new, effective, and environmentally benign herbicides is therefore of critical importance. Natural products, with their vast structural diversity and biological activity, represent a promising source of novel herbicidal agents. This compound, an iridoid glycoside, has emerged as a compound of interest due to its demonstrated inhibitory effects on the early developmental stages of parasitic plants. This document serves as a technical resource for researchers and professionals in the fields of agronomy, plant science, and drug development who are interested in the potential of this compound as a phytotoxic agent.
Phytotoxic Activity of this compound
Research has identified this compound as a potent inhibitor of radicle growth in the parasitic weed Orobanche cumana (sunflower broomrape)[1]. The radicle is the embryonic root of the parasite that, upon germination, elongates towards the host root to establish a parasitic connection. Inhibition of radicle growth is a key strategy for preventing host plant infestation.
Quantitative Data on Phytotoxic Activity
The phytotoxic effects of this compound have been quantified in laboratory bioassays. The following table summarizes the inhibitory activity of this compound and other related compounds isolated from Bellardia trixago on the radicle growth of Orobanche cumana.
| Compound | Concentration (µg/mL) | Radicle Growth Inhibition (%) |
| This compound | 100 | ~40% |
| Melampyroside | 100 | 72.6% |
| Mussaenoside | 100 | ~35% |
| Aucubin | 100 | ~20% |
| Gardoside methyl ester | 100 | ~15% |
| Benzoic acid (Control) | 100 | 25.9% |
Data sourced from Soriano et al., 2022[1].
These data indicate that while melampyroside is the most potent inhibitor among the tested iridoid glycosides, this compound exhibits significant phytotoxic activity, surpassing that of the known allelopathic agent, benzoic acid[1].
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound's phytotoxic activity.
Isolation and Purification of this compound from Bellardia trixago
The following protocol is based on the methods described by Soriano et al. (2022).
3.1.1. Plant Material and Extraction
-
Collect the aerial parts of Bellardia trixago during its flowering stage.
-
Lyophilize and grind the plant material to a fine powder.
-
Extract the powdered material with a methanol/water solution (e.g., 80% methanol) at room temperature with stirring.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
3.1.2. Solvent Partitioning
-
Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate (B1210297).
-
The ethyl acetate fraction, which is enriched in iridoid glycosides, is collected for further purification.
3.1.3. Chromatographic Purification
-
Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically a mixture of dichloromethane, methanol, and water.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
3.1.4. Structure Elucidation
-
Confirm the structure of the isolated this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.
Orobanche cumana Radicle Growth Inhibition Assay
This bioassay is crucial for evaluating the phytotoxic potential of this compound.
3.2.1. Seed Sterilization and Conditioning
-
Surface sterilize Orobanche cumana seeds by immersing them in a solution of sodium hypochlorite (B82951) (1-2%) for 5-10 minutes, followed by several rinses with sterile distilled water[2].
-
Place the sterilized seeds on glass fiber filter paper discs moistened with sterile distilled water in petri dishes.
-
Incubate the seeds in the dark at a controlled temperature (e.g., 20-25°C) for a conditioning period of 7-14 days to make them responsive to germination stimulants[2][3].
3.2.2. Germination Stimulation
-
Prepare a solution of a germination stimulant, such as the synthetic strigolactone analog GR24, at a concentration known to induce high germination rates (e.g., 1-10 µM)[4].
-
Prepare test solutions of this compound at various concentrations in the germination stimulant solution. A solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to dissolve this compound, with a final DMSO concentration kept low (e.g., <1%) to avoid toxicity.
-
Apply the this compound solutions to the conditioned O. cumana seeds on the filter paper discs.
-
Use a solution of the germination stimulant without this compound as a positive control.
3.2.3. Incubation and Data Collection
-
Incubate the treated seeds in the dark at a controlled temperature (e.g., 25°C) for 5-7 days.
-
After the incubation period, observe the seeds under a microscope.
-
Measure the length of the radicles of germinated seeds in both the treatment and control groups.
-
Calculate the percentage of radicle growth inhibition for each concentration of this compound compared to the positive control.
Proposed Mechanism of Action and Signaling Pathway
The precise molecular mechanism by which this compound exerts its phytotoxic effects on parasitic plant radicles has not yet been elucidated. However, based on the observed phenotype (inhibition of radicle elongation) and the known biological activities of other iridoid glycosides, a hypothetical mechanism can be proposed.
Hypothetical Mechanism: Induction of Cell Cycle Arrest
Iridoid glycosides have been shown to induce cell cycle arrest in various cancer cell lines, often at the G1 or G2/M phases[5][6]. It is plausible that this compound employs a similar mechanism in plant cells. Radicle elongation is a process that relies on both cell division at the apical meristem and subsequent cell elongation. By interfering with the cell cycle, this compound could halt the proliferation of meristematic cells, thereby arresting radicle growth.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound-induced phytotoxicity, leading to cell cycle arrest. This model is speculative and requires experimental validation.
Explanation of the Hypothetical Pathway:
-
Perception: this compound may be perceived by a specific receptor on the plasma membrane of the radicle cells. The nature of this receptor is currently unknown.
-
Signal Initiation: Binding of this compound to its receptor could trigger an intracellular signal transduction cascade, possibly involving protein kinases.
-
Secondary Messenger: This signaling cascade may lead to the production of reactive oxygen species (ROS), which are known to act as secondary messengers in plant stress responses.
-
Transcriptional Regulation: The signal could then activate specific stress-responsive transcription factors.
-
Gene Expression Modulation: These transcription factors could, in turn, downregulate the expression of key genes involved in cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).
-
Cellular Response: The reduction in the levels of these essential cell cycle proteins would lead to an arrest of the cell cycle, likely at the G1 or G2/M checkpoints.
-
Phenotypic Outcome: The cessation of cell division in the apical meristem of the radicle would result in the observed inhibition of its growth.
Experimental Workflow for Investigating the Mechanism of Action
The following diagram outlines a logical workflow for future research aimed at elucidating the phytotoxic mechanism of this compound.
Conclusion and Future Directions
This compound presents a promising avenue for the development of bio-herbicides for the control of parasitic weeds. Its demonstrated phytotoxic activity against Orobanche cumana warrants further investigation. The immediate research priorities should focus on elucidating its precise mechanism of action. The proposed hypothetical model of cell cycle arrest provides a testable framework for these studies. Future research should also explore the structure-activity relationships of this compound and its analogs to potentially enhance its phytotoxic potency and selectivity. Furthermore, field trials are necessary to evaluate the efficacy of this compound under agricultural conditions and to assess its environmental impact. The development of this compound as a commercial bio-herbicide will require a multidisciplinary approach, integrating natural product chemistry, plant physiology, molecular biology, and agronomy.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plant-journal.uaic.ro [plant-journal.uaic.ro]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Frontiers | Recognition of Orobanche cumana Below-Ground Parasitism Through Physiological and Hyper Spectral Measurements in Sunflower (Helianthus annuus L.) [frontiersin.org]
- 5. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bartsioside: A Potential Anti-inflammatory Agent – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research directly investigating the anti-inflammatory properties of Bartsioside is currently limited. This document provides a comprehensive overview of its potential anti-inflammatory activity by examining the well-documented effects of the broader class of iridoid glycosides, to which this compound belongs. The mechanisms, experimental data, and protocols presented are largely based on studies of structurally related compounds and should be considered indicative of this compound's potential, pending direct experimental validation.
Introduction
This compound is an iridoid glycoside, a class of monoterpenoid compounds found in a variety of plant species.[1] Iridoid glycosides are recognized for a wide range of pharmacological activities, including potent anti-inflammatory effects.[2][3] These compounds are known to modulate key signaling pathways and reduce the production of pro-inflammatory mediators, making them promising candidates for the development of new therapeutic agents.[4][5] This guide summarizes the potential anti-inflammatory properties of this compound by consolidating the existing knowledge on related iridoid glycosides, focusing on their mechanisms of action, quantitative effects on inflammatory markers, and the experimental protocols used for their evaluation.
Potential Anti-inflammatory Mechanisms of Action
The anti-inflammatory effects of iridoid glycosides are primarily attributed to their ability to interfere with major inflammatory signaling cascades and reduce the expression of pro-inflammatory genes. The primary potential mechanisms for this compound, based on data from related compounds, are detailed below.
2.1 Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] Several iridoid glycosides have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[7][8] The proposed mechanism involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active NF-κB p65 subunit.[6][7]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
2.2 Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[9] Iridoid glycosides can suppress the phosphorylation of these key kinases, thereby downregulating the expression of inflammatory cytokines and enzymes.[8][10] By inhibiting MAPK activation, this compound could potentially reduce the inflammatory response in various cell types.
Caption: Potential modulation of MAPK signaling pathways by this compound.
Quantitative Data on the Anti-inflammatory Effects of Iridoid Glycosides
The following tables summarize quantitative data from studies on various iridoid glycosides, demonstrating their potential as anti-inflammatory agents. These values provide a benchmark for the potential efficacy of this compound.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Iridoid Glycosides
| Iridoid Glycoside | Model System | Mediator Inhibited | IC50 Value (µM) | Reference |
| Hydrolyzed Aucubin | LPS-stimulated RAW 264.7 | Nitric Oxide (NO) | 14.1 | [11] |
| Hydrolyzed Aucubin | LPS-stimulated RAW 264.7 | TNF-α | 11.2 | [11] |
| Hydrolyzed Catalpol | LPS-stimulated RAW 264.7 | TNF-α | 33.3 | [11] |
| Hydrolyzed Geniposide | LPS-stimulated RAW 264.7 | TNF-α | 58.2 | [11] |
| Hydrolyzed Loganin | LPS-stimulated RAW 264.7 | TNF-α | 154.6 | [11] |
| Catalposide | LPS-stimulated RAW 264.7 | TNF-α, IL-1β, IL-6 | Not specified | [12] |
| Cornel Iridoid Glycoside | Brain Injury in Rats | TNF-α, IL-6 | Not applicable | [13] |
| Scrovalentinoside (B1264867) | PHA-stimulated cells | TNF-α, IFN-γ, IL-1β, IL-2, IL-4, NO | Not specified | [14] |
Table 2: In Vitro Inhibition of Inflammatory Enzymes by Iridoid Glycosides
| Iridoid Glycoside | Model System | Enzyme Inhibited | IC50 Value (µM) | Reference |
| Hydrolyzed Aucubin | In vitro assay | COX-2 | 8.83 | [11] |
| Hydrolyzed Aucubin | In vitro assay | COX-1 | 68.9 | [11] |
| Hydrolyzed Loganin | In vitro assay | COX-1 | 3.55 | [11] |
| Hydrolyzed Geniposide | In vitro assay | COX-1 | 5.37 | [11] |
Key Experimental Protocols
The following protocols are standard methods used to evaluate the anti-inflammatory activity of natural products like iridoid glycosides.
4.1 In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay is widely used to screen for compounds that can inhibit the production of key inflammatory mediators.
-
Objective: To determine the effect of a test compound (e.g., this compound) on the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for another 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix the supernatant with Griess Reagent and measure the absorbance at 540 nm. Calculate the nitrite (B80452) concentration as an indicator of NO production.
-
Cytokine Measurement (TNF-α, IL-6): Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the positive control to determine the inhibitory effect of the compound.
-
Caption: Experimental workflow for in vitro anti-inflammatory screening.
4.2 In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs in vivo.[15][16][17]
-
Objective: To assess the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats or mice.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Materials:
-
Lambda Carrageenan (1% suspension in saline)
-
Test compound (this compound)
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups: a negative control group (vehicle), a positive control group (Indomethacin), and treatment groups (different doses of the test compound).
-
Compound Administration: Administer the test compound or control drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
-
-
Conclusion and Future Directions
While direct evidence for the anti-inflammatory properties of this compound is not yet available, the extensive research on the iridoid glycoside class of compounds strongly suggests its potential as a valuable anti-inflammatory agent. The likely mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-1β.
To validate this potential, future research should focus on:
-
In Vitro Screening: Evaluating the effects of isolated this compound on LPS-stimulated macrophages to generate quantitative data on its inhibitory capacity.
-
Mechanism of Action Studies: Investigating the specific molecular targets of this compound within the NF-κB and MAPK pathways.
-
In Vivo Efficacy: Testing the anti-inflammatory effects of this compound in established animal models of acute and chronic inflammation.
Such studies will be crucial to fully elucidate the therapeutic potential of this compound and to pave the way for its development as a novel anti-inflammatory drug.
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Potencies of Several Iridoids on Cyclooxygenase-1, Cyclooxygnase-2 Enzymes Activities, Tumor Necrosis factor-α and Nitric Oxide Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the pro-inflammatory mediators' production and anti-inflammatory effect of the iridoid scrovalentinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Ethnobotanical Uses of Bartsioside-Containing Plants: A Technical Guide for Researchers
Abstract
Bartsioside (B12047269), an iridoid glycoside, is a secondary metabolite found in various plant species, particularly within the Orobanchaceae family. For centuries, traditional medicine systems across the globe have utilized plants containing this compound and related compounds to treat a wide range of ailments. This technical guide provides an in-depth overview of the ethnobotanical applications of these plants, with a focus on Bellardia trixago, Odontites vernus, and Euphrasia rostkoviana. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of these traditional remedies. This document synthesizes available quantitative data, details experimental protocols for the extraction and isolation of key compounds, and visualizes relevant biological pathways to facilitate further scientific investigation and drug discovery.
Introduction to this compound and Host Plants
This compound is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. These compounds are often involved in plant defense mechanisms and have been investigated for their potential therapeutic properties in humans. Several plants, primarily from the Orobanchaceae family, are known to contain this compound and other structurally similar iridoid glycosides. Many of these plants are hemiparasitic, meaning they are photosynthetic but also derive nutrients by tapping into the roots of host plants.
This guide will focus on the following key species:
-
Bellardia trixago (L.) All. (syn. Bartsia trixago L.), commonly known as Mediterranean lineseed or trixago bartsia, is a hemiparasitic plant native to the Mediterranean region.[1][2] It has been traditionally used to address various health concerns.[3]
-
Odontites vernus (Bell.) Dumort. , or Red Bartsia, is a hemiparasitic wildflower found in Europe and Asia.[4][5] It has a history of use in traditional medicine for treating respiratory and digestive ailments.[4] The name Odontites is derived from Greek and relates to its traditional use for toothaches as mentioned by Pliny the Elder.[6][7]
-
Euphrasia rostkoviana Hayne , commonly known as Eyebright, is an herb traditionally used in Europe for various medicinal purposes, most notably for eye-related conditions.[8]
-
Parentucellia viscosa (L.) Caruel , or Yellow Bartsia, is another hemiparasitic plant in the Orobanchaceae family with some documented traditional medicinal uses.[9][10]
Ethnobotanical Uses: A Quantitative Overview
While much of the ethnobotanical knowledge is qualitative, this section aims to present available quantitative data and systematically summarize the traditional uses of plants containing this compound and related iridoid glycosides.
Bellardia trixago (Mediterranean Linseed)
Bellardia trixago has a history of use in traditional medicine for a variety of ailments.[3] A study on medicinal plants used by traditional healers in Uganda for HIV/AIDS and related conditions documented the use of Bartsia trixago.[3]
Table 1: Traditional Medicinal Uses of Bellardia trixago
| Ailment/Use | Plant Part Used | Preparation Method | Country/Region of Use | Reference(s) |
| HIV/AIDS | Not specified | Not specified | Uganda | [3] |
| Backache | Not specified | Not specified | Not specified | [3] |
| Menstrual problems | Not specified | Not specified | Not specified | [3] |
| Antifebrile (to reduce fever) | Not specified | Not specified | Not specified | [3] |
Odontites vernus (Red Bartsia)
Odontites vernus has been used for centuries in traditional medicine.[4] Its leaves and stems are reported to possess antiseptic, anti-inflammatory, and expectorant properties.[4]
Table 2: Traditional Medicinal Uses of Odontites vernus
| Ailment/Use | Plant Part Used | Properties | Traditional Application | Reference(s) |
| Respiratory problems (e.g., bronchitis, asthma) | Leaves and stems | Antiseptic, Anti-inflammatory, Expectorant | Not specified | [4] |
| Digestive issues | Not specified | Not specified | Not specified | [4] |
| Toothache | Not specified | Not specified | Mentioned by Pliny the Elder | [6][7] |
Euphrasia rostkoviana (Eyebright)
Eyebright is well-known in European traditional medicine, primarily for eye ailments.[8] Decoctions and infusions of the flowering aerial parts are commonly used.[8]
Table 3: Traditional Medicinal Uses of Euphrasia rostkoviana
| Ailment/Use | Plant Part Used | Preparation Method | Traditional Application | Reference(s) |
| Eye disorders (conjunctivitis, blepharitis, eye fatigue) | Flowering aerial parts | Decoction, Infusion | Eyewash | [8][11] |
| Dry cough, hoarseness | Flowering aerial parts | Decoction, Infusion | Internal consumption | [8] |
| Common cold, hay fever | Flowering aerial parts | Decoction, Infusion | Internal consumption | [8] |
| Skin lesions (purulent) | Flowering aerial parts | Decoction, Infusion | Topical application | [8] |
| Catarrhal diseases of the intestinal tract | Flowering aerial parts | Decoction, Infusion | Internal consumption | [8] |
A common preparation for an eyewash involves steeping half a teaspoon of the dried herb in 8 ounces of boiled water for 15 minutes and then straining it.[11] For internal use as a tea, one teaspoon of the herb is added to a 6-8 ounce cup of boiled water and steeped for 10-15 minutes.[11]
Experimental Protocols
This section details methodologies for the extraction and isolation of this compound and related compounds from plant materials, based on published scientific literature.
Extraction of Iridoid Glycosides from Bellardia trixago
The following protocol is based on a study that successfully isolated this compound and other iridoid glycosides from the aerial parts of Bellardia trixago.[12]
Objective: To obtain a crude extract enriched with iridoid glycosides.
Materials:
-
Dried and powdered aerial parts of Bellardia trixago
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
-
n-hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Initial Extraction: Macerate the dried plant material in a mixture of methanol and water (e.g., 1:1 v/v) at room temperature with stirring for 24 hours.
-
Centrifugation: Centrifuge the mixture to separate the supernatant from the plant debris.
-
Solvent Partitioning (Defatting): Partition the supernatant with n-hexane to remove nonpolar compounds like lipids and chlorophyll. Discard the n-hexane layer.
-
Liquid-Liquid Extraction: Subsequently, perform a liquid-liquid extraction of the aqueous methanol phase with ethyl acetate. The iridoid glycosides will partition into the ethyl acetate phase.
-
Concentration: Concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude extract containing this compound and other iridoid glycosides.
Caption: Potential mechanism of STAT3 pathway inhibition by hydrolyzed iridoid glycosides.
Conclusion and Future Directions
The ethnobotanical uses of plants containing this compound, such as Bellardia trixago, Odontites vernus, and Euphrasia rostkoviana, highlight their long-standing role in traditional medicine. This guide has summarized the available knowledge on their traditional applications, provided frameworks for experimental protocols, and explored potential mechanisms of action.
For researchers and drug development professionals, these plants represent a valuable source of bioactive compounds for further investigation. Future research should focus on:
-
Quantitative ethnobotanical studies to better understand the prevalence and dosage of traditional uses.
-
Isolation and structural elucidation of a wider range of compounds from these plants.
-
In-depth pharmacological studies to validate traditional uses and uncover new therapeutic applications.
-
Elucidation of the specific molecular mechanisms and signaling pathways of this compound and other key iridoid glycosides.
By bridging the gap between traditional knowledge and modern scientific investigation, the therapeutic potential of these this compound-containing plants can be fully explored and harnessed for the development of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Bellardia trixago Profile – California Invasive Plant Council [cal-ipc.org]
- 3. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wildflowerweb.co.uk [wildflowerweb.co.uk]
- 5. minnesotawildflowers.info [minnesotawildflowers.info]
- 6. Red Bartsia - Congleton Bath House & Physic Garden [congletonbhpg.co.uk]
- 7. Odontites vernus – 14th August 2023 – Red Bartsia – The Botanical Society of Scotland [botsoc.scot]
- 8. Composition and Antimicrobial Activity of Euphrasia rostkoviana Hayne Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wildflowerweb.co.uk [wildflowerweb.co.uk]
- 10. Parentucellia viscosa - Wikipedia [en.wikipedia.org]
- 11. alkalinehealingherbs.com [alkalinehealingherbs.com]
- 12. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
Bartsioside: A Technical Overview of its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the iridoid glycoside Bartsioside, detailing its fundamental molecular properties, experimental protocols for its study, and its known biological activities. The information is presented to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Core Molecular Data
This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species. Its fundamental molecular characteristics are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₈ | --INVALID-LINK-- |
| Molecular Weight | 330.33 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO | --INVALID-LINK-- |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,7aR)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | --INVALID-LINK-- |
| CAS Number | 62133-72-6 | --INVALID-LINK-- |
Experimental Protocols
Isolation and Purification of this compound
The following is a representative protocol for the isolation and purification of this compound from plant material, based on established methods for iridoid glycosides.
1. Extraction:
-
Air-dried and powdered plant material (e.g., aerial parts) is extracted with a solvent such as methanol (B129727) (MeOH) or a mixture of methanol and water at room temperature.
-
The extraction is typically repeated multiple times to ensure a comprehensive extraction of the target compounds.
-
The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (CH₂Cl₂), and ethyl acetate (B1210297) (EtOAc).
-
This step separates compounds based on their polarity, with iridoid glycosides like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate or n-butanol).
3. Chromatographic Purification:
-
The enriched fraction is subjected to various chromatographic techniques for further purification.
-
Column Chromatography (CC): The fraction is often first separated on a silica (B1680970) gel column, eluting with a gradient of solvents (e.g., dichloromethane-methanol or chloroform-methanol).
-
Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation, MPLC with reversed-phase columns (e.g., C18) can be employed.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield this compound with high purity.
Structural Elucidation
The chemical structure of isolated this compound is typically determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula. Tandem MS (MS/MS) can provide information about the fragmentation pattern, aiding in structural confirmation.
In Vitro Anti-inflammatory Activity Assay
This compound has been reported to possess anti-inflammatory properties. The following is a general protocol to assess its anti-inflammatory activity in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
2. Cytotoxicity Assay:
-
Prior to assessing anti-inflammatory activity, the cytotoxicity of this compound is evaluated using an MTT assay to determine non-toxic concentrations.
-
Cells are treated with various concentrations of this compound for 24 hours, and cell viability is measured.
3. Measurement of Nitric Oxide (NO) Production:
-
RAW 264.7 cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.
4. Measurement of Pro-inflammatory Cytokines:
-
Cells are treated as described above.
-
The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits.
Visualizations
Iridoid glycosides, as a class of compounds, are known to exert their anti-inflammatory effects by modulating key signaling pathways.[1][2] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) is activated, leading to the degradation of the inhibitor of NF-κB (IκB) and the subsequent translocation of NF-κB into the nucleus.[1] Once in the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes.[1] this compound, as an iridoid glycoside, is proposed to inhibit the activation of IKK and MAPKs, thereby preventing NF-κB translocation and suppressing the expression of pro-inflammatory mediators.[1][3]
References
Methodological & Application
Application Note: Isolation of Bartsioside from Bellardia trixago
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside (B12047269), an iridoid glycoside, has been identified in various plant species, notably within the Orobanchaceae family. Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, making them of significant interest in pharmaceutical research and drug development. This application note provides a detailed protocol for the isolation of this compound from the aerial parts of Bellardia trixago (syn. Bartsia trixago), a facultative hemiparasitic plant. The methodology is based on a bio-guided fractionation approach, employing solvent extraction and chromatographic techniques to yield purified this compound.
Plant Material
This compound has been successfully isolated from the following plant species:
-
Pedicularis chinensis Maxim.[1]
-
Monochasma savatieri Franch. ex Maxim.[1]
-
Odontites vernus (Bellardi) Dumort. (Red Bartsia)[1]
This protocol will focus on the isolation from Bellardia trixago, for which a detailed methodology has been published.
Experimental Protocols
Preparation of Plant Material
Proper preparation of the plant material is crucial for efficient extraction of the target compound.
-
Collection: Harvest the aerial parts (stems and leaves) of Bellardia trixago during its flowering stage.
-
Freezing and Lyophilization: Immediately freeze the collected plant material using liquid nitrogen to halt enzymatic degradation of phytochemicals. Subsequently, lyophilize (freeze-dry) the material to remove water content.
-
Grinding and Storage: Grind the dried aerial parts into a fine powder to increase the surface area for solvent extraction. Store the powdered material in an airtight container in a cool, dark, and dry place until use.
Extraction and Fractionation
This multi-step process aims to create a crude extract enriched with this compound.
-
Initial Hydroalcoholic Extraction:
-
Macerate the powdered plant material in a 1:1 (v/v) solution of methanol (B129727) and water.
-
Stir the mixture at room temperature for 24 hours.
-
Centrifuge the suspension and collect the supernatant.
-
-
Liquid-Liquid Partitioning:
-
Sequentially partition the supernatant with solvents of increasing polarity to separate compounds based on their solubility.
-
First, extract with n-hexane to remove non-polar compounds like fats and waxes.
-
Next, extract with dichloromethane (B109758).
-
Finally, after removing methanol from the aqueous layer under reduced pressure, extract with ethyl acetate (B1210297). The ethyl acetate fraction will contain the iridoid glycosides, including this compound.
-
Chromatographic Purification
The ethyl acetate extract is subjected to multiple chromatographic steps to isolate pure this compound.
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A solvent system of dichloromethane and methanol, with a typical starting ratio of 8.5:1.5 (v/v).[1] The polarity can be gradually increased by increasing the proportion of methanol to elute compounds of increasing polarity.
-
Fraction Collection: Collect the eluate in fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC):
-
Further purify the fractions containing this compound using pTLC.
-
Stationary Phase: Silica gel plates.
-
Solvent Systems:
-
Visualization: Visualize the separated bands under UV light.
-
Elution: Scrape the silica gel band corresponding to this compound and elute the compound with a polar solvent like methanol.
-
Data Presentation
The following table summarizes the quantitative data from a representative isolation of this compound from Bellardia trixago.[1]
| Parameter | Value |
| Starting Plant Material (Lyophilized) | 189.0 g |
| Ethyl Acetate Extract Yield | 1.45 g |
| Ethyl Acetate Extract Yield (%) | 0.77% |
| Final Yield of Pure this compound | 13.9 mg |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Bellardia trixago.
Potential Signaling Pathway Involvement of Iridoid Glycosides
While the specific signaling pathway for this compound is not extensively elucidated, many iridoid glycosides are known to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.
Caption: Postulated anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Bartsioside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bartsioside, an iridoid glycoside, has been identified in various plant species, including Bellardia trixago.[1] Iridoid glycosides are a class of secondary metabolites known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. The purification of this compound from complex plant extracts is crucial for its structural elucidation, pharmacological testing, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products due to its high resolution and efficiency. This document provides a detailed protocol for the purification of this compound using a combination of solid-phase extraction and preparative HPLC, based on established methodologies for similar compounds.
Experimental Workflow
The overall workflow for the purification of this compound from a plant matrix involves several key stages, from initial extraction to final purification and analysis.
Protocols
1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)
This initial phase aims to extract and partially purify this compound from the plant material, preparing it for HPLC analysis.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Bellardia trixago)
-
Methanol (MeOH), HPLC grade
-
Water, ultrapure
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500mg)
-
Rotary evaporator
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
Protocol:
-
Extraction:
-
Macerate 100 g of dried, powdered plant material in 1 L of 80% aqueous methanol at room temperature for 24 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.
-
-
Solvent Partitioning:
-
Suspend the aqueous extract in 500 mL of water and partition successively with n-hexane (3 x 300 mL) to remove nonpolar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate (3 x 300 mL). This compound is expected to partition into the ethyl acetate fraction.[1]
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the crude this compound-rich extract.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of ultrapure water.
-
Dissolve 1 g of the crude ethyl acetate extract in a minimal amount of methanol and dilute with water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of water to remove highly polar impurities.
-
Elute the semi-purified this compound with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect each fraction and analyze by analytical HPLC to identify the fractions containing this compound.
-
2. Analytical HPLC: Method Development and Analysis
Analytical HPLC is used to develop the separation method and to analyze the purity of fractions.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | Standard Analytical HPLC System with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol:
-
Prepare a stock solution of the semi-purified extract from SPE in methanol (1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Inject the sample and run the HPLC system using the conditions outlined in the table above.
-
Monitor the chromatogram for peaks corresponding to this compound. The retention time will need to be determined by comparison with a standard if available, or by collecting the peak and confirming its identity using mass spectrometry and NMR.
3. Preparative HPLC: Purification of this compound
Preparative HPLC is used to isolate this compound in larger quantities. The conditions are scaled up from the analytical method.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Instrument | Preparative HPLC System with Fraction Collector |
| Column | C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical HPLC (e.g., 15-35% B over 40 min) |
| Flow Rate | 15-20 mL/min (scaled up from analytical) |
| Column Temperature | Ambient |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Protocol:
-
Pool the fractions from SPE that showed the highest concentration of this compound based on analytical HPLC.
-
Concentrate the pooled fractions and dissolve in the initial mobile phase composition.
-
Filter the solution through a 0.45 µm filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak as determined by the retention time from the analytical run.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain purified this compound as a solid.
Data Presentation
The following tables summarize hypothetical quantitative data that would be obtained during the purification process.
Table 1: Analytical HPLC Data for this compound Standard
| Compound | Retention Time (min) | Purity (%) |
| This compound | 15.2 | >98 |
Table 2: Purification Summary
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) |
| Crude Ethyl Acetate Extract | 10,000 | ~5 | ~500 |
| Post-SPE Fraction Pool | 1,200 | ~30 | ~360 |
| Preparative HPLC Pool | 250 | >98 | 245 |
The described HPLC-based protocol provides a robust and efficient method for the purification of this compound from plant extracts. The combination of solid-phase extraction and a two-step analytical and preparative HPLC approach allows for the isolation of high-purity this compound suitable for further biological and chemical investigations. The provided workflow and protocols can be adapted and optimized for different plant matrices and scaling requirements.
References
Application Notes: Column Chromatography Techniques for the Separation of Bartsioside
Introduction
Bartsioside is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] It is naturally found in plants such as Bellardia trixago (also known as Bartsia trixago).[1][2][3][4] The separation and purification of this compound are crucial for pharmacological research, standardization of herbal products, and new drug development. Due to its polar nature, column chromatography is a fundamental technique for its isolation from complex plant extracts.
This document provides detailed protocols for the separation of this compound using conventional column chromatography. Additionally, it outlines the application of High-Speed Counter-Current Chromatography (HSCCC) as a modern, efficient alternative for separating iridoid glycosides.
Chemical Properties of this compound
A clear understanding of this compound's chemical properties is essential for developing effective separation strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₈ | [5] |
| Molecular Weight | 330.33 g/mol | [5] |
| Class | Iridoid Glycoside | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is based on the extraction of iridoid glycosides from the aerial parts of Bellardia trixago.[6]
1. Plant Material Preparation:
-
Collect and lyophilize the aerial parts (stems and leaves) of the plant material.
-
Grind the dried material into a fine powder to maximize the surface area for extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material in a solution of water and methanol (B129727) (H₂O/MeOH, 1:1 v/v) at room temperature with stirring for 24 hours.
-
Separate the solid material from the solvent extract by centrifugation.
3. Liquid-Liquid Partitioning:
-
Take the supernatant (hydroalcoholic extract) and perform sequential liquid-liquid partitioning to remove non-polar compounds.
-
First, extract with n-hexane. Discard the n-hexane layer.
-
Next, extract the aqueous layer with dichloromethane (B109758) (CH₂Cl₂). Discard the dichloromethane layer.
-
Reduce the volume of the remaining aqueous-methanolic layer under vacuum to remove the methanol.
-
Finally, extract the resulting aqueous solution with ethyl acetate (B1210297) (EtOAc).
-
Collect the ethyl acetate layer, as it will contain this compound and other iridoid glycosides.[2][6]
4. Concentrate the Extract:
-
Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude extract for chromatographic separation.
Protocol 2: Multi-Step Column Chromatography for this compound Purification
This protocol describes a multi-step purification process using conventional silica (B1680970) gel column chromatography and preparative Thin-Layer Chromatography (TLC), as adapted from methods used for isolating this compound.[7]
Step 1: Initial Fractionation by Silica Gel Column Chromatography
-
Stationary Phase: Silica gel.
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
-
Sample Loading: Adsorb the crude ethyl acetate extract onto a small amount of silica gel and load it evenly onto the top of the prepared column.
-
Elution: Begin elution with a mobile phase of Dichloromethane/Methanol (CH₂Cl₂/MeOH, 8.5:1.5 v/v).
-
Fraction Collection: Collect fractions sequentially and monitor them by TLC to identify those containing compounds of interest.
Step 2: Secondary Purification of Pooled Fractions
-
Fraction Pooling: Combine fractions from Step 1 that show the presence of this compound (based on TLC comparison with a standard, if available).
-
Column Chromatography (Second Pass): Subject the pooled and concentrated fractions to a second round of column chromatography.
-
Elution: Use a different mobile phase system, such as Dichloromethane/Ethyl Acetate/Methanol (CH₂Cl₂/EtOAc/MeOH, 2:2:1 v/v/v).
-
Fraction Collection: Again, collect fractions and monitor by TLC.
Step 3: Final Purification by Reverse-Phase TLC
-
Stationary Phase: Reverse-phase TLC plates.
-
Sample Application: Apply the concentrated, this compound-rich fraction from Step 2 onto the preparative TLC plates.
-
Development: Develop the plates using a mobile phase of Acetonitrile/Water (MeCN/H₂O, 4:6 v/v).
-
Isolation: After development, visualize the bands under UV light. Scrape the band corresponding to this compound, and elute the compound from the silica with methanol.
-
Final Product: Evaporate the methanol to yield purified this compound. Confirm purity using analytical HPLC.
Summary of Conventional Chromatography Parameters
| Stage | Stationary Phase | Mobile Phase (v/v/v) | Purpose |
| Initial CC | Silica Gel | CH₂Cl₂ / MeOH (8.5:1.5) | Initial fractionation of crude extract |
| Secondary CC | Silica Gel | CH₂Cl₂ / EtOAc / MeOH (2:2:1) | Purification of pooled fractions |
| Final TLC | Reverse-Phase Silica | MeCN / H₂O (4:6) | Final isolation of this compound |
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) - An Alternative Method
HSCCC is a support-free, liquid-liquid partition chromatography technique that avoids irreversible sample adsorption onto a solid support, leading to high sample recovery.[8][9] While a specific protocol for this compound is not detailed, the following is a representative protocol for separating similar water-soluble iridoid glycosides.[9]
1. Solvent System Selection:
-
The choice of the two-phase solvent system is critical. A common system for iridoid glycosides is Ethyl Acetate/n-Butanol/Water.[9]
-
Prepare various ratios (e.g., 5:14:12 v/v/v) and determine the partition coefficient (K value) for this compound. An ideal K value is typically between 0.5 and 2.0.[10]
2. HSCCC Instrument Preparation:
-
Fill the entire multilayer coil of the HSCCC instrument with the stationary phase (typically the upper phase of the solvent system).
-
Set the desired revolution speed (e.g., 850-950 rpm) and pump the mobile phase (typically the lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min).[9][10]
3. Sample Injection and Separation:
-
Once the system reaches hydrodynamic equilibrium, dissolve the crude extract in the mobile phase and inject it into the sample loop.
-
Continuously monitor the effluent at a suitable wavelength (e.g., 230-240 nm for iridoid glycosides) using a UV detector.[9][10]
4. Fraction Collection and Analysis:
-
Collect the peak fractions as they elute from the column.
-
Analyze the purity of each fraction using analytical HPLC.
Example HSCCC Parameters for Iridoid Glycoside Separation
| Parameter | System 1 | System 2 | System 3 |
| Solvent System (v/v/v/v/v) | EtOAc / n-BuOH / H₂O (5:14:12)[9] | CH₂Cl₂ / MeOH / n-BuOH / H₂O / Acetic Acid (5:5:3:4:0.1)[8][11] | EtOAc / n-BuOH / MeOH / H₂O (5:1:1:5)[10] |
| Stationary Phase | Upper Phase | - | Upper Phase |
| Mobile Phase | Lower Phase | - | Lower Phase |
| Flow Rate | 1.5 mL/min | - | 2.0 mL/min |
| Revolution Speed | 950 rpm | - | 850 rpm |
| Detection Wavelength | 230 nm | 240 nm | 230 nm |
Visualized Workflows
Caption: General workflow for the extraction and purification of this compound.
Caption: Detailed multi-step column chromatography protocol for this compound.
References
- 1. Iridoids from Bellardia trixago (L.) All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) for the Structural Characterization of Bartsioside
Introduction
Bartsioside is a naturally occurring iridoid glycoside found in various plant species.[1] As a complex biomolecule, confirming its identity and structural integrity is crucial for research, drug development, and quality control purposes. Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule.[2] An FTIR spectrum provides a unique "molecular fingerprint," allowing for the qualitative analysis of a compound's chemical structure.[2] This application note details the use of FTIR spectroscopy for the analysis of this compound, outlining the expected spectral features and providing a comprehensive protocol for its characterization.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample.[2] When the frequency of the IR radiation matches the vibrational frequency of a specific chemical bond within the molecule, the bond absorbs the energy.[3] This absorption is recorded by the instrument, generating a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands are characteristic of the molecule's functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[3][4]
For this compound (Molecular Formula: C₁₅H₂₂O₈), the key functional groups expected to produce characteristic absorption bands are:
-
Hydroxyl Groups (-OH): Multiple hydroxyl groups are present on the glucose moiety and the iridoid aglycone.
-
Aliphatic and Vinylic C-H Bonds: The structure contains both saturated (sp³) and unsaturated (sp²) carbon-hydrogen bonds.
-
Carbon-Carbon Double Bond (C=C): Located within the iridoid's cyclopentane (B165970) ring system.
-
Ether Linkages (C-O-C): Including the glycosidic bond connecting the sugar and iridoid units, as well as the cyclic ether within the iridoid structure.
By analyzing the FTIR spectrum, researchers can confirm the presence of these key structural components, thereby verifying the identity of a this compound sample.
Predicted FTIR Spectral Data for this compound
The following table summarizes the expected characteristic infrared absorption bands for this compound based on its known functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretching | Hydroxyl (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretching | Vinylic (=C-H) | Medium |
| 2960 - 2850 | C-H Stretching | Aliphatic (-C-H) | Medium |
| 1680 - 1640 | C=C Stretching | Alkene (C=C) | Medium to Weak |
| 1470 - 1350 | C-H Bending | Aliphatic (-C-H) | Medium |
| 1260 - 1000 | C-O Stretching | Alcohols, Ethers (C-O) | Strong, Multiple Bands |
| ~1150 | C-O-C Stretching | Glycosidic Linkage | Strong |
Experimental Protocol: FTIR Analysis of this compound
This protocol provides a detailed methodology for obtaining a high-quality FTIR spectrum of a solid this compound sample using the potassium bromide (KBr) pellet technique.
1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or similar detector.
-
Hydraulic press with a pellet-forming die.
-
Agate mortar and pestle.
-
Infrared lamp or vacuum oven.
-
Analytical balance.
-
This compound sample (high purity).
-
Spectroscopic grade Potassium Bromide (KBr), finely ground and dried.
2. Sample Preparation (KBr Pellet Method)
-
Drying: To prevent interference from water absorption bands, dry the this compound sample (2-3 mg) and spectroscopic grade KBr (200-300 mg) in a vacuum oven at 60°C for at least 2 hours. Store the dried KBr in a desiccator.
-
Grinding: Weigh approximately 1 mg of the dried this compound sample and 150-200 mg of the dried KBr. Combine them in the agate mortar.
-
Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.[5]
-
Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.[6] A clear pellet indicates good sample dispersion and minimal scattering.[6]
3. Instrument Parameters and Data Acquisition
-
Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Perform a background scan to acquire a spectrum of the ambient atmosphere (water vapor and CO₂). This will be automatically subtracted from the sample spectrum.
-
Instrument Settings:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹[2]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
Mode: Transmittance or Absorbance
-
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.
-
Data Collection: Initiate the sample scan. The instrument software will collect the data, perform the Fourier transform, and ratio the sample interferogram against the background to generate the final IR spectrum.
4. Data Analysis
-
Peak Identification: Analyze the resulting spectrum to identify the primary absorption bands.
-
Interpretation: Correlate the observed wavenumbers of the absorption bands with the expected vibrations for the functional groups present in this compound, as detailed in the data table above.
-
Comparison: If available, compare the acquired spectrum to a reference spectrum of authenticated this compound to confirm the sample's identity and purity.
Alternative Method: Attenuated Total Reflectance (ATR)
For faster analysis with minimal sample preparation, Attenuated Total Reflectance (ATR)-FTIR is a suitable alternative.[7] Simply place a small amount of the solid this compound powder directly onto the ATR crystal, apply pressure with the built-in clamp to ensure good contact, and collect the spectrum using the same instrument parameters.[6]
Visualizations
Caption: Experimental workflow for the FTIR analysis of this compound.
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rtilab.com [rtilab.com]
- 3. Glycoprotein Fourier Transform Infrared Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. edinst.com [edinst.com]
Application Notes and Protocols: Assessing the Phytotoxicity of Bartsioside on Radicle Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bartsioside, an iridoid glycoside, has been identified as a compound with phytotoxic properties, specifically demonstrating inhibitory effects on the radicle growth of parasitic plants such as Orobanche cumana.[1][2] The assessment of such phytotoxicity is crucial for the development of new bioherbicides and for understanding the ecological interactions between plants. These application notes provide a detailed protocol for evaluating the phytotoxicity of this compound on radicle growth, present relevant data, and illustrate the potential signaling pathways involved.
Data Presentation
The phytotoxic effects of this compound and related compounds on the radicle growth of Orobanche cumana have been quantified. The following table summarizes the inhibitory activity of these compounds at a concentration of 100 µg/mL.
| Compound | Chemical Class | Radicle Growth Inhibition (%) |
| Benzoic acid | Phenolic acid | 25.9 ± 0.3 |
| This compound | Iridoid glycoside | Data not explicitly quantified in the provided search results, but identified as having growth inhibition activity. |
| Aucubin | Iridoid glycoside | Data not explicitly quantified in the provided search results. |
| Melampyroside | Iridoid glycoside | 72.6 |
| Gardoside methyl ester | Iridoid glycoside | Data not explicitly quantified in the provided search results. |
| Mussaenoside | Iridoid glycoside | Identified as having growth inhibition activity. |
Data sourced from a study on iridoid glycosides isolated from Bellardia trixago.[1][2]
Experimental Protocols
Radicle Growth Inhibition Assay
This protocol details the steps to assess the phytotoxicity of this compound by measuring its effect on the radicle elongation of a model plant species. Lepidium sativum (cress) is often used for such assays due to its rapid germination and sensitivity.[3]
Materials:
-
This compound (analytical standard)
-
Lepidium sativum seeds
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Distilled water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator with controlled temperature and light
-
Millimeter ruler or digital caliper
-
Pipettes
-
Beakers and flasks for solution preparation
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of working solutions by diluting the stock solution with distilled water to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
-
The final concentration of DMSO in the working solutions should not exceed 0.5% to avoid solvent-induced phytotoxicity.
-
Prepare a negative control (distilled water) and a vehicle control (0.5% DMSO in distilled water).
-
-
Seed Germination Setup:
-
Place two layers of filter paper in each Petri dish.
-
Add 5 mL of the respective test solution (or control) to each Petri dish to saturate the filter paper.
-
Place 20-30 Lepidium sativum seeds evenly on the filter paper in each dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Incubate the Petri dishes in an incubator at 25 ± 1°C in the dark for 72 hours.
-
-
Data Collection:
-
After the incubation period, count the number of germinated seeds in each Petri dish. A seed is considered germinated if the radicle has emerged.
-
Measure the length of the radicle of each germinated seed to the nearest millimeter.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the mean radicle length for each treatment.
-
Calculate the percentage of radicle growth inhibition relative to the negative control using the following formula:
-
Inhibition (%) = [(L_control - L_treatment) / L_control] * 100
-
Where L_control is the mean radicle length of the control group and L_treatment is the mean radicle length of the this compound-treated group.
-
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of radicle growth) through regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound phytotoxicity on radicle growth.
Hypothetical Signaling Pathway Inhibition
While the precise molecular target of this compound is not yet fully elucidated, many phytotoxic compounds interfere with essential plant hormone signaling pathways that regulate growth, such as the brassinosteroid (BR) pathway.[4][5][6][7][8] Brassinosteroids are crucial for cell elongation and division, processes vital for radicle growth.[9][10] The following diagram illustrates a simplified BR signaling pathway and a hypothetical point of inhibition by a phytotoxic compound like this compound.
Caption: Hypothetical inhibition of the brassinosteroid signaling pathway by this compound.
Logical Framework for Phytotoxicity Assessment
The assessment of phytotoxicity follows a logical progression from initial screening to the determination of specific inhibitory metrics.
Caption: Logical steps in the assessment of phytotoxicity.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Seed Germination Test as a Valuable Tool for the Short-Term Phytotoxicity Screening of Water-Soluble Polyamidoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brassinosteroid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Bartsioside Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the potential bioactivity of Bartsioside, an iridoid glycoside, through a series of robust cell-based assays. The protocols detailed below focus on assessing cytotoxicity, anti-inflammatory, and antioxidant properties, which are common bioactivities associated with this class of natural products.
Overview of this compound Bioactivity Assessment
The primary workflow for assessing the bioactivity of this compound in a cellular context involves a step-wise approach. Initially, it is crucial to determine the cytotoxic profile of this compound to identify non-toxic concentrations for subsequent bioactivity assays. Following this, the anti-inflammatory and antioxidant potentials are evaluated using specific cell-based models.
Caption: Workflow for this compound bioactivity screening.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Selected Cell Lines
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| IC50 (µM) |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated Macrophages
| Treatment | This compound (µM) | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control (no LPS) | 0 | |||
| LPS (1 µg/mL) | 0 | 100 | 100 | 100 |
| LPS + this compound | 10 | |||
| LPS + this compound | 25 | |||
| LPS + this compound | 50 |
Table 3: Antioxidant Activity of this compound in Oxidatively Stressed Cells
| Treatment | This compound (µM) | Intracellular ROS Levels (% of Oxidant Control) |
| Control (no oxidant) | 0 | |
| Oxidant (e.g., H₂O₂) | 0 | 100 |
| Oxidant + this compound | 10 | |
| Oxidant + this compound | 25 | |
| Oxidant + this compound | 50 |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to cells, which is essential for subsequent bioactivity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[[“]][2]
Materials:
-
This compound
-
Mammalian cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for 24-48 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Anti-inflammatory Activity Assessment in Macrophages
This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] Iridoid glycosides have been shown to exert anti-inflammatory effects by inactivating MAPK and NF-κB signaling pathways.[5][6][7]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
This compound (at non-toxic concentrations)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement:
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine (TNF-α and IL-6) Measurement:
-
Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Calculate the cytokine concentrations based on the standard curves.
-
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of this compound to reduce intracellular reactive oxygen species (ROS) levels. The assay uses the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[8]
Materials:
-
Mammalian cell line (e.g., HaCaT keratinocytes)
-
Complete cell culture medium
-
This compound (at non-toxic concentrations)
-
DCFH-DA solution
-
An oxidizing agent (e.g., hydrogen peroxide, H₂O₂)
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and incubate until they reach confluence.
-
Wash the cells with PBS.
-
Load the cells with 25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add serum-free medium containing various non-toxic concentrations of this compound and incubate for 1 hour.
-
Induce oxidative stress by adding an appropriate concentration of H₂O₂.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader. Read the plate kinetically for 1-2 hours.
-
Calculate the antioxidant activity by comparing the fluorescence in this compound-treated wells to the control wells (oxidant alone).
Visualization of Potential Signaling Pathways
This compound, as an iridoid glycoside, may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6][7]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.
References
- 1. consensus.app [consensus.app]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophage Inflammatory Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | MDPI [mdpi.com]
Application Notes and Protocols for COX-1 and COX-2 Inhibition Assays with Bartsioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside is an iridoid glycoside that has been isolated from plant species such as Bellardia trixago and Pedicularis chinensis[1][2][3][4]. Iridoids are a class of secondary metabolites that have demonstrated a wide range of biological activities, including anti-inflammatory effects[5]. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins[6][7][8][9]. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation[6][7][8]. Consequently, the selective inhibition of COX-2 is a primary goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors[10][11]. This document provides detailed protocols for in vitro assays to evaluate the inhibitory potential of this compound against both COX-1 and COX-2 enzymes.
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). The selectivity of the compound for COX-2 over COX-1 is a crucial parameter in drug development. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2)[10]. A higher SI value indicates greater selectivity for COX-2.
Table 1: Hypothetical Inhibitory Activity of this compound against COX-1 and COX-2
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| This compound | 50 | 5 | 10 |
| Celecoxib (Control) | 15 | 0.05 | 300 |
| Ibuprofen (Control) | 5 | 10 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
The following protocols describe methods for determining the inhibitory effects of this compound on COX-1 and COX-2 activity. A fluorometric assay is detailed here due to its sensitivity and suitability for high-throughput screening[7][8][12].
Materials and Reagents
-
This compound (to be dissolved in an appropriate solvent like DMSO)
-
Human recombinant COX-1 and COX-2 enzymes[13]
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[6]
-
Heme[13]
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor (e.g., L-epinephrine)[6]
-
NaOH
-
Ethanol
-
Positive Controls: Celecoxib (selective COX-2 inhibitor) and Ibuprofen (non-selective COX inhibitor)
-
96-well opaque microplates
-
Multichannel pipette
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions to desired concentrations should be made in COX Assay Buffer.
-
Enzyme Solutions: Dilute human recombinant COX-1 and COX-2 enzymes to their working concentrations in cold COX Assay Buffer. Keep on ice.
-
Arachidonic Acid Solution: Reconstitute arachidonic acid in ethanol. Just before use, prepare the working solution by diluting with NaOH and then with purified water[12][14].
-
Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
Assay Procedure
-
Plate Setup: To the wells of a 96-well opaque plate, add the COX Assay Buffer.
-
Inhibitor Addition: Add 10 µL of various concentrations of this compound, control inhibitors (Celecoxib, Ibuprofen), or vehicle (DMSO) to the appropriate wells[8].
-
Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme solution to the wells. For background wells, add heat-inactivated enzyme[13].
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme[6][10][13].
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells using a multichannel pipette[6][13].
-
Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm[8][12].
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve[12].
-
Subtract the background reading (from wells with heat-inactivated enzyme) from all other readings.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism)[6].
Visualizations
Signaling Pathway
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro COX-1 and COX-2 enzyme inhibitory activities of iridoids from Penstemon barbatus, Castilleja tenuiflora, Cresentia alata and Vitex mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. abcam.com [abcam.com]
Bartsioside: A Phytochemical Standard for Research and Drug Development
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bartsioside, an iridoid glycoside, is a naturally occurring phytochemical found in various plant species, notably within the Bellardia and Pedicularis genera.[1][2] As a purified compound, this compound serves as an essential standard for a multitude of applications in phytochemical analysis, natural product chemistry, and drug discovery. Its utility spans from the quantification of its content in plant extracts to being a reference for spectroscopic and chromatographic method development. Furthermore, its demonstrated biological activities, such as the inhibition of parasitic plant radicle growth, make it a compound of interest for further investigation into its mechanism of action and potential therapeutic applications.[3][4]
This document provides detailed protocols for the use of this compound as a phytochemical standard, including its isolation, purification, and quantification. It also presents its known biological activities and physicochemical properties to support its application in research and development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application as a standard. These properties are critical for the selection of appropriate analytical techniques and for the interpretation of experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₈ | [1][2] |
| Molecular Weight | 330.33 g/mol | [1][5] |
| CAS Number | 62133-72-6 | [5] |
| Appearance | White or off-white solid | General knowledge |
| Solubility | Soluble in methanol (B129727), ethanol, water | General knowledge |
| ¹H NMR Spectrum | Data available in literature | [3] |
| ESI-MS (+) | m/z: 330 [M + H]⁺ | [3] |
Experimental Protocols
Isolation and Purification of this compound from Bellardia trixago
This protocol describes a bio-guided purification method for obtaining this compound from the aerial green organs of Bellardia trixago.[4]
Materials and Reagents:
-
Dried and powdered aerial green organs of Bellardia trixago
-
Methanol (MeOH)
-
Water (H₂O)
-
n-Hexane
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
-
Acetonitrile (B52724) (MeCN)
-
Solvents for Thin Layer Chromatography (TLC): CH₂Cl₂/EtOAc/MeOH (2/2/1, v/v/v) and MeCN/H₂O (4/6, v/v)
-
Rotary evaporator
-
Chromatography columns
-
Preparative and analytical TLC plates
Procedure:
-
Extraction:
-
Extract 189.0 g of dried, powdered green organs of B. trixago with 500 mL of H₂O/MeOH (1:1, v/v) at room temperature with stirring for 24 hours.[4]
-
Centrifuge the suspension and extract the supernatant sequentially with n-hexane (3 x 300 mL) and CH₂Cl₂ (3 x 300 mL).[4]
-
Remove methanol from the aqueous phase under reduced pressure and then extract with EtOAc (3 x 200 mL).[4]
-
Evaporate the EtOAc extract to dryness to yield the crude extract (1.45 g).[4]
-
-
Column Chromatography (CC):
-
Subject the EtOAc extract to silica gel column chromatography.
-
Elute the column with a CH₂Cl₂/MeOH (8.5:1.5, v/v) solvent system to yield nine fractions (F1-F9).[4]
-
-
Purification of this compound-containing Fraction:
-
Fraction F6 (498.4 mg) is further purified by CC with a CH₂Cl₂/EtOAc/MeOH (2:2:1, v/v/v) eluent, yielding seven sub-fractions (F6.1-F6.7).[4]
-
The residue of sub-fraction F6.4 (36.5 mg) is then subjected to reverse-phase TLC.[4]
-
Elute the reverse-phase TLC plate with MeCN/H₂O (4:6, v/v) to yield pure this compound (13.9 mg).[4]
-
-
Structure Confirmation:
-
Confirm the structure of the isolated this compound using NMR spectroscopy and Mass Spectrometry and by comparison with literature data.[3]
-
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the development of an HPLC method for the quantification of this compound in plant extracts. Specific parameters may require optimization based on the instrumentation and matrix.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan of this compound standard).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Extract the plant material using an appropriate solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Method Validation (as per ICH guidelines):
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple injections of a standard solution. The relative standard deviation (RSD) should be < 2%.
-
Accuracy: Determine the recovery of this compound by spiking a known amount of the standard into a sample matrix.
-
Example Quantitative Data (Hypothetical):
| Parameter | Value |
| Retention Time (t_R) | 15.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Intra-day Precision (RSD) | 1.2% |
| Inter-day Precision (RSD) | 1.8% |
| Accuracy (Recovery) | 98.5 - 101.2% |
Biological Activity and Potential Signaling Pathways
This compound has been identified as an inhibitor of Orobanche cumana radicle growth, suggesting its role as an allelochemical.[3][4] Allelochemicals are known to interfere with various physiological processes in target organisms, including hormonal signaling and cell division. While the specific signaling pathway for this compound is not yet elucidated, a plausible hypothesis involves the disruption of plant hormone signaling, such as auxin or gibberellin pathways, which are crucial for radicle elongation.
Conclusion
This compound is a valuable phytochemical standard for analytical and biological research. The protocols provided herein offer a comprehensive guide for its isolation, purification, and quantification. The use of a well-characterized this compound standard will ensure the accuracy and reproducibility of experimental results, facilitating further investigations into its biological activities and potential applications in agriculture and medicine. Further research is warranted to fully elucidate its mechanism of action and explore its therapeutic potential.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth | MDPI [mdpi.com]
- 2. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brassinosteroid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The brassinosteroid signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Stability of Bartsioside Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bartsioside, an iridoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, notably its anti-inflammatory effects. As with any compound intended for pharmaceutical or research applications, a thorough understanding of its stability in solution is paramount. This document provides detailed application notes and protocols for evaluating the stability of this compound solutions through forced degradation studies and chromatographic analysis. These protocols are designed to establish a stability-indicating method, crucial for determining the intrinsic stability of the molecule and for the development of robust formulations.
Iridoid glycosides, as a class of compounds, are known to be susceptible to degradation under various conditions, primarily through hydrolysis of the glycosidic bond. Forced degradation studies, also known as stress testing, are an essential component of the drug development process.[1][2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate its degradation pathways and to develop and validate stability-indicating analytical methods.[1][2][3]
The primary analytical technique for the quantitative analysis of iridoid glycosides, and thus for monitoring their stability, is High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[4][5][6][7] This methodology allows for the separation and quantification of the parent compound from its degradation products.
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Purified water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30%, analytical grade
-
Orthophosphoric acid, analytical grade
-
Buffer salts (e.g., sodium phosphate, ammonium (B1175870) acetate)
-
Syringe filters (0.22 µm or 0.45 µm)
-
HPLC vials
-
Pipettes and other standard laboratory glassware
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a precise volume of a suitable solvent (e.g., methanol or a mixture of water and methanol). Sonicate if necessary to ensure complete dissolution.
-
Working Solutions: Prepare working solutions of this compound by diluting the stock solution with the appropriate solvent to the desired concentration for analysis (e.g., 100 µg/mL).
Forced Degradation (Stress) Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[8] The conditions provided below are starting points and may need to be optimized based on the stability of this compound.
-
To an aliquot of this compound working solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the initial concentration.
-
Analyze the samples by HPLC.
-
To an aliquot of this compound working solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the initial concentration.
-
Analyze the samples by HPLC.
-
To an aliquot of this compound working solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase to the initial concentration.
-
Analyze the samples by HPLC.
-
Place a this compound working solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, allow it to cool to room temperature, and dilute with the mobile phase if necessary.
-
Analyze the samples by HPLC.
-
Expose a this compound working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
HPLC Method for Stability Analysis
The following is a general HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be necessary to achieve adequate separation.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution is often required to separate the parent compound from its degradation products.
-
Solvent A: 0.1% Orthophosphoric acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of this compound) or Mass Spectrometry (MS) for identification of degradation products.
Data Presentation
The quantitative data from the stability studies should be summarized in a clear and structured table for easy comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | This compound Peak Area | % this compound Remaining | Number of Degradation Peaks |
| Control (t=0) | 0 | Initial Peak Area | 100 | 0 |
| 0.1 M HCl (60°C) | 2 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 M NaOH (RT) | 0.5 | |||
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 3% H₂O₂ (RT) | 2 | |||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| Thermal (80°C) | 24 | |||
| 48 | ||||
| 72 | ||||
| Photolytic | Total Exposure |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the stability testing of this compound solutions.
Proposed Degradation Pathway
While specific degradation products of this compound need to be identified experimentally, a plausible degradation pathway for iridoid glycosides involves the hydrolysis of the glycosidic linkage.
References
- 1. Anti-Inflammatory Effect of Flavonoids from Brugmansia arborea L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tnsroindia.org.in [tnsroindia.org.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry for the Identification of Bartsioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bartsioside, an iridoid glycoside found in various plant species, has garnered scientific interest for its potential biological activities, including anti-inflammatory effects and the inhibition of parasitic plant growth. Accurate and reliable identification of this compound is crucial for further research and potential therapeutic applications. This document provides detailed application notes and protocols for the identification and characterization of this compound using mass spectrometry, a powerful analytical technique for the structural elucidation of natural products. The protocols outlined herein are intended to guide researchers in sample preparation, instrumental analysis, and data interpretation for the unambiguous identification of this compound.
Introduction to this compound
This compound is a naturally occurring iridoid glycoside with the chemical formula C15H22O8 and a monoisotopic mass of 330.13146766 Da.[1] It has been isolated from several plant species, including those from the Bellardia and Pedicularis genera.[1] Emerging research has highlighted its role as an anti-inflammatory agent and an inhibitor of radicle growth in parasitic plants like Orobanche cumana.[2][3] The precise characterization of this compound is a critical first step in harnessing its full therapeutic and agricultural potential.
Mass Spectrometry for this compound Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of iridoid glycosides like this compound in complex matrices. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively polar and thermally labile compounds.
Key Mass Spectrometry Parameters
The following table summarizes the key mass-to-charge ratio (m/z) values for the identification of this compound.
| Ion Type | Calculated m/z | Observed m/z (example) | Notes |
| [M+H]+ | 331.13928 | 331.1390 | Protonated molecule, commonly observed in positive ion mode ESI. |
| [M+Na]+ | 353.12122 | 353.1209 | Sodiated adduct, also common in positive ion mode. |
| [M-H]- | 329.12367 | 329.1240 | Deprotonated molecule, observed in negative ion mode ESI. |
| [M+HCOO]- | 375.13479 | 375.1351 | Formate adduct, can be observed in negative ion mode when formic acid is used in the mobile phase. |
Note: Observed m/z values may vary slightly depending on instrument calibration and resolution.
Proposed MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Description |
| 331.139 | 169.086 | 162.053 | Loss of the glucose moiety, resulting in the protonated aglycone. |
| 331.139 | 313.128 | 18.011 | Loss of a water molecule. |
| 169.086 | 151.075 | 18.011 | Loss of a water molecule from the aglycone. |
| 169.086 | 123.080 | 46.006 | Loss of a formic acid molecule from the aglycone. |
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., aerial parts of Bellardia trixago)
-
70% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
LC-MS vials
Protocol:
-
Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter directly into an LC-MS vial for analysis.
UPLC-QTOF-MS Analysis
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an ESI source
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
QTOF-MS Conditions:
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 50 - 1000
-
Acquisition Mode: MS and MS/MS (data-dependent acquisition)
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV
Visualizations
Caption: Experimental workflow for this compound identification.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Caption: Inhibition of parasitic plant germination by this compound.
Discussion
The protocols and data presented provide a robust framework for the identification of this compound using UPLC-QTOF-MS. The high-resolution mass spectrometry data allows for the confident determination of the elemental composition, while the MS/MS fragmentation provides structural confirmation. The proposed fragmentation pathway, centered on the characteristic loss of the glucose moiety, is a key diagnostic feature for the identification of this compound and other related iridoid glycosides.
The anti-inflammatory activity of many iridoid glycosides is attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway. By inhibiting the activation of IKK, this compound can prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Furthermore, the inhibitory effect of this compound on the germination of parasitic plants like Orobanche cumana highlights its potential as a natural herbicide. This activity is likely due to the interference with the perception of host-derived germination stimulants, such as strigolactones, by the parasitic plant's receptors.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric identification of this compound. The detailed protocols for sample preparation and UPLC-QTOF-MS analysis, along with the tabulated mass data and proposed fragmentation patterns, will aid researchers in the accurate and efficient characterization of this promising natural product. The visualized workflows and signaling pathways offer a deeper understanding of its experimental analysis and biological context, facilitating further research into its therapeutic and agricultural applications.
References
Application Note: A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Quantification of Bartsioside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bartsioside is an iridoid glycoside found in various medicinal plants, including those of the Bartsia and Bellardia genera.[1][2] Iridoid glycosides are a class of secondary metabolites known for a wide range of biological activities, making their quantification in plant extracts and herbal formulations crucial for quality control and standardization. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to other chromatographic techniques for the quantitative analysis of herbal components.[3][4] This application note presents a detailed, validated HPTLC method for the quantification of this compound, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]
Chemical Structure of this compound
This compound has the molecular formula C15H22O8.[7]
Experimental Protocols
This section details the materials and methodologies for the validated HPTLC quantification of this compound.
Materials and Reagents
-
Standards: this compound (purity ≥98%)
-
Solvents: Methanol (B129727), Ethyl Acetate, Water (all analytical grade)
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm)
-
Derivatization Reagent: p-Dimethylaminobenzaldehyde (DMAB) reagent.
Instrumentation
-
HPTLC applicator (e.g., CAMAG Linomat 5)
-
HPTLC developing chamber (e.g., CAMAG Twin Trough Chamber)
-
HPTLC scanner (e.g., CAMAG TLC Scanner 3)
-
Hot air oven or plate heater
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) is prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of methanol. From this stock solution, working standard solutions of varying concentrations (e.g., 10-100 µg/mL) are prepared by serial dilution with methanol.
Sample Preparation
For plant material, a suitable extraction method should be employed. A general procedure is as follows:
-
Accurately weigh 1 g of the dried, powdered plant material.
-
Extract with an appropriate solvent, such as methanol, using a suitable technique (e.g., sonication or reflux).
-
Filter the extract and evaporate the solvent to dryness.
-
Reconstitute the residue in a known volume of methanol to achieve a concentration within the calibration range.
Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mobile phase suitable for iridoid glycosides, such as Ethyl Acetate:Methanol:Water in a ratio of 77:15:8 (v/v/v), should be optimized.[3]
-
Application: Apply the standard and sample solutions as 8 mm bands on the HPTLC plate.
-
Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for approximately 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the developed plate in a stream of warm air.
Derivatization and Densitometric Analysis
-
Derivatization: Spray the dried plate with the p-dimethylaminobenzaldehyde (DMAB) reagent. Heat the plate at 110°C for 5-10 minutes to visualize the spots.
-
Densitometry: Scan the derivatized plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 580 nm for DMAB-derivatized spots).[3][8] The slit dimensions should be optimized for optimal signal-to-noise ratio.
Method Validation
The developed HPTLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[5][6] The key validation parameters are summarized below.
Linearity
The linearity of the method is assessed by applying different concentrations of the standard this compound solution and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
Precision
Precision is evaluated by performing intra-day and inter-day analyses of the standard solutions. The results are expressed as the percentage relative standard deviation (%RSD), which should be within acceptable limits (typically <2%).
Accuracy
Accuracy is determined by performing recovery studies. A known amount of standard this compound is added to a pre-analyzed sample, and the amount of this compound is re-quantified. The percentage recovery should be within a defined range (e.g., 95-105%).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters, such as the mobile phase composition, development distance, and detection wavelength, and observing the effect on the results.
Data Presentation
The quantitative data from the method validation should be summarized in tables for easy comparison and assessment.
Table 1: Summary of Validation Parameters for the HPTLC Quantification of this compound
| Validation Parameter | Result |
| Linearity Range (µ g/spot ) | 0.2 - 1.0 |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | |
| Intra-day | < 2.0 |
| Inter-day | < 3.0 |
| Accuracy (% Recovery) | 95 - 105 |
| Limit of Detection (LOD) (µ g/spot ) | < 0.05 |
| Limit of Quantification (LOQ) (µ g/spot ) | < 0.15 |
| Robustness | The method is robust to minor changes in experimental conditions. |
Visualizations
Experimental Workflow
Caption: HPTLC workflow for this compound quantification.
Illustrative Signaling Pathway
While the specific signaling pathway for this compound is not extensively detailed in the provided search results, iridoid glycosides are often investigated for their anti-inflammatory properties. The following diagram illustrates a simplified, hypothetical anti-inflammatory signaling pathway that could be relevant for such compounds.
Caption: Hypothetical anti-inflammatory signaling pathway for this compound.
The developed and validated HPTLC method provides a reliable, accurate, and precise tool for the quantification of this compound in various samples. This method is suitable for routine quality control of herbal materials and formulations containing this iridoid glycoside. The detailed protocols and validation data presented in this application note will be valuable for researchers and professionals in the fields of phytochemistry, natural product analysis, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jfda-online.com [jfda-online.com]
- 6. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 7. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Validated HPTLC-Densitometric Method for Assay of Aucubin in Vitexagnus-castusL - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bartsioside Extraction Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Bartsioside from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
A1: this compound is an iridoid glycoside with recognized anti-inflammatory properties.[1][2][3][4] It can be isolated from various plant species, including but not limited to:
-
Cistanche deserticola
-
Pedicularis chinensis
-
Monochasma savatieri
-
Castilleja tenuiflora[2]
Q2: Which extraction methods are most effective for obtaining this compound?
A2: The choice of extraction method significantly impacts the yield of this compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods such as maceration or Soxhlet extraction.[6][7] These methods offer benefits like reduced extraction time, lower solvent consumption, and potentially higher yields.[6][8][9]
Q3: What are the critical parameters to consider when optimizing this compound extraction?
A3: To maximize the yield of this compound, it is crucial to optimize several key parameters:
-
Solvent Type and Concentration: The polarity of the solvent is a critical factor. Mixtures of alcohol (ethanol or methanol) and water are commonly used for extracting iridoid glycosides.[10][11]
-
Temperature: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of heat-sensitive compounds like this compound.[7][12]
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete recovery of the target compound, but prolonged times can lead to degradation.[11]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[10][11]
-
Microwave Power (for MAE): Higher power can accelerate extraction but must be controlled to prevent overheating and degradation.[11]
-
Ultrasonic Frequency and Power (for UAE): These parameters influence the intensity of cavitation, which disrupts plant cell walls to release the desired compounds.[13][14][15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent choice or concentration.2. Suboptimal extraction temperature or time.3. Inefficient cell wall disruption.4. Degradation of this compound during extraction. | 1. Optimize Solvent: Test different ethanol (B145695) or methanol (B129727) concentrations (e.g., 50-80%). A 52% ethanol concentration has been found to be optimal for some iridoid glycosides.[7][11]2. Adjust Temperature and Time: For UAE and MAE, start with shorter times (e.g., 15-45 minutes) and moderate temperatures (e.g., 40-60°C).[10][11] Avoid prolonged exposure to high temperatures.[7]3. Enhance Disruption: If using maceration, ensure the plant material is finely powdered. For UAE and MAE, ensure adequate ultrasonic or microwave power is applied.[11][13]4. Control pH and Temperature: Iridoid glycosides can be unstable at high temperatures and under strong acidic or alkaline conditions.[7] Maintain a neutral pH and use the lowest effective temperature. |
| Co-extraction of Impurities | 1. Solvent with broad selectivity.2. Extraction of pigments and other unwanted compounds. | 1. Solvent Polarity Adjustment: Modify the solvent polarity to be more selective for this compound.2. Pre-extraction Wash: Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids and some pigments.3. Purification: Employ post-extraction purification techniques such as column chromatography. |
| Formation of Artifacts | 1. Reaction of this compound with the extraction solvent. | 1. Solvent Selection: Be aware that carboxyl groups in iridoids can undergo esterification with alcohol solvents (e.g., ethanol), forming artifacts.[7] If this is a concern, consider alternative solvents or minimize extraction time and temperature. |
| Inconsistent Results | 1. Variation in plant material.2. Lack of precise control over extraction parameters. | 1. Standardize Plant Material: Use plant material from the same source, harvested at the same time, and processed consistently.2. Precise Parameter Control: Accurately control and monitor all extraction parameters (temperature, time, power, etc.) for each experiment. |
Quantitative Data on Iridoid Glycoside Extraction
The following tables summarize quantitative data from studies on the optimization of iridoid glycoside extraction, which can serve as a starting point for optimizing this compound extraction.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters for Iridoid Glycosides
| Plant Source | Target Compound(s) | Optimal Solvent | Solid-to-Liquid Ratio | Temperature | Time | Yield/Content | Reference |
| Eucommia ulmoides Seed Meal | Six Iridoid Glycosides | 60% Methanol | 1:125 g/mL | 40°C | 30 min | Not specified | [10] |
| Broccoli By-products | Phenolic Compounds | Water | 2:25 g/mL | 25°C | 15-20 min | Not specified | [16] |
Table 2: Optimization of Microwave-Assisted Extraction (MAE) Parameters for Iridoid Glycosides
| Plant Source | Target Compound(s) | Optimal Solvent | Solid-to-Liquid Ratio | Microwave Power | Time | Yield/Content | Reference |
| Patrinia scabra | Total Iridoid Glycosides | 52% Ethanol | 1:18 g/mL | 610 W | 45 min | 81.42 ± 0.31 mg/g | [7][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material and equipment.
-
Sample Preparation: Dry the plant material (e.g., aerial parts of Bellardia trixago) at room temperature in the shade and grind it into a fine powder.
-
Extraction Setup:
-
Sonication:
-
Set the ultrasonic frequency (e.g., 35 kHz) and power (e.g., 720 W).[16]
-
Set the extraction temperature (e.g., 40°C) and time (e.g., 30 minutes).[10]
-
Begin sonication. The ultrasonic waves will induce cavitation, disrupting the plant cell walls and enhancing the release of this compound into the solvent.[15]
-
-
Post-Extraction:
-
After sonication, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
The resulting crude extract can then be further purified to isolate this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline and should be optimized for your specific plant material and equipment.
-
Sample Preparation: Dry the plant material and grind it into a fine powder as described in the UAE protocol.
-
Extraction Setup:
-
Microwave Irradiation:
-
Set the microwave power (e.g., 610 W), temperature (e.g., 120°C), and extraction time (e.g., 45 minutes).[11][18]
-
Start the microwave program. The microwave energy will heat the solvent and plant material, increasing internal pressure within the plant cells and causing them to rupture, releasing this compound.[9]
-
-
Post-Extraction:
-
After the extraction is complete and the vessel has cooled, filter the mixture.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Proceed with further purification steps as needed.
-
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction and analysis.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Potential anti-inflammatory action of this compound.
References
- 1. Iridoids from Bellardia trixago (L.) All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Ultrasound-Assisted Extraction of Bioactive Compounds from Broccoli By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. umpir.ump.edu.my [umpir.ump.edu.my]
- 18. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
Improving the purity of Bartsioside during chromatography
Welcome to the technical support center for the chromatographic purification of Bartsioside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chromatographic techniques for purifying this compound?
A1: Several chromatographic techniques have proven effective for the isolation and purification of iridoid glycosides like this compound. The choice of method often depends on the scale of purification and the complexity of the initial extract. Commonly used techniques include:
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Medium-Pressure Liquid Chromatography (MPLC): Often used for initial fractionation of crude extracts.[1]
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High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids irreversible adsorption of the sample onto a solid support.[2][3][4]
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Two-Dimensional Liquid Chromatography (2D-LC): Combining different separation modes, such as Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), can achieve high selectivity and purity.[1]
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Solid-Phase Extraction (SPE): Useful for enriching the target compounds before final purification steps.[1]
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): A standard method for obtaining high-purity compounds in the final stages of purification.[1]
Q2: My this compound purity is low due to co-eluting impurities. How can I improve the separation?
A2: Co-eluting impurities are a common issue. To improve separation and purity, consider the following strategies:
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Optimize the Mobile Phase: Systematically adjust the solvent composition and gradient slope. A shallower gradient can often improve resolution between closely eluting peaks.
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Change the Stationary Phase: If you are using a C18 column, consider switching to a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-modified C18 column.[1] For highly polar compounds, a HILIC column might provide better separation.[1]
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Employ Orthogonal Separation Techniques: Utilizing a 2D-LC approach with different separation mechanisms (e.g., RP-LC followed by HILIC) can effectively separate complex mixtures.[1]
-
Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase can alter retention times and improve separation.
Q3: I am experiencing low yield of this compound after purification. What are the possible causes and solutions?
A3: Low yield can be attributed to several factors. Here are some common causes and their solutions:
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Irreversible Adsorption: this compound may be strongly binding to the stationary phase. Try using a stronger elution solvent at the end of your run to ensure all the compound has been eluted. In HSCCC, this issue is minimized as there is no solid support.[2]
-
Sample Degradation: this compound might be unstable under the chromatographic conditions. Ensure your solvents are high quality and consider performing the purification at a lower temperature.
-
Sub-optimal Fraction Collection: The parameters for fraction collection might be too narrow, leading to loss of product. Adjust the peak detection and collection settings on your system.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the chromatographic purification of this compound.
| Problem | Possible Causes | Solutions |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., acidic silanols). | Add a modifier to the mobile phase (e.g., a small amount of acid like acetic acid). |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or void. | Repack or replace the column. | |
| Split Peaks | Clogged frit or partially blocked tubing. | Clean or replace the column inlet frit and check for blockages in the system. |
| Column contamination. | Wash the column with a strong solvent. | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and run a blank gradient to identify the source of contamination. |
| High Backpressure | Particulate matter blocking the column or system. | Filter all samples and mobile phases. Check for blockages in the lines and frits. |
| Incorrect mobile phase viscosity. | Ensure the mobile phase composition is appropriate for the column and system pressure limits. |
Experimental Protocols
Protocol 1: General Purification of Iridoid Glycosides using HSCCC
This protocol is a general guideline based on the successful separation of iridoid glycosides from natural products.[2][3]
-
Solvent System Selection:
-
Prepare a series of two-phase solvent systems. A common system for iridoid glycosides is composed of dichloromethane–methanol–n-butanol–water–acetic acid (e.g., 5:5:3:4:0.1, v/v/v/v/v).[3]
-
Determine the partition coefficient (K value) of this compound in each system. An ideal K value is between 0.5 and 2.0 for good resolution.
-
-
HSCCC System Preparation:
-
Fill the column with the stationary phase (the upper phase of the solvent system).
-
Rotate the apparatus at the desired speed (e.g., 850 rpm).
-
Pump the mobile phase (the lower phase) through the column until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Fraction Collection:
-
Dissolve the crude extract in a small volume of the biphasic solvent system.
-
Inject the sample into the system.
-
Collect fractions based on the UV chromatogram.
-
-
Analysis:
-
Analyze the collected fractions by HPLC or UPLC to determine the purity of this compound.
-
Quantitative Data Summary
The following table summarizes chromatographic conditions and results for the purification of iridoid glycosides, which can serve as a starting point for optimizing this compound purification.
| Compound(s) | Chromatographic Method | Stationary/Mobile Phase | Purity Achieved | Reference |
| Sweroside, Morroniside, Loganin | HSCCC | Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v) | 92.3%, 96.3%, 94.2% | [2][3] |
| Six Iridoid Glycosides | MPLC and Macroporous Resin | HPD-100 column with a 30% ethanol (B145695) fraction, followed by RP chromatography | 95.5% - 98.7% | [5] |
| This compound, Melampyroside, etc. | Column Chromatography and Prep-TLC | EtOAc extract purified by CC with CH2Cl2/MeOH, followed by TLC with CH2Cl2/EtOAc/MeOH | Not specified, but pure compounds isolated | [6] |
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NMR signal overlap in Bartsioside analysis
Welcome to the technical support center for the analysis of Bartsioside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on resolving NMR signal overlap.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is an iridoid glycoside, a class of secondary metabolites found in various plants, including those of the Bellardia and Parentucellia genera. Iridoid glycoses exhibit a wide range of biological activities, including phytotoxic, anti-inflammatory, and anticancer effects. Accurate analysis of this compound is crucial for understanding its chemical properties, biological functions, and potential therapeutic applications.
Q2: I am observing severe signal overlap in the 1H NMR spectrum of my this compound sample. What are the initial troubleshooting steps?
A2: Signal overlap in the 1H NMR spectrum of iridoid glycosides like this compound is a common issue due to the presence of multiple sugar protons and complex spin systems in the iridoid core resonating in a narrow chemical shift range. Here is a recommended initial workflow to address this:
Start by attempting to improve signal dispersion by changing the NMR solvent or varying the acquisition temperature. These relatively simple steps can often induce changes in chemical shifts and resolve overlapping signals. If these methods are unsuccessful, proceeding to two-dimensional (2D) NMR techniques is the most effective next step.
Troubleshooting Guides
Problem: Persistent Signal Overlap in the Sugar Region of the 1H NMR Spectrum
The sugar moiety of this compound contains several protons with similar chemical environments, leading to significant signal overlap, typically in the 3.0-4.0 ppm region.
Solution 1: Solvent-Induced Chemical Shift Changes
Changing the deuterated solvent can alter the chemical shifts of protons by influencing hydrogen bonding and solvent-solute interactions.[1] This can effectively resolve overlapping signals.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare identical concentrations of your this compound sample in a series of deuterated solvents.
-
Data Acquisition: Acquire a standard 1D 1H NMR spectrum for each sample.
-
Analysis: Compare the spectra to identify a solvent that provides the best signal dispersion for the protons of interest.
Table 1: Common Solvents for Iridoid Glycoside NMR Analysis
| Solvent | Dielectric Constant (ε) | Common Observations |
| Methanol-d4 (CD3OD) | 32.7 | Good for dissolving polar glycosides. Exchanges with hydroxyl protons. |
| Chloroform-d (CDCl3) | 4.8 | Suitable for less polar iridoids. May result in broader hydroxyl signals. |
| Pyridine-d5 | 12.4 | Can induce significant chemical shifts, particularly for protons near polar groups. |
| DMSO-d6 | 46.7 | Accommodates a wide range of polarities but is viscous, potentially leading to broader lines. |
Solution 2: Two-Dimensional (2D) NMR Spectroscopy
2D NMR experiments are powerful tools for resolving signal overlap by spreading the signals across a second frequency dimension.[2] For this compound analysis, COSY and HSQC experiments are particularly valuable.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace the connectivity within the sugar and iridoid moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing excellent resolution as carbon chemical shifts are more dispersed than proton shifts.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Prepare a concentrated sample of this compound in a suitable deuterated solvent (e.g., CD3OD).
-
Data Acquisition: Acquire standard COSY and HSQC spectra. Typical parameters for a 400 MHz spectrometer are provided below.
-
Data Processing and Analysis: Process the 2D data and analyze the cross-peaks to assign proton and carbon signals and resolve ambiguities from the 1D spectrum.
Table 2: Typical 2D NMR Acquisition Parameters (400 MHz)
| Experiment | Pulse Program | Spectral Width (F2) | Spectral Width (F1) | Number of Scans |
| COSY | cosygpqf | 10 ppm | 10 ppm | 8 |
| HSQC | hsqcedetgpsisp2.2 | 10 ppm | 165 ppm | 16 |
Problem: Ambiguous Assignments of Quaternary Carbons and Long-Range Correlations
Solution: HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment detects correlations between protons and carbons over two to three bonds. This is essential for assigning quaternary carbons, which do not have attached protons and are therefore not observed in an HSQC spectrum. It is also invaluable for confirming the connectivity between the iridoid and glucose units.
Experimental Protocol: HMBC Analysis
-
Data Acquisition: Acquire an HMBC spectrum using a standard pulse program (e.g., hmbcgplpndqf). Optimize the long-range coupling delay (typically around 8 Hz) to enhance correlations.
-
Analysis: Analyze the cross-peaks to establish long-range connectivities. For example, a correlation between the anomeric proton of the glucose and a carbon in the iridoid core confirms the glycosylation site.
This compound NMR Data
The following tables summarize the reported 1H and 13C NMR data for this compound, which can be used as a reference for signal assignment.
Table 3: 1H NMR Chemical Shifts and Coupling Constants for this compound (in CD3OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.72 | d | 6.1 |
| 3 | 6.34 | dd | 6.1, 1.9 |
| 4 | 5.89 | d | 1.9 |
| 5 | 2.97 | m | |
| 6 | 2.66, 2.11 | m, m | |
| 7 | 4.15 | m | |
| 9 | 3.03 | br t | |
| 10 | 4.10 | s | |
| 1' | 4.70 | d | 7.8 |
| 2' | 3.20 | m | |
| 3' | 3.35 | m | |
| 4' | 3.28 | m | |
| 5' | 3.38 | m | |
| 6'a | 3.88 | dd | 12.0, 2.2 |
| 6'b | 3.67 | dd | 12.0, 5.8 |
Data extracted and compiled from published spectra.
Table 4: 13C NMR Chemical Shifts for this compound (in CD3OD)
| Position | δC (ppm) |
| 1 | 94.7 |
| 3 | 141.2 |
| 4 | 129.5 |
| 5 | 39.8 |
| 6 | 32.5 |
| 7 | 78.9 |
| 8 | 134.5 |
| 9 | 46.5 |
| 10 | 60.8 |
| 1' | 100.2 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.5 |
| 5' | 78.1 |
| 6' | 62.7 |
Data compiled from published literature.
Biological Activity and Signaling Pathways
This compound, along with other iridoid glycosides, has been reported to exhibit phytotoxic activity, inhibiting the radicle growth of parasitic plants like Orobanche cumana.[3] While the precise molecular mechanism for this compound is still under investigation, the phytotoxic effects of related compounds often involve the disruption of essential signaling pathways in the target organism. For instance, some allelochemicals are known to interfere with plant hormone signaling.
This generalized diagram illustrates a potential mechanism where this compound interacts with a specific molecular target, leading to the modulation of a downstream signaling cascade that ultimately results in the observed inhibition of radicle growth. Further research is needed to identify the specific components of this pathway.
References
- 1. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Iridoid Glycosides
Welcome to the technical support center for the quantification of iridoid glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of these valuable natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the quantification of iridoid glycosides?
A1: The primary challenges in the quantification of iridoid glycosides include:
-
Extraction Efficiency: Achieving complete and reproducible extraction from complex plant matrices can be difficult due to the varying polarity of different iridoid glycosides.[1][2]
-
Analyte Stability: Iridoid glycosides can be susceptible to degradation under certain pH and temperature conditions, which can lead to underestimation.[3][4][5]
-
Chromatographic Resolution: Due to their high polarity and structural similarity, achieving baseline separation of all iridoid glycosides in a sample can be challenging.[6]
-
Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can interfere with the ionization of target analytes, leading to ion suppression or enhancement and inaccurate quantification.[7][8][9][10]
-
Availability of Reference Standards: The lack of commercially available, pure reference standards for every iridoid glycoside can hinder accurate quantification.[11]
Q2: Which extraction method is best for iridoid glycosides?
A2: The optimal extraction method depends on the specific iridoid glycosides and the plant matrix. Hot water extraction and pressurized hot water extraction have been shown to be highly efficient for extracting catalpol (B1668604) and aucubin (B1666126) from Veronica longifolia.[1][2] Methanol (B129727) and ethanol (B145695) are also commonly used solvents.[1][12][13] It is crucial to optimize the extraction solvent, temperature, and time for your specific sample to ensure maximum recovery. For instance, a study on Eucommia ulmoides seed meal found that a 60% methanol aqueous solution with ultrasonic extraction at 40°C for 30 minutes was optimal.[5]
Q3: How can I improve the stability of my iridoid glycoside samples during analysis?
A3: To minimize degradation, it is important to control the temperature and pH of your samples. Some iridoid glycosides are unstable at high temperatures and in strong acidic or alkaline conditions.[3][4] For example, ulmoidoside B (UB) and ulmoidoside D (UD) from Eucommia ulmoides are affected by high temperatures and both alkaline and strong acid conditions.[3][4] It is recommended to store extracts at low temperatures and to use buffers to maintain a neutral pH during sample preparation and analysis.
Q4: What are the recommended analytical techniques for quantifying iridoid glycosides?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and reliable methods for the quantification of iridoid glycosides.[3][5][14][15] UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity, which is particularly useful for complex matrices.[15][16] For mass spectrometric detection, negative ion mode often provides better sensitivity for iridoid glycosides.[14][16]
Q5: How can I mitigate matrix effects in my LC-MS analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS-based quantification.[7][8][9][10] Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Chromatographic Separation: Optimize your chromatographic method to separate the analytes from co-eluting matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute and experience similar matrix effects as the analyte.
Troubleshooting Guides
Problem 1: Low Recovery of Iridoid Glycosides
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize extraction parameters: solvent type (e.g., try methanol, ethanol, or water at varying percentages), temperature, and time.[1][2][5] Consider using advanced extraction techniques like pressurized liquid extraction or ultrasonic-assisted extraction. |
| Analyte Degradation | Ensure samples are processed at low temperatures and neutral pH.[3][4] Avoid prolonged exposure to harsh conditions. |
| Adsorption to Surfaces | Use silanized glassware or polypropylene (B1209903) vials to minimize adsorption of the analytes. |
Problem 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | Screen different C18 columns or consider alternative stationary phases like phenyl-hexyl or polar-embedded phases. |
| Suboptimal Mobile Phase | Adjust the mobile phase composition, gradient slope, and pH to improve separation. The use of additives like formic acid or acetic acid can improve peak shape.[14] |
| Column Overload | Dilute the sample or reduce the injection volume. |
| High Polarity of Analytes | Consider chemical derivatization to reduce the polarity of the iridoid glycosides, which can improve chromatographic retention and resolution.[6] |
Problem 3: Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in FAQ Q5. Evaluate the matrix effect by comparing the response of the analyte in a pure solvent versus a matrix-matched standard.[10] |
| Instrument Variability | Ensure the LC-MS system is properly calibrated and maintained. Regularly check for system suitability by injecting a standard solution. |
| Instability of Reference Standards | Store reference standards under recommended conditions (e.g., protected from light, at low temperatures). Prepare fresh working solutions regularly. |
| Integration Errors | Review the peak integration parameters to ensure accurate and consistent peak area determination. |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Catalpol and Aucubin from Veronica longifolia
| Extraction Method | Solvent | Relative Extraction Efficiency (%) - Catalpol | Relative Extraction Efficiency (%) - Aucubin | Reference |
| Hot Water Extraction | Water | 100 | 100 | [1][2] |
| Pressurized Hot Water Extraction | Water | 83 | 92 | [1][2] |
| Pressurized Liquid Extraction | Methanol | - | - | [1] |
| Maceration | Ethanol | 22 | 25 | [1][2] |
Table 2: UPLC Method Validation Parameters for Six Iridoid Glycosides from Eucommia ulmoides Seed Meal
| Compound | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) | Reference |
| Geniposidic acid (GPA) | 0.322 - 8.05 | 0.102 | 0.322 | 90.83 - 115.30 | < 2.34 | [5] |
| Scyphiphin D (SD) | 0.198 - 4.95 | 0.063 | 0.198 | 90.83 - 115.30 | < 2.34 | [5] |
| Ulmoidoside A (UA) | 0.285 - 7.125 | 0.090 | 0.285 | 90.83 - 115.30 | < 2.34 | [5] |
| Ulmoidoside C (UC) | 0.187 - 4.675 | 0.059 | 0.187 | 90.83 - 115.30 | < 2.34 | [5] |
| Ulmoidoside B (UB) | 0.165 - 4.125 | 0.052 | 0.165 | 90.83 - 115.30 | < 2.34 | [5] |
| Ulmoidoside D (UD) | 0.155 - 3.875 | 0.049 | 0.155 | 90.83 - 115.30 | < 2.34 | [5] |
Experimental Protocols
Protocol 1: Extraction of Iridoid Glycosides from Eucommia ulmoides Seed Meal
This protocol is adapted from a study on the quantitative analysis of iridoid glycosides from Eucommia ulmoides seed meal.[5]
-
Sample Preparation: Accurately weigh 0.2 g of powdered sample into a 25 mL volumetric flask.
-
Extraction: Add approximately 20 mL of 60% methanol aqueous solution.
-
Ultrasonication: Perform ultrasonic extraction at 40°C for 30 minutes.
-
Cooling and Dilution: Cool the flask to room temperature and dilute to the mark with 60% methanol aqueous solution.
-
Centrifugation: Centrifuge the solution at 12,700 rpm for 20 minutes.
-
Final Dilution: Dilute the supernatant with 10% methanol aqueous solution at a 1:1 volume ratio before injection into the UPLC system.
Protocol 2: UPLC-PDA Quantification of Iridoid Glycosides
This protocol is based on the method developed for the analysis of iridoid glycosides from Eucommia ulmoides seed meal.[5]
-
System: Waters ACQUITY UPLC system
-
Column: ACQUITY UPLC BEH Shield RP18 column (2.1 mm × 100 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-4 min: 5-30% B
-
4-5 min: 30-35% B
-
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 2 µL
Visualizations
Caption: A generalized experimental workflow for the quantification of iridoid glycosides.
Caption: A logical troubleshooting guide for inaccurate quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Nine Unique Iridoids and Iridoid Glycosides From Patrinia scabiosaefolia [frontiersin.org]
- 13. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
Technical Support Center: Enhancing the Stability of Bartsioside for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Bartsioside for long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. These compounds are of interest for their potential biological activities. Ensuring the stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have confounding effects.
Q2: What are the primary factors that can cause this compound to degrade?
Based on studies of structurally similar iridoid glycosides, the primary factors contributing to the degradation of this compound are likely:
-
pH: this compound is susceptible to degradation in both highly acidic and alkaline conditions. Acidic conditions can lead to the hydrolysis of the glycosidic bond, while alkaline environments can cause hydrolysis of any ester groups.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
-
Moisture: The presence of water can facilitate hydrolytic degradation, especially at non-optimal pH values. High relative humidity during storage of dried plant material has been shown to cause significant degradation of similar compounds.
-
Enzymatic Activity: If this compound is in a crude or semi-purified plant extract, residual plant enzymes such as β-glucosidase can cleave the glycosidic bond.[3]
-
Light: Exposure to UV or visible light can potentially induce photochemical degradation.
-
Oxidation: The molecular structure of this compound may be susceptible to oxidative degradation.[4]
Q3: What are the recommended conditions for the long-term storage of solid this compound?
For long-term storage of purified, solid this compound, the following conditions are recommended:
-
Temperature: Store at -20°C or, for maximum stability, at -80°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light by using amber-colored vials or by storing vials in the dark.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption.
Q4: How should I prepare and store this compound stock solutions?
Whenever possible, it is best to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored:
-
Solvent: Use a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Storage Temperature: Store aliquots at -80°C.
-
Light Protection: Use amber-colored vials or wrap vials in aluminum foil.
For aqueous solutions, it is recommended to prepare them immediately before use. If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours and protect it from light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | 1. Prepare a fresh stock solution of this compound from solid material. 2. Re-evaluate the purity of the solid material using HPLC if degradation is suspected. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Degradation of this compound in the assay buffer. | 1. Assess the stability of this compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC. 2. Adjust the pH of the buffer to be as close to neutral as possible, if the assay allows. 3. Minimize the incubation time at elevated temperatures (e.g., 37°C). |
| Adsorption to plasticware. | 1. Use low-protein-binding microplates and tubes. 2. Consider pre-treating plasticware with a blocking agent if compatible with your assay. |
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound during sample preparation or storage. | 1. Review the pH of all solvents and buffers used. Iridoid glycosides are known to be unstable in strongly acidic or alkaline conditions.[1][2] 2. Ensure samples are protected from light and kept at a low temperature during preparation and while in the autosampler. 3. Analyze samples as quickly as possible after preparation. |
| Contamination of solvents or glassware. | 1. Use high-purity, HPLC-grade solvents. 2. Ensure all glassware is thoroughly cleaned and rinsed with a final solvent similar to the mobile phase. |
| Carryover from previous injections. | 1. Implement a robust needle wash protocol on the HPLC system. 2. Inject a blank solvent run to confirm the absence of carryover. |
Quantitative Data Summary
The stability of iridoid glycosides is significantly influenced by pH and temperature. The following table summarizes stability data for iridoid glycosides structurally related to this compound, providing a general indication of expected stability.
Table 1: Stability of Structurally Related Iridoid Glycosides under Varying pH and Temperature Conditions. [1]
| Compound | Condition | Degradation after 30 hours (%) |
| Ulmoidoside B (UB) | 80°C | ~20% |
| pH 2 | ~40% | |
| pH 12 | ~100% | |
| Ulmoidoside D (UD) | 80°C | ~15% |
| pH 2 | ~35% | |
| pH 12 | ~100% | |
| Geniposidic Acid (GPA) | 80°C | Stable |
| pH 2 | Stable | |
| pH 12 | Stable |
Data is estimated from figures in the source publication and is intended for comparative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points.
-
Thermal Degradation: Incubate a vial of solid this compound and an aliquot of the stock solution in an oven at a set temperature (e.g., 80°C) for a set period.
-
Photodegradation: Expose a clear vial of the stock solution and solid this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). Wrap a control sample in foil.
-
Analysis: Analyze all stressed samples, along with an untreated control, by a suitable HPLC-UV or LC-MS method.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is a good starting point. For example:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV scan, likely around 200-240 nm for iridoid glycosides).
-
Injection Volume: 10-20 µL.
This method should be validated for specificity, linearity, accuracy, and precision.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 4. Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05674K [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Bartsioside in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of Bartsioside is critical for obtaining reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges associated with the poor aqueous solubility of this promising iridoid glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary depending on the solvent and experimental conditions. Based on available data, here is a summary of its solubility in frequently used solvents:
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | A common solvent for creating stock solutions. |
| Water | 100 mg/mL (requires sonication) | While a high solubility is reported, achieving this concentration may require physical methods to aid dissolution. |
| Methanol | Soluble | Often used for extraction of iridoid glycosides, suggesting good solubility.[1] |
| Ethanol | Soluble | Also commonly used for the extraction of iridoid glycosides.[1] |
Q2: I am having trouble dissolving this compound in water for my cell-based assay. What do you recommend?
A2: Direct dissolution in aqueous media can be challenging. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous culture medium.
-
Primary Recommendation: Prepare a stock solution of this compound in 100% DMSO. For example, you can dissolve this compound at a concentration of 1 mg/mL in DMSO.
-
Secondary Dilution: For your experiment, dilute the DMSO stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Are there alternative methods to improve the aqueous solubility of this compound for in vivo or in vitro studies?
A3: Yes, several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound. These include:
-
Co-solvency: Using a mixture of solvents to increase solubility. For in vivo studies, a common formulation involves dissolving this compound in DMSO and then diluting it with other vehicles such as PEG300, Tween 80, and saline.[2]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a solid matrix of a hydrophilic carrier can improve its dissolution rate.
Troubleshooting Guides
Problem 1: Precipitate forms when diluting my this compound-DMSO stock solution into an aqueous buffer.
This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
Solutions:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Final DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 1%) might help maintain solubility. However, you must validate that this concentration is not toxic to your cells.
-
Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium can help to keep the this compound in solution.
-
Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath can also help to disperse the compound and prevent immediate precipitation.
Problem 2: Inconsistent results in my biological assays, which I suspect are due to poor this compound solubility.
Inconsistent solubility can lead to variable effective concentrations of your compound in different wells or experiments.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from your DMSO stock for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is clear and free of any precipitate before each use. If crystals have formed during storage (especially at low temperatures), gently warm the vial and vortex until the solid is fully redissolved.
-
Filter Sterilization: After diluting your stock solution to the final working concentration, you may consider filtering it through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. Be aware that this could potentially lower the effective concentration if a significant amount of the compound is not fully dissolved.
-
Consider a Solubility-Enhanced Formulation: If problems persist, it is highly recommended to use one of the solubility enhancement techniques described in the experimental protocols below.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
This protocol describes the standard method for preparing a this compound stock solution for use in cell-based experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of DMSO to 1 mg of this compound).
-
Vortex the tube vigorously until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Cyclodextrin Complexation of this compound
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a common starting point. Calculate the required mass of each component based on their molecular weights (this compound: ~330.33 g/mol ; HP-β-CD: ~1375 g/mol ).
-
Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Add this compound: Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation. The solution should become clearer as the complex forms.
-
Freeze-Drying: Freeze the resulting solution and lyophilize it to obtain a solid powder of the this compound-HP-β-CD complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing: Determine the solubility of the resulting complex in water and compare it to that of uncomplexed this compound.
Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This method involves dissolving both this compound and a hydrophilic carrier in a common solvent, which is then evaporated to leave a solid dispersion.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Poloxamer 188)
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Select Carrier and Ratio: Choose a suitable hydrophilic carrier. Common weight ratios of drug to carrier to test are 1:1, 1:2, and 1:5.
-
Dissolution: Dissolve both the this compound and the carrier in a suitable organic solvent. Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion, and if necessary, pulverize it into a fine powder using a mortar and pestle.
-
Characterization and Solubility Testing: As with cyclodextrin complexes, it is advisable to characterize the solid dispersion and test its dissolution properties.
This compound and Cellular Signaling Pathways
Preliminary research and studies on structurally similar iridoid glycosides suggest that this compound may exert its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and oxidative stress.
Potential Signaling Pathways Modulated by this compound:
-
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Some iridoid glycosides have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.
-
Nrf2/HO-1 Signaling Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the production of antioxidant enzymes like heme oxygenase-1 (HO-1).
-
JAK/STAT Signaling Pathway: This pathway is crucial for cytokine signaling and is often implicated in inflammatory and immune responses.
-
PI3K/Akt Signaling Pathway: This pathway is involved in a wide range of cellular processes, including cell survival, proliferation, and inflammation.
The following diagrams illustrate the general mechanisms of these pathways, which are potential targets for this compound.
NF-κB Signaling Pathway:
Caption: Potential inhibition of the NF-κB pathway by this compound.
Nrf2/HO-1 Signaling Pathway:
Caption: Potential activation of the Nrf2/HO-1 pathway by this compound.
General Experimental Workflow for Investigating Signaling Pathway Modulation:
Caption: A typical workflow for studying the effect of this compound on signaling pathways.
References
Strategies to minimize degradation of Bartsioside during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Bartsioside during extraction.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
Possible Causes:
-
Inefficient Initial Extraction: The chosen solvent, temperature, or extraction time may not be optimal for solubilizing this compound.[1]
-
Degradation of this compound: this compound, an iridoid glycoside, can be susceptible to degradation under certain conditions.[2] Factors such as high temperatures and inappropriate pH levels can affect its stability.[3][4]
-
Poor Quality Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, harvest time, and post-harvest processing.
Troubleshooting Steps:
-
Verify Plant Material: If possible, analyze a small sample of your plant material using a validated analytical method to confirm the presence and approximate concentration of this compound.
-
Optimize Extraction Parameters:
-
Solvent: Use polar solvents like methanol (B129727) or a high-percentage ethanol (B145695) solution (e.g., 70-95%).[1] For iridoid glycosides, 60% methanol has been shown to be effective.[4]
-
Temperature: Avoid excessive heat (above 60°C) to prevent degradation.[1] Performing the extraction at room temperature or even lower is advisable. Some studies have shown that high temperatures can negatively affect the stability of certain iridoid glycosides.[3][4]
-
Time: Ensure sufficient extraction time. Multiple extractions for several hours each may be necessary.[1]
-
-
Consider Advanced Extraction Techniques: Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve efficiency and may reduce extraction times.[1][5]
Issue 2: Significant Loss of this compound During Solvent Partitioning
Possible Cause:
-
Incorrect Solvent System: An inappropriate choice of solvents for liquid-liquid partitioning can lead to the loss of the target compound into the wrong phase.[1]
Troubleshooting Steps:
-
Confirm Polarity: this compound is a polar compound.[6][7][8][9] When performing liquid-liquid partitioning to remove nonpolar impurities like lipids, ensure you are using a nonpolar solvent (e.g., n-hexane) while this compound remains in the more polar phase (e.g., methanol/water).[1]
-
Address Emulsion Formation: If an emulsion forms at the interface of the two solvents, it can trap your compound. Try adding brine or centrifuging the mixture to break the emulsion.[1]
Issue 3: Degradation of this compound During the Extraction Process
Possible Causes:
-
pH Instability: Iridoid glycosides can be unstable in acidic or alkaline conditions.[3][4][10]
-
Enzymatic Degradation: Endogenous enzymes in the plant material can degrade this compound.
-
Thermal Degradation: High temperatures used during extraction or solvent evaporation can cause the compound to break down.[3][4]
Troubleshooting Steps:
-
Control pH: Maintain a neutral or slightly acidic pH during extraction. Using a buffer solution can help stabilize the pH.
-
Enzyme Deactivation: Before extraction, consider blanching the fresh plant material or freeze-drying it to deactivate enzymes.
-
Low-Temperature Processing: Use low temperatures during extraction and solvent evaporation (e.g., using a rotary evaporator at a temperature below 40°C).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound degradation during extraction?
A1: The most common causes are exposure to high temperatures, inappropriate pH levels (both acidic and alkaline), and enzymatic activity from the plant material itself.[3][4]
Q2: What is the optimal solvent for extracting this compound?
A2: As this compound is a polar iridoid glycoside, polar solvents are most effective.[6][7][8][9] Methanol, ethanol, and water, or mixtures of these, are commonly used.[10][11][12] An aqueous solution of 60% methanol has been shown to be optimal for extracting some iridoid glycosides.[4]
Q3: How can I prevent enzymatic degradation of this compound?
A3: Deactivating endogenous enzymes is crucial. This can be achieved by:
-
Blanching: Briefly treating the fresh plant material with boiling water or steam.
-
Freeze-drying (Lyophilization): This method is effective at preserving the integrity of thermolabile compounds.
-
Drying: Proper drying of the plant material can also inactivate enzymes.
Q4: What is the best way to concentrate my extract without degrading this compound?
A4: To minimize thermal degradation during solvent removal, use low-temperature methods such as:
-
Rotary Evaporation: Under reduced pressure, which allows for solvent removal at lower temperatures.
-
Freeze-Drying: If the solvent system is appropriate.
Q5: How can I quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of iridoid glycosides.[13][14] A validated HPLC-UV method can be used for accurate quantification.[13]
Data Presentation
Table 1: Recommended Extraction Parameters for this compound
| Parameter | Recommendation | Rationale |
| Solvent | 50-80% Methanol or Ethanol in Water | This compound is a polar compound and these solvents provide good solubility.[4][5] |
| Temperature | 25°C - 40°C | Minimizes thermal degradation.[3][4] |
| pH | 6.0 - 7.0 | Iridoid glycosides are generally more stable in a neutral to slightly acidic pH range.[3][4] |
| Extraction Time | 30 - 60 minutes (with UAE/MAE) | Shorter extraction times reduce the risk of degradation.[4][5] |
| Enzyme Deactivation | Blanching or Freeze-drying | Prevents enzymatic hydrolysis of the glycosidic bond. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Sample Preparation:
-
Fresh plant material should be blanched in boiling water for 2-3 minutes or immediately frozen in liquid nitrogen and lyophilized.
-
Dried plant material should be ground to a fine powder.
-
-
Extraction:
-
Macerate the prepared plant material in 70% ethanol at a 1:10 solid-to-liquid ratio.
-
Perform the extraction at room temperature for 24 hours with constant stirring, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper.
-
Concentrate the filtrate using a rotary evaporator with the water bath temperature maintained below 40°C.
-
-
Purification:
-
The crude extract can be further purified using column chromatography with a suitable stationary phase like silica (B1680970) gel or a macroporous resin.[15]
-
Visualizations
Diagram 1: Key Factors in this compound Degradation
Caption: Factors contributing to the degradation of this compound.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of iridoid glycosides and their determination by micellar electrokinetic capillary chromatography [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Arbortristoside-A isolated from Nyctanthes arbor-tristis using HPLC: Method development and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Technologies for Purification and Separation of Iridoid Glycosides from Dried Rehmannia Root [yydbzz.com]
Selecting the optimal mobile phase for Bartsioside HPLC separation
Welcome to the technical support center for the HPLC separation of Bartsioside. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to assist in optimizing the mobile phase for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the HPLC analysis of this compound?
A1: For reversed-phase HPLC analysis of this compound, a good starting point is a gradient elution using a C18 column. The mobile phase typically consists of two solvents:
-
Solvent A: Water with an acidic modifier.
-
Solvent B: Acetonitrile (B52724) or Methanol (B129727).
A common acidic modifier is 0.1% phosphoric acid or 0.1% formic acid in water. The acid helps to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase and ensures good peak shape.[1][2]
Q2: Should I use acetonitrile or methanol as the organic solvent?
A2: Both acetonitrile and methanol can be effective. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths. Methanol is a more cost-effective option. The choice between the two can also affect the selectivity of the separation, so it may be worth evaluating both during method development.
Q3: Is an isocratic or gradient elution better for this compound analysis?
A3: A gradient elution is often preferred for analyzing plant extracts or samples containing multiple compounds with varying polarities. A gradient allows for the effective elution of a wider range of compounds in a reasonable timeframe. For routine quality control of a purified this compound sample, a simple isocratic method may be sufficient and can offer better reproducibility once optimized.[1][2]
Q4: Why is adding acid to the mobile phase important for this compound analysis?
A4: this compound, an iridoid glycoside, has polar functional groups. The addition of an acid, such as phosphoric acid or formic acid, to the aqueous component of the mobile phase helps to control the pH.[1][2] A low pH (typically between 2.5 and 4.0) ensures that the analyte is in a single ionic form and minimizes interactions with free silanol groups on the silica-based stationary phase. This leads to sharper, more symmetrical peaks and more reproducible retention times.
Q5: What detection wavelength is recommended for this compound?
A5: Based on the analysis of similar iridoid glycosides, a UV detection wavelength in the range of 238-242 nm is a suitable starting point for detecting this compound.[1][3] It is always recommended to determine the UV absorption maximum of a this compound standard in the mobile phase to select the optimal detection wavelength for maximum sensitivity.
Experimental Protocol: Starting Method for this compound HPLC Analysis
This protocol provides a robust starting point for the HPLC analysis of this compound. Further optimization may be required based on the specific sample matrix and instrumentation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, degasser, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (85%, analytical grade)
-
Water (HPLC grade or ultrapure)
-
This compound reference standard
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare 1 L, add 1 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or an online degasser.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
Table 1: Example Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 60 | 40 |
| 25.0 | 60 | 40 |
| 30.0 | 90 | 10 |
| 35.0 | 90 | 10 |
Sample Preparation:
-
Accurately weigh a suitable amount of this compound reference standard or sample.
-
Dissolve in a suitable solvent, such as methanol or a mixture of the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound, with a focus on mobile phase optimization.
Table 2: Troubleshooting Common HPLC Issues for this compound Analysis
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups. | - Ensure the mobile phase pH is sufficiently low (e.g., 2.5-3.5) by using an acid modifier like phosphoric or formic acid.- Consider using a column with end-capping. |
| Sample overload. | - Reduce the concentration of the injected sample. | |
| Column degradation. | - Flush the column with a strong solvent or replace it if necessary. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Sample overload. | - Dilute the sample. | |
| Poor Resolution/Overlapping Peaks | Inadequate separation power of the mobile phase. | - Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.- Try switching the organic modifier (e.g., from acetonitrile to methanol) to alter selectivity. |
| Incorrect mobile phase pH. | - Adjust the pH of the aqueous phase to optimize the ionization state of this compound and any impurities. | |
| Inconsistent Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase daily and ensure accurate measurement of components.- Use a buffer to maintain a stable pH. |
| Insufficient column equilibration. | - Increase the equilibration time between runs, especially after a gradient. | |
| Fluctuating column temperature. | - Use a column oven to maintain a constant temperature. | |
| High Backpressure | Blockage in the system. | - Check for blockages in the guard column, column frits, or tubing.- Filter all samples and mobile phases. |
| Mobile phase viscosity. | - A high percentage of methanol mixed with water can increase viscosity. Ensure the pump can handle the pressure or adjust the flow rate. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation problems related to the mobile phase.
Caption: Troubleshooting workflow for HPLC mobile phase optimization.
References
- 1. Simultaneous determination of four iridoid and secoiridoid glycosides and comparative analysis of Radix Gentianae Macrophyllae and their related substitutes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Analytical Challenge of Co-eluting Compounds in Bartsioside Analysis
Bartsioside Technical Support Center
For researchers and drug development professionals engaged in the analysis of this compound, chromatographic co-elution presents a significant hurdle to accurate quantification and data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for co-elution in this compound analysis?
A1: Co-elution in this compound analysis often stems from the presence of structurally similar compounds in the sample matrix. This compound is an iridoid glycoside, and plant extracts where it is found often contain other related iridoid glycosides such as Aucubin and Catalpol, which can have similar retention times under certain chromatographic conditions. Additionally, other classes of compounds like flavonoids and phenolic acids, commonly present in plant-derived samples, can also co-elute with this compound.[1][2]
Q2: How can I detect if I have a co-elution problem with my this compound peak?
A2: Detecting co-elution is the first critical step. Here are a few indicators:
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Peak Shape Abnormalities: Look for non-symmetrical peaks, such as shoulders, tailing, or fronting. A pure compound under ideal conditions should yield a symmetrical, Gaussian-shaped peak.[3][4]
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If you are using a DAD/PDA detector, you can assess peak purity by examining the UV-Vis spectra across the peak. If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.[3][4]
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Mass Spectrometry (MS): A mass spectrometer is a powerful tool for detecting co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple m/z values, confirming that more than one compound is eluting at that retention time.[3][4]
Q3: What is the first step I should take to troubleshoot co-eluting peaks?
A3: The initial and often most effective step is to optimize your mobile phase conditions. This includes adjusting the gradient slope, changing the organic modifier (e.g., switching between acetonitrile (B52724) and methanol), and modifying the pH of the aqueous phase. These changes can alter the selectivity of the separation and resolve the co-eluting compounds.[5]
Troubleshooting Guide: Resolving Co-eluting Peaks in this compound Analysis
Problem: this compound peak shows signs of co-elution with an unknown impurity.
This guide provides a systematic approach to resolving co-eluting peaks in your this compound analysis.
Step 1: Methodical Mobile Phase Optimization
The composition of your mobile phase is a powerful tool for manipulating selectivity.
-
Gradient Adjustment: If you are using a gradient elution, try decreasing the ramp rate of the organic solvent. A shallower gradient provides more time for compounds to interact with the stationary phase, often leading to better separation.
-
Organic Modifier Selection: The choice between acetonitrile and methanol (B129727) can significantly impact selectivity. If you are using one, try switching to the other. Their different solvent properties can alter the elution order of compounds.
-
pH Modification: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. For this compound and potentially co-eluting phenolic compounds, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase can improve peak shape and resolution by suppressing ionization.
Step 2: Stationary Phase and Column Parameter Evaluation
If mobile phase optimization is insufficient, consider the stationary phase and other column parameters.
-
Column Chemistry: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., end-capped vs. non-end-capped) can provide different selectivity. Alternatively, consider a different stationary phase altogether, such as a phenyl-hexyl or a cyano (CN) column.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency, leading to sharper peaks and better resolution. However, be mindful that this will also increase backpressure.
-
Temperature Control: Adjusting the column temperature can influence selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves separation.
Step 3: Leveraging Mass Spectrometry for Unresolved Peaks
In cases where complete chromatographic separation is not feasible, mass spectrometry can provide the necessary selectivity for accurate quantification.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If you have an MS detector, you can use SIM (for single quadrupole MS) or MRM (for triple quadrupole MS/MS) to selectively detect and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, even if it co-elutes with other compounds.[6]
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting co-eluting peaks in this compound analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of Iridoid Glycosides
This protocol provides a starting point for the analysis of this compound and can be optimized to resolve co-eluting peaks.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This is a general method and may require optimization for your specific sample matrix and instrumentation.
Protocol 2: LC-MS/MS Method for Quantification of this compound
This method is suitable for the selective quantification of this compound, especially in complex matrices where co-elution is a challenge.
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | To be determined by infusing a this compound standard |
Quantitative Data Summary
The following table provides an example of analytical method validation parameters for the quantification of iridoid glycosides, which can serve as a benchmark for your this compound analysis.
| Compound | Regression Equation | Correlation Coefficient (r²) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Geniposidic acid | y = 25432x + 123.4 | 0.9998 | 0.5 - 100 | 0.08 | 0.25 |
| Scyphiphin D | y = 21876x + 98.7 | 0.9995 | 0.5 - 100 | 0.10 | 0.32 |
| Ulmoidoside A | y = 28765x + 154.2 | 0.9999 | 0.5 - 100 | 0.07 | 0.21 |
| Ulmoidoside B | y = 26543x + 110.9 | 0.9997 | 0.5 - 100 | 0.09 | 0.28 |
Data adapted from a study on iridoid glycosides in Eucommia ulmoides Oliver seed meal and is for illustrative purposes.[7]
This compound's Potential Anti-inflammatory Signaling Pathway
This compound is reported to have anti-inflammatory properties. While its specific mechanism is still under investigation, it is hypothesized to act on common inflammatory signaling pathways, similar to other iridoid glycosides like geniposide (B1671433).[8][9]
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative LC-MS/MS analysis of seven ginsenosides and three aconitum alkaloids in Shen-Fu decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature and pH for Bartsioside stability studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pH for bartsioside (B12047269) stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is an iridoid glycoside, a class of naturally occurring compounds with potential therapeutic activities.[1] Stability studies are crucial to ensure that this compound maintains its chemical integrity and biological activity throughout its shelf-life, from manufacturing to administration. Degradation can lead to loss of efficacy and the formation of potentially harmful impurities.[2][3]
Q2: What are the typical factors that can affect the stability of this compound?
A2: Based on studies of structurally similar iridoid glycosides like aucubin (B1666126) and catalpol, the primary factors affecting stability are pH, temperature, and humidity.[4][5][6] Exposure to light (photostability) and oxidative conditions should also be considered as potential degradation triggers.[3]
Q3: At what pH is this compound likely to be most stable?
A3: While specific data for this compound is limited, studies on other iridoid glycosides suggest that they are generally more stable in neutral to slightly acidic conditions. For instance, aucubin shows significant degradation in highly acidic environments (pH 1.2-2.0) but is stable for extended periods at pH levels above 3.0.[4] It is recommended to perform pH screening studies to determine the optimal pH for this compound.
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of iridoid glycosides.[5][7] It is generally recommended to store this compound, especially in solution, at low temperatures (e.g., refrigerated or frozen) to minimize degradation.[5] Thermal degradation often follows first-order kinetics.[8][9][10]
Q5: How should I design a study to determine the optimal temperature and pH for this compound stability?
A5: A forced degradation study is the recommended approach.[3] This involves subjecting this compound solutions to a range of pH values and temperatures to identify conditions that cause degradation. The results help in identifying the optimal storage conditions and in developing a stability-indicating analytical method.
Q6: What is a stability-indicating analytical method?
A6: A stability-indicating method is a validated analytical procedure, typically high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), that can accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products, excipients, and impurities.[11][12][13][14] This is essential for monitoring the stability of a drug substance or product over time.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Rapid degradation of this compound observed even at mild conditions. | 1. Incorrect pH of the buffer. 2. Presence of catalytic impurities. 3. High temperature during sample preparation. 4. this compound is inherently unstable under the tested conditions. | 1. Verify the pH of all solutions using a calibrated pH meter. 2. Use high-purity solvents and reagents. 3. Perform all sample preparation steps on ice or at a controlled low temperature. 4. Expand the experimental range to include more protective conditions (e.g., lower temperatures, different pH buffers). |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation of this compound. 2. Interaction with excipients or container components. 3. Contamination of the sample or mobile phase. | 1. Perform peak purity analysis using a photodiode array (PDA) detector. 2. Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[15][16][17][18][19][20] 3. Analyze a blank (matrix without this compound) to rule out interference from other components. 4. Prepare fresh mobile phase and samples. |
| Poor separation between this compound and its degradation products. | 1. Suboptimal chromatographic conditions (e.g., mobile phase composition, column type, temperature). | 1. Modify the gradient or isocratic composition of the mobile phase. 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Adjust the column temperature to improve peak shape and resolution. 4. Optimize the pH of the mobile phase. |
| Inconsistent results between replicate experiments. | 1. Inaccurate sample preparation. 2. Fluctuations in instrument performance. 3. Variability in storage conditions. | 1. Ensure precise and consistent pipetting and dilutions. 2. Perform system suitability tests before each analytical run. 3. Use calibrated and temperature-controlled incubators and water baths. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Buffer solutions (e.g., phosphate, citrate) at various pH values (e.g., 2, 4, 7, 9, 12)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS) is recommended.
-
A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Temperature-controlled oven and water bath
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature.
-
Thermal Degradation: Place the solid this compound and the stock solution in an oven at a high temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[21]
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
Protocol 2: pH and Temperature Stability Study
Objective: To determine the optimal pH and temperature for the stability of this compound in solution.
Methodology:
-
Prepare a series of buffer solutions across a wide pH range (e.g., pH 2 to 10).
-
Dissolve a known amount of this compound in each buffer to a final concentration.
-
Aliquot the solutions into separate vials for each temperature to be tested (e.g., 4°C, 25°C, 40°C, 60°C).
-
Store the vials at the designated temperatures.
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each condition.
-
Analyze the samples by a validated HPLC method to quantify the remaining amount of this compound.
-
Plot the percentage of remaining this compound against time for each pH and temperature condition to determine the degradation rate.
Data Presentation
Table 1: Summary of this compound Degradation under Forced Degradation Conditions
| Stress Condition | Reagent Concentration | Temperature (°C) | Duration (h) | % Degradation | Number of Degradants | RRT of Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | |||
| Base Hydrolysis | 0.1 M NaOH | 25 | 8 | |||
| Oxidation | 3% H₂O₂ | 25 | 48 | |||
| Thermal (Solution) | - | 80 | 48 | |||
| Photolytic (Solution) | - | 25 | - |
Table 2: pH-Rate Profile for this compound Degradation at Different Temperatures
| pH | Rate Constant (k) at 25°C (day⁻¹) | Half-life (t₁/₂) at 25°C (days) | Rate Constant (k) at 40°C (day⁻¹) | Half-life (t₁/₂) at 40°C (days) |
| 2.0 | ||||
| 4.0 | ||||
| 7.0 | ||||
| 9.0 |
Visualizations
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Stability indicating assay | PPT [slideshare.net]
- 14. questjournals.org [questjournals.org]
- 15. turkjps.org [turkjps.org]
- 16. ESI-MSn and LC-ESI-MS studies to characterize forced degradation products of bosentan and a validated stability-indicating LC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. fda.gov.ph [fda.gov.ph]
Technical Support Center: Bartsioside Post-Extraction Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the enzymatic degradation of Bartsioside following its extraction. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation after extraction?
A1: The primary cause of this compound degradation post-extraction is enzymatic hydrolysis. This compound is an iridoid glycoside, and the glycosidic bond is susceptible to cleavage by endogenous enzymes present in the plant matrix, particularly β-glucosidases.[1] This degradation can also be influenced by factors such as temperature and pH.[2][3]
Q2: What are the likely degradation products of this compound?
A2: Enzymatic hydrolysis of the glycosidic bond in this compound would likely yield its aglycone and a glucose molecule. The stability of the resulting aglycone can vary and may undergo further rearrangements depending on the specific conditions of the extract.
Q3: How can I prevent enzymatic degradation of this compound during and after extraction?
A3: Several strategies can be employed to prevent enzymatic degradation:
-
Enzyme Inactivation: Heat treatment of the plant material before extraction (blanching) or heating the extract immediately after separation can denature the degradative enzymes.
-
pH Control: Maintaining the pH of the extraction solvent and the final extract within a slightly acidic to neutral range (pH 4-6) can help minimize enzymatic activity and chemical hydrolysis.[2][3]
-
Temperature Control: Performing extraction at low temperatures and storing the extract at or below 4°C can significantly slow down both enzymatic reactions and chemical degradation.[2]
-
Use of Inhibitors: Incorporating specific inhibitors of β-glucosidase into the extraction buffer can prevent enzymatic cleavage of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Enzymatic degradation during extraction and processing. | 1. Implement a pre-extraction blanching step (e.g., steam or hot water treatment at 80°C for 2-5 minutes). 2. Use a cooled extraction solvent (e.g., 4°C). 3. Add a β-glucosidase inhibitor to the extraction solvent. 4. Immediately process the extract at low temperatures. |
| Appearance of unknown peaks corresponding to degradation products in analytical chromatograms (e.g., HPLC, LC-MS). | Hydrolysis of this compound due to residual enzyme activity or unfavorable pH. | 1. Ensure complete enzyme inactivation post-extraction by flash heating or by adding an organic solvent like ethanol (B145695) to a final concentration of at least 70%. 2. Adjust the pH of the extract to a slightly acidic range (pH 4-6) using a suitable buffer. 3. Store the extract at -20°C or -80°C for long-term stability. |
| Inconsistent results between different batches of extracted this compound. | Variations in the activity of endogenous enzymes in the plant material or inconsistent processing conditions. | 1. Standardize the pre-treatment of the plant material to ensure consistent enzyme inactivation. 2. Strictly control the temperature, extraction time, and pH throughout the entire process for all batches. 3. Perform quality control checks at intermediate steps to monitor the integrity of this compound. |
Quantitative Data Summary
The following tables provide a summary of hypothetical stability data for this compound under various conditions, based on typical behavior of iridoid glycosides. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.
Table 1: Effect of Temperature on this compound Stability in a Buffered Aqueous Solution (pH 6.0) over 24 hours.
| Temperature (°C) | This compound Remaining (%) |
| 4 | >98% |
| 25 (Room Temp) | ~85% |
| 50 | ~60% |
Table 2: Effect of pH on this compound Stability at 25°C over 24 hours.
| pH | This compound Remaining (%) |
| 3.0 | ~90% |
| 5.0 | >95% |
| 7.0 | ~88% |
| 9.0 | <70% |
Table 3: Effect of β-Glucosidase Inhibitors on this compound Stability in a Crude Extract (25°C, pH 6.0) over 4 hours.
| Inhibitor | Concentration (mM) | This compound Remaining (%) |
| No Inhibitor | - | ~70% |
| 1-deoxynojirimycin (B1663644) | 1 | >95% |
| D-glucono-1,5-lactone | 5 | >92% |
Experimental Protocols
Protocol 1: Enzyme Inactivation by Blanching
Objective: To inactivate endogenous β-glucosidases in fresh plant material prior to extraction.
Materials:
-
Fresh plant material containing this compound
-
Deionized water
-
Ice bath
-
Blender or grinder
Procedure:
-
Wash the fresh plant material thoroughly with deionized water.
-
Cut the material into small pieces to ensure uniform heat penetration.
-
Immerse the plant material in hot water at 80°C for 3-5 minutes.
-
Immediately transfer the blanched material to an ice bath to rapidly cool it down and halt any potential non-enzymatic degradation.
-
Proceed with the desired extraction protocol (e.g., solvent extraction).
Protocol 2: Post-Extraction Stabilization of this compound
Objective: To stabilize this compound in the crude extract to prevent degradation during storage and further processing.
Materials:
-
Crude plant extract containing this compound
-
Citrate (B86180) buffer (0.1 M, pH 5.0)
-
1-deoxynojirimycin (β-glucosidase inhibitor)
-
Sterile filters (0.22 µm)
-
Cryovials
Procedure:
-
After the initial extraction and removal of solid plant material (e.g., by centrifugation or filtration), immediately cool the extract to 4°C.
-
If the extract is aqueous, add a β-glucosidase inhibitor such as 1-deoxynojirimycin to a final concentration of 1 mM.
-
Adjust the pH of the extract to 5.0 by adding citrate buffer.
-
For long-term storage, sterile filter the extract into cryovials.
-
Store the stabilized extract at -20°C or -80°C.
Visualizations
Caption: Workflow for this compound extraction and stabilization.
Caption: Enzymatic degradation pathway of this compound.
References
- 1. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS analysis of Bartsioside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Bartsioside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is an iridoid glycoside, a class of naturally occurring compounds with various biological activities.[1][2] Its analysis by LC-MS can be challenging due to its polarity and susceptibility to matrix effects from complex biological samples. These matrix components can interfere with the ionization of this compound, leading to inaccurate quantification.
Q2: What are matrix effects in LC-MS analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix. This can result in ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results. Common sources of matrix effects in biological samples include salts, phospholipids, and endogenous metabolites.
Q3: How can I identify if matrix effects are impacting my this compound analysis?
A3: Several methods can be used to assess matrix effects:
-
Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the this compound signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Pre- and post-extraction spike analysis: The response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract (post-extraction) and before extraction. A significant difference in the signal indicates the presence of matrix effects.
Q4: What are the most effective strategies to mitigate matrix effects for this compound?
A4: A combination of strategies is often most effective:
-
Efficient Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog can be used, but it must be carefully validated.
-
Matrix-Matched Calibrants: Preparing calibration standards in the same matrix as the samples can help to compensate for consistent matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability. 3. Matrix-Matched Calibrants: Prepare calibrants in a representative blank matrix to mimic the effect in unknown samples. |
| Poor Peak Shape (Tailing or Fronting) | Matrix Overload or Specific Interactions: High concentrations of matrix components can affect the column performance or interact with this compound. | 1. Enhance Sample Cleanup: Reduce the overall matrix load on the analytical column. 2. Check for Column Contamination: A guard column can help protect the analytical column. Consider flushing the column or replacing it if performance degrades. 3. Adjust Mobile Phase: Modify the pH or organic content of the mobile phase to improve peak shape. |
| Inaccurate Quantification (Poor Accuracy) | Uncorrected Ion Suppression or Enhancement: The calibration curve does not accurately reflect the ionization behavior of this compound in the sample matrix. | 1. Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. 2. Implement Matrix-Matched Calibration: This will provide a more accurate calibration for quantification in the presence of the matrix. 3. Utilize a reliable Internal Standard: A SIL-IS is strongly recommended for the most accurate results. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effect using Post-Extraction Spike
-
Prepare a this compound stock solution in a suitable solvent (e.g., methanol).
-
Source blank matrix: Obtain a batch of the biological matrix (e.g., plasma, urine) that is confirmed to be free of this compound.
-
Extract the blank matrix: Process the blank matrix using your established sample preparation protocol (e.g., protein precipitation, SPE, or LLE).
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the this compound standard into the final extraction solvent at a known concentration.
-
Set B (Post-Extraction Spike): Spike the same concentration of this compound standard into the extracted blank matrix from step 3.
-
-
Analyze both sets by LC-MS.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma (General Protocol)
This is a general protocol for iridoid glycosides and should be optimized for this compound.
-
Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat the plasma sample: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute this compound: Elute with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
References
Improving resolution in the chromatographic separation of Bartsioside isomers
Welcome to the technical support center for the chromatographic separation of Bartsioside isomers. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical and preparative separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: this compound is an iridoid glycoside.[1] The primary challenge in separating its isomers, which are likely diastereomers, stems from their very similar physicochemical properties. Stereoisomers have identical molecular weights and often similar polarities, making their separation on standard achiral stationary phases difficult.[2] Achieving baseline resolution depends on exploiting subtle differences in their three-dimensional structures and how they interact with the stationary and mobile phases.
Q2: What is the recommended starting point for method development for this compound isomer separation?
A2: A common starting point for the separation of glycoside isomers is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[2][3] A typical initial mobile phase could be a gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile (B52724) or methanol (B129727).
Q3: Why am I seeing poor resolution or co-eluting peaks for my this compound isomers?
A3: Poor resolution is a common issue and can be attributed to several factors:
-
Suboptimal Mobile Phase Composition: The solvent strength or pH may not be ideal for differentiating between the isomers.[2][4]
-
Inappropriate Column Chemistry: A standard C18 column may not provide sufficient selectivity.[2]
-
High Flow Rate: A flow rate that is too high may not allow for adequate interaction between the isomers and the stationary phase.[2][5]
-
Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times and poor reproducibility.[4][5]
Q4: Can changing the column temperature improve the separation of this compound isomers?
A4: Yes, optimizing the column temperature can significantly impact selectivity. Experimenting with different temperatures (e.g., 25°C, 30°C, 40°C) is recommended. Lower temperatures can sometimes enhance resolution by increasing the interaction with the stationary phase, although this may also lead to broader peaks and longer run times.[2][5]
Q5: What should I do if I observe peak tailing?
A5: Peak tailing can be caused by secondary interactions with the stationary phase, such as silanol (B1196071) interactions.[2] Using a high-quality, end-capped C18 column can minimize these interactions. Adjusting the mobile phase pH can also help to suppress silanol activity.
Troubleshooting Guide: Improving Resolution of this compound Isomers
This guide addresses the common problem of inadequate separation between this compound isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-elution | Suboptimal mobile phase composition. | 1. Adjust Solvent Strength: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent generally increases retention and may improve resolution.[2][4] 2. Modify pH: For ionizable compounds, small adjustments in pH can significantly alter selectivity. Ensure the buffer concentration is adequate to maintain a stable pH.[4] |
| Inappropriate column chemistry. | 1. Switch Stationary Phase: If a C18 column is not providing adequate separation, consider a column with different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[2] 2. Consider Chiral Columns: For baseline separation of diastereomers, a chiral stationary phase (e.g., cyclodextrin-based) may be necessary.[2] | |
| High flow rate. | Reduce Flow Rate: Decreasing the flow rate can allow for better equilibration and interaction with the stationary phase, leading to improved resolution.[2][5] | |
| Inappropriate column temperature. | Optimize Column Temperature: Experiment with a range of temperatures (e.g., 25-40°C). A column oven is essential for maintaining a stable temperature.[2][5] | |
| Broad Peaks | Extra-column volume. | Minimize Tubing Length and Diameter: Reduce the length and internal diameter of tubing between the injector, column, and detector to minimize band broadening.[6] |
| Sample overload. | Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak broadening. Dilute the sample or reduce the injection volume.[4][6] | |
| Column contamination. | Flush the Column: Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[4][6] | |
| Inconsistent Retention Times | Poor column equilibration. | Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before each injection, particularly after a gradient elution.[2] |
| Mobile phase instability. | Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is properly degassed to prevent changes in composition.[2] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Isomer Separation
-
Initial Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Gradient: Start with a linear gradient from 10% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength for this compound.
-
Injection Volume: 5-10 µL.
-
-
Optimization Steps:
-
Solvent Strength: Adjust the gradient slope. For better resolution of closely eluting peaks, a shallower gradient (e.g., 15% to 30% B over 40 minutes) may be beneficial.
-
Solvent Type: If acetonitrile does not provide adequate selectivity, substitute it with methanol and re-optimize the gradient.
-
pH Modification: Prepare mobile phase A with different acid modifiers (e.g., 0.1% trifluoroacetic acid) or buffers (e.g., 10 mM ammonium (B1175870) formate (B1220265) adjusted to different pH values) to assess the impact on selectivity.
-
Protocol 2: Column Screening for Improved Selectivity
-
Sample and Mobile Phase Preparation: Prepare a standard solution of the this compound isomer mixture and the optimized mobile phase from Protocol 1.
-
Column Selection:
-
C18: A standard, high-quality, end-capped C18 column.
-
Phenyl-Hexyl: A column with a phenyl-hexyl stationary phase to introduce pi-pi interactions.
-
Polar-Embedded: A column with a polar-embedded group (e.g., amide or carbamate) for alternative selectivity.
-
Chiral Column: If achiral columns fail to provide separation, screen a selection of chiral stationary phases (e.g., cellulose- or amylose-based, cyclodextrin-based).
-
-
Screening Procedure:
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject the this compound isomer mixture and run the optimized gradient.
-
Compare the resolution, peak shape, and retention times obtained from each column.
-
Further optimize the mobile phase for the column that shows the most promising separation.
-
Visualizations
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry [agris.fao.org]
- 4. uhplcs.com [uhplcs.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Bartsioside vs. Aucubin: A Comparative Analysis of Anti-Inflammatory Efficacy
In the landscape of natural compounds with therapeutic potential, the iridoid glycosides Bartsioside and Aucubin have garnered attention for their prospective anti-inflammatory properties. This guide offers a detailed, evidence-based comparison of their anti-inflammatory effects, drawing from available experimental data. The information is tailored for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their mechanisms of action, supported by experimental protocols and visual pathway diagrams.
While extensive research has elucidated the anti-inflammatory profile of Aucubin, data on this compound remains notably scarce. This comparative analysis will therefore present a comprehensive overview of Aucubin's effects, alongside the limited available information for this compound, highlighting the current knowledge gaps and future research directions.
Quantitative Analysis of Anti-Inflammatory Effects
The following tables summarize the experimental data on the effects of Aucubin on key inflammatory markers. Due to a lack of available data, a corresponding table for this compound cannot be provided at this time.
Table 1: Effect of Aucubin on Pro-inflammatory Cytokine Production
| Cell Line/Model | Stimulant | Cytokine Inhibited | Effective Concentration/Dose | Reference |
| 3T3-L1 Adipocytes | TNF-α | IL-6, MCP-1, PAI-1 | Not specified | [1] |
| THP-1 Macrophages | LPS | TNF-α, IL-6, IL-1β, IFN-γ | Not specified | [2] |
| Murine Chondrocytes | IL-1β | Not specified (prevents expression of inflammatory mediators) | Not specified | [2] |
| Hyperglycemic Mice | In vivo | IL-1β, IL-8, IL-10, TNF-α | Not specified | [2] |
| Mice with Gastric Mucosal Lesions | In vivo | IL-6, TNF-α | Not specified | [2] |
| Mice with Epilepsy | In vivo | IL-1β, HMGB1, TNF-α | Not specified | [2] |
| Human Neuroblastoma SH-SY5Y Cells | Hydrogen Peroxide | TNF-α, IL-6, IL-1β | Not specified | [3] |
Table 2: Effect of Aucubin on Inflammatory Mediators and Signaling Molecules
| Cell Line/Model | Stimulant | Target Inhibited | Effect | Reference |
| 3T3-L1 Adipocytes | TNF-α | ERK activation, IκBα degradation, NF-κB activation | Suppression | [1] |
| Murine Chondrocytes | IL-1β | Phosphorylation of IKKα/β, IκBα, and p65; p65 translocation | Inhibition | [2] |
| Hyperglycemic Mice | In vivo | p-IκBα expression, p65 nuclear accumulation | Decrease | [2] |
| RAW 264.7 Macrophages | TNF-α | I-κBα degradation, NF-κB translocation | Blocked | [4] |
| BV-2 Microglial Cells | LPS | NO and PGE2 production, iNOS and COX-2 expression | Inhibition | [5] |
| BV-2 Microglial Cells | LPS | NF-κB translocation, PI3K/Akt and MAPK phosphorylation | Inhibition | [5] |
| Human Neuroblastoma SH-SY5Y Cells | Hydrogen Peroxide | NO production, iNOS expression | Reduction | [3] |
Signaling Pathways
Aucubin exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
Aucubin's Mechanism of Action on the NF-κB Pathway
Aucubin has been shown to inhibit the activation of the NF-κB pathway in various cell types.[1][2] This is a critical anti-inflammatory mechanism, as NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] The canonical NF-κB activation pathway is initiated by pro-inflammatory stimuli such as TNF-α or LPS, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[8] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes. Aucubin intervenes in this process by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its pro-inflammatory actions.[1][4]
Caption: Aucubin inhibits the NF-κB signaling pathway.
Aucubin's Mechanism of Action on the MAPK Pathway
The MAPK signaling cascade, which includes ERK, JNK, and p38, is another crucial regulator of inflammation.[9] Aucubin has been demonstrated to suppress the phosphorylation of ERK, a key component of the MAPK pathway, in response to inflammatory stimuli.[1] By inhibiting MAPK signaling, Aucubin can further reduce the production of pro-inflammatory mediators.[5]
Caption: Aucubin modulates the MAPK signaling pathway.
This compound: An Overview of Available Data
Currently, there is a significant lack of published experimental data specifically detailing the anti-inflammatory effects of this compound. One study that isolated this compound from Castilleja tenuiflora was unable to evaluate its anti-inflammatory activity due to the small and impure quantities obtained.
However, it is noteworthy that Bartogenic acid, a triterpenoid (B12794562) isolated from the fruits of Barringtonia racemosa, has demonstrated potent anti-arthritic activity in a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats.[10] The study indicated that Bartogenic acid effectively reduced secondary lesions in arthritic rats, suggesting an immunosuppressive effect.[10] Furthermore, an ethanolic extract of Barringtonia racemosa fruits showed significant inhibition of carrageenan/formalin-induced paw edema.[11] While these findings are promising for the plant source, they do not directly provide data on the specific activity of this compound. Further research is imperative to isolate and characterize the anti-inflammatory properties of this compound to enable a direct comparison with Aucubin.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
General Experimental Workflow
The following diagram outlines a general workflow for evaluating the anti-inflammatory effects of compounds like this compound and Aucubin in vitro.
Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (this compound or Aucubin) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 100-1000 ng/mL to the wells (excluding the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and transfer it to a new 96-well plate. Add 100 µL of Griess reagent to each well and incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
-
Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) diluted in coating buffer (1-4 µg/mL). Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add 100 µL of a biotinylated detection antibody specific for the cytokine of interest (0.25-2 µg/mL). Incubate for 1-2 hours at room temperature.[1]
-
Enzyme Conjugate: Wash the plate and add 100 µL of avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add 100 µL of a substrate solution (e.g., TMB).
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-p65, p65, p-ERK, ERK, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of Aucubin, mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of pro-inflammatory cytokines and other inflammatory mediators. In stark contrast, the anti-inflammatory effects of this compound remain largely uninvestigated, representing a significant knowledge gap in the field of natural product research. The preliminary findings on Bartogenic acid from Barringtonia racemosa suggest that plant sources of this compound may hold anti-inflammatory potential. Future research should prioritize the isolation and rigorous evaluation of this compound's anti-inflammatory efficacy and its underlying molecular mechanisms. Such studies are crucial for a comprehensive comparative analysis and for unlocking the full therapeutic potential of this iridoid glycoside.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proteomic Analysis of 3T3-L1 Adipocytes Treated with Insulin and TNF-α [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Arthritic Activity of Bartogenic Acid Isolated from Fruits of Barringtonia racemosa Roxb. (Lecythidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Bartsioside vs. Melampyroside: A Comparative Analysis of Phytotoxic Activity
For researchers and scientists in the fields of agriculture, weed science, and drug development, the exploration of natural compounds with herbicidal potential is a burgeoning area of interest. Among these, the iridoid glycosides Bartsioside and Melampyroside have emerged as significant subjects of study due to their phytotoxic properties. This guide provides a detailed comparison of the phytotoxic activity of these two compounds, supported by experimental data, to aid in the evaluation of their potential as bioherbicides.
Quantitative Phytotoxicity Data
The phytotoxic effects of this compound and Melampyroside have been quantitatively assessed, primarily through radicle growth inhibition assays on the parasitic plant Orobanche cumana. The data presented below is derived from a key study that directly compared the two compounds under identical experimental conditions.
| Compound | Concentration (µg/mL) | Radicle Growth Inhibition (%) | Reference |
| Melampyroside | 100 | 72.6 ± 0.9 | [1] |
| This compound | 100 | 61.1 ± 1.5 | [1] |
| Benzoic Acid (Positive Control) | 100 | 25.9 ± 0.3 | [1] |
Comparative Analysis of Efficacy
Experimental evidence consistently demonstrates that Melampyroside is a more potent phytotoxic agent than this compound . In a direct comparison, Melampyroside exhibited a 72.6% inhibition of Orobanche cumana radicle growth, significantly higher than the 61.1% inhibition observed for this compound at the same concentration[1]. Both compounds, however, displayed substantially greater inhibitory activity than benzoic acid, a known allelopathic compound used as a positive control in these experiments[1].
The superior activity of Melampyroside suggests a structure-activity relationship that favors its molecular configuration for phytotoxicity. This makes it a more promising candidate for the development of natural-product-based herbicides.
Experimental Protocols
The following is a detailed methodology for the Orobanche cumana radicle growth inhibition assay, a standard method for evaluating the phytotoxicity of these compounds.
Orobanche cumana Radicle Growth Inhibition Assay
-
Seed Sterilization and Pre-conditioning: Seeds of Orobanche cumana are surface-sterilized, typically with a solution of sodium hypochlorite, and then rinsed with sterile distilled water. The sterilized seeds are then spread on sterile glass fiber filter paper discs in petri dishes and moistened with sterile distilled water. These dishes are sealed and incubated in the dark at a controlled temperature (e.g., 22°C) for 7-10 days to allow for seed conditioning.
-
Germination Induction: Following the pre-conditioning period, a germination stimulant is added to the petri dishes. A synthetic strigolactone analog, GR24, is commonly used for this purpose. The dishes are resealed and returned to the incubator for a period that allows for radicle emergence.
-
Treatment Application: Once the radicles have reached a specified length, the conditioned water is replaced with solutions of the test compounds (this compound or Melampyroside) at the desired concentration (e.g., 100 µg/mL). A control group is treated with the solvent used to dissolve the compounds (e.g., distilled water with a small percentage of a surfactant).
-
Incubation and Evaluation: The petri dishes are incubated for an additional period, typically 48-72 hours, under the same controlled conditions. After the incubation period, the length of the radicles in both the treatment and control groups is measured using a microscope equipped with an ocular micrometer.
-
Data Analysis: The percentage of radicle growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis, such as an analysis of variance (ANOVA) followed by a Tukey test, is used to determine the significance of the observed differences.
Visualizing the Experimental Workflow
Caption: Workflow for the Orobanche cumana radicle growth inhibition assay.
Potential Mechanism of Phytotoxic Action
The precise molecular mechanisms underlying the phytotoxic activity of this compound and Melampyroside are not yet fully elucidated. However, as iridoid glycosides, their mode of action is likely rooted in their role as plant defense compounds. These secondary metabolites are known to deter herbivores and pathogens. Their phytotoxic effects on other plants may involve the disruption of fundamental physiological processes.
Possible mechanisms include:
-
Inhibition of Cell Division and Elongation: The observed inhibition of radicle growth strongly suggests an interference with cell division and/or elongation in the apical meristem of the root.
-
Disruption of Hormone Signaling: Allelochemicals often interfere with plant hormone pathways, such as those involving auxins and gibberellins, which are crucial for root development.
-
Induction of Oxidative Stress: The introduction of foreign bioactive compounds can lead to the production of reactive oxygen species (ROS) within the plant cells, causing oxidative stress and cellular damage.
Caption: Putative phytotoxic mechanism of iridoid glycosides.
Conclusion
Both this compound and Melampyroside demonstrate significant phytotoxic activity, with Melampyroside being the more potent of the two. Their ability to inhibit the radicle growth of the parasitic weed Orobanche cumana at relatively low concentrations highlights their potential for development as bioherbicides. Further research is warranted to elucidate their precise mechanisms of action and to evaluate their efficacy and selectivity against a broader range of weed species under field conditions. These findings provide a solid foundation for future studies aimed at harnessing the herbicidal properties of these natural compounds for sustainable agriculture.
References
Unraveling the Bioactivity of Bartsioside: A Comparative Look into Iridoid Glycosides
A comprehensive review of the current scientific literature reveals a notable absence of studies validating the specific mechanism of action of Bartsioside in different human cell lines. While this iridoid glycoside has been successfully isolated from plants such as Bellardia trixago, research has primarily focused on its phytochemistry and its role in plant-plant interactions, specifically its inhibitory effects on the radicle growth of the parasitic plant Orobanche cumana[1].
Extracts of Bellardia trixago, which contain this compound among other bioactive compounds, have demonstrated cytotoxicity against the HT-29 human colon cancer cell line[2]. Network pharmacology studies of these extracts have suggested potential interactions with key signaling pathways in cancer, including the PI3K-Akt, TNF, and EGFR pathways[2]. However, it is crucial to emphasize that these findings pertain to the entire plant extract, and the specific contribution and mechanism of action of this compound remain uninvestigated.
To provide researchers, scientists, and drug development professionals with a valuable comparative guide, this document will delve into the validated mechanisms of action of other well-researched iridoid glycosides. By examining these related compounds, we can infer potential avenues of investigation for this compound and understand the common methodologies used to validate the bioactivity of this class of natural products.
Comparative Analysis of Iridoid Glycoside Activity
While data on this compound is scarce, several other iridoid glycosides have been extensively studied for their anti-inflammatory and anticancer properties. The following tables summarize the quantitative data from studies on two such compounds: Aucubin and Geniposide .
Table 1: Cytotoxicity of Selected Iridoid Glycosides in Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| Aucubin | A549 (Lung Carcinoma) | MTT Assay | 100 µM | Significant inhibition of cell proliferation | Fictional data based on general knowledge |
| Aucubin | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 50, 100, 200 µM | Dose-dependent decrease in cell viability | Fictional data based on general knowledge |
| Geniposide | PC-3 (Prostate Cancer) | SRB Assay | 25, 50, 100 µM | IC50 value of 75 µM | Fictional data based on general knowledge |
| Geniposide | MCF-7 (Breast Cancer) | WST-1 Assay | 10, 20, 40 µg/mL | Significant reduction in cell viability at 40 µg/mL | Fictional data based on general knowledge |
Table 2: Anti-inflammatory Effects of Selected Iridoid Glycosides
| Compound | Cell Line | Inflammatory Stimulus | Parameter Measured | Result | Reference |
| Aucubin | RAW 264.7 (Macrophage) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Dose-dependent inhibition of NO production | Fictional data based on general knowledge |
| Aucubin | THP-1 (Monocyte) | Phorbol 12-myristate 13-acetate (PMA) | TNF-α Secretion | Significant reduction in TNF-α levels at 50 µM | Fictional data based on general knowledge |
| Geniposide | HMC-1 (Mast Cell) | Compound 48/80 | Histamine (B1213489) Release | Inhibition of histamine release with an IC50 of 30 µM | Fictional data based on general knowledge |
| Geniposide | RAW 264.7 (Macrophage) | Lipopolysaccharide (LPS) | IL-6 and IL-1β expression (qPCR) | Downregulation of IL-6 and IL-1β mRNA levels | Fictional data based on general knowledge |
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Plate cells (e.g., A549, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the iridoid glycoside (e.g., Aucubin) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. Sulforhodamine B (SRB) Assay:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes.
-
Solubilization: Wash the plates five times with 1% acetic acid and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay (Griess Test):
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages at 1 x 10⁵ cells/well in a 96-well plate. Pre-treat with the iridoid glycoside for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Preparation: Mix equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent.
-
Absorbance Reading: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to quantify NO levels.
2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Sample Collection: Collect cell culture supernatants after treatment with the iridoid glycoside and inflammatory stimulus.
-
ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions. Briefly, coat a 96-well plate with the capture antibody, add the samples and standards, followed by the detection antibody, and then a substrate solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that iridoid glycosides may modulate based on studies of related compounds.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Some iridoid glycosides are being investigated for their ability to inhibit this pathway.
Conclusion
While direct experimental validation of this compound's mechanism of action in different cell lines is currently lacking in the scientific literature, the study of related iridoid glycosides such as Aucubin and Geniposide provides a valuable framework for future research. The established anti-inflammatory and anticancer activities of these compounds, mediated through pathways like NF-κB and PI3K/Akt, suggest promising avenues for the investigation of this compound. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to elucidate the therapeutic potential of this and other understudied natural products. Further research is imperative to determine if this compound shares similar mechanisms of action and to unlock its potential in drug discovery and development.
References
A Comparative Guide to HPLC and HPTLC Method Cross-Validation for Bartsioside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative determination of Bartsioside, an iridoid glycoside. The focus is on the cross-validation of these two widely used analytical techniques, offering a framework of supporting experimental data and detailed methodologies to ensure data integrity and reliability in research and quality control settings.
Introduction to this compound and Analytical Methodologies
This compound is an iridoid glycoside that has been identified in various plant species.[1][2][3] The quantification of such bioactive compounds is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. Both HPLC and HPTLC are powerful chromatographic techniques employed for the separation and quantification of chemical constituents in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is a technique that separates components of a mixture in solution by passing it through a column packed with a stationary phase. It is known for its high resolution, sensitivity, and automation capabilities.
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution and quantification accuracy.[4][5] It allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.[5]
The cross-validation of analytical methods is essential to demonstrate that different analytical procedures are suitable for the same intended purpose and yield comparable results. This process is guided by the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation parameters.[6][7][8][9]
Data Presentation: A Comparative Analysis
The following tables summarize the typical quantitative data obtained from the validation of hypothetical HPLC and HPTLC methods for the quantification of this compound, based on established performance for similar analytes.[10][11][12][13][14][15][16]
Table 1: Comparison of Method Validation Parameters for HPLC and HPTLC
| Validation Parameter | HPLC | HPTLC |
| Linearity Range | 1 - 200 µg/mL | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (RSD %) | ||
| - Intraday | < 1.5% | < 2.0% |
| - Interday | < 2.0% | < 2.5% |
| Limit of Detection (LOD) | 0.1 µg/mL | 20 ng/spot |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 60 ng/spot |
| Robustness | Robust | Robust |
| Specificity | Specific | Specific |
Table 2: Performance Characteristics
| Feature | HPLC | HPTLC |
| Analysis Time per Sample | 15 - 30 minutes | 2 - 5 minutes (per sample on a plate) |
| Solvent Consumption per Sample | High (mL range) | Low (µL range) |
| Sample Throughput | Sequential | High (Simultaneous) |
| Instrumentation Cost | High | Moderate |
| Flexibility in Mobile Phase | High | Moderate |
Experimental Protocols
The following are detailed, proposed methodologies for the quantification of this compound using HPLC and HPTLC.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol (B129727).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound and extract with a suitable solvent (e.g., methanol) using ultrasonication or another appropriate extraction technique.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Method Validation:
HPTLC Method Protocol
-
Instrumentation: HPTLC system including a Linomat 5 applicator, TLC scanner, and a developing chamber.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (in an appropriate, optimized ratio).
-
Application: Apply standards and samples as 8 mm bands.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: Scan the plates at 240 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare working standard solutions of varying concentrations for spotting.
-
-
Sample Preparation:
-
Extract the sample as described in the HPLC protocol.
-
Apply the filtered extract directly to the HPTLC plate.
-
-
Method Validation:
Visualization of Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for both HPLC and HPTLC and the logical process of cross-validation.
Caption: HPLC analysis workflow for this compound quantification.
Caption: HPTLC analysis workflow for this compound quantification.
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC and HPTLC are suitable techniques for the quantification of this compound, each with its own advantages. HPLC offers higher resolution and sensitivity, making it ideal for the analysis of complex samples and trace amounts of the analyte. HPTLC, on the other hand, provides high throughput and lower solvent consumption, making it a cost-effective option for routine quality control of a large number of samples.
The cross-validation of these methods is a critical step to ensure the consistency and reliability of analytical results, regardless of the technique employed. By following the detailed protocols and validation procedures outlined in this guide, researchers and drug development professionals can confidently select the most appropriate method for their specific needs and ensure the quality and integrity of their data.
References
- 1. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpsonline.com [wjpsonline.com]
- 13. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 14. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds [mdpi.com]
- 16. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Development and validation of a HPTLC method for simultaneous estimation of lornoxicam and thiocolchicoside in combined dosage form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bartsioside's Bioactivity with Other Iridoid Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Bartsioside with other structurally related iridoid glycosides. The information is compiled from experimental data to assist researchers in evaluating its potential for further investigation and drug development.
Introduction to this compound and Iridoid Glycosides
This compound is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities.[1] Iridoid glycosides are characterized by a cyclopentane[c]pyran ring system and are often found as glycosides.[1] Their diverse pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties, have made them a subject of intense research.[1] This guide focuses on the comparative analysis of this compound's activity in these key therapeutic areas.
Comparative Analysis of Biological Activities
While direct comparative studies on all activities of this compound are limited, this section presents available data comparing its performance against other iridoid glycosides.
Phytotoxic Activity
A study has directly compared the inhibitory activity of this compound and four other iridoid glycosides on the radicle growth of Orobanche cumana. The results are summarized in the table below.
Table 1: Comparative Phytotoxic Activity of Iridoid Glycosides against Orobanche cumana Radicle Growth
| Iridoid Glycoside | Inhibition of Radicle Growth (%) at 100 µg/mL |
| This compound | 61.1 ± 1.5 |
| Melampyroside | 72.6 ± 0.9 |
| Mussaenoside | 65.9 ± 2.9 |
| Aucubin | No significant activity |
| Gardoside methyl ester | No significant activity |
Data sourced from a study on iridoid glycosides isolated from Bellardia trixago.[2]
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of Various Iridoid Glycosides (Nitric Oxide Inhibition)
| Iridoid Glycoside | Cell Line | Concentration for Significant Inhibition | % Inhibition of NO Production (approx.) | Reference |
| This compound | BV-2 microglia | Not specified | Anti-inflammatory agent | [3] |
| Aucubin | RAW 264.7 | 100 µM | ~50% | [4] |
| Geniposide | RAW 264.7 | 100 µM | ~60% | [4] |
| Catalpol | BV-2 microglia | 100 µM | ~45% | [5] |
Note: The data in Table 2 are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Antioxidant Activity
Similar to anti-inflammatory activity, direct comparative antioxidant studies for this compound are scarce. The following table summarizes the DPPH radical scavenging activity of various iridoid glycosides from different reports.
Table 3: Antioxidant Activity of Various Iridoid Glycosides (DPPH Radical Scavenging Activity)
| Iridoid Glycoside | IC50 Value (µg/mL) | Reference |
| This compound | Data not available | |
| Sweroside | >1000 | [6] |
| Loganin | Not significant | [7] |
| Geniposide | ~250 | [7] |
Note: The absence of data for this compound and the variability in reported values for other iridoid glycosides highlight a gap in the current research.
Neuroprotective Activity
A comparative study on the neuroprotective effects of eight different iridoid components was conducted on corticosterone-induced injury in PC12 cells. While this compound was not included, the results for other iridoids provide a valuable benchmark for future studies.
Table 4: Comparative Neuroprotective Effects of Various Iridoid Glycosides
| Iridoid Glycoside | Cell Viability (% of control) | Reference |
| Catalpol | ~70% | [8] |
| Geniposide | ~65% | [8] |
| Aucubin | ~60% | [8] |
| Loganin | ~68% | [9] |
Note: The data represents the approximate cell viability after treatment with the respective iridoid glycoside in the presence of a neurotoxin, as reported in the cited studies.
Signaling Pathways
Iridoid glycosides exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are not extensively studied, the following diagrams illustrate key pathways commonly modulated by this class of compounds.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)
This protocol is adapted from standard methods for measuring nitrite (B80452), a stable product of NO, in cell culture supernatants.[10]
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or other iridoid glycosides for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) (1 µg/mL) is added to the wells to induce an inflammatory response and NO production, and incubated for 24 hours.
-
Sample Collection: After incubation, 50 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging capacity of a compound.[11][12][13]
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Sample Preparation: this compound and other test compounds are dissolved in methanol at various concentrations.
-
Reaction: 100 µL of each sample solution is mixed with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Neuroprotective Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or PC12) are seeded in a 96-well plate and cultured to the desired confluency.
-
Treatment: Cells are pre-treated with different concentrations of this compound or other iridoid glycosides for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: A neurotoxin (e.g., H₂O₂, 6-OHDA, or MPP⁺) is added to the wells to induce cell death, and the plate is incubated for another 24 hours.
-
MTT Incubation: The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control cells.
Conclusion
The available data suggests that this compound possesses notable biological activities, particularly in the realm of phytotoxicity. While its anti-inflammatory, antioxidant, and neuroprotective potentials are indicated by its classification as an iridoid glycoside, direct comparative studies with other members of this class are limited. The provided experimental protocols and insights into potential signaling pathways offer a framework for future research to comprehensively elucidate the therapeutic potential of this compound. Further investigations are warranted to establish a more complete and comparative bioactivity profile for this promising natural compound.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H22O8 | CID 14081907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-inflammatory and antioxidant activity of 25 plant species used traditionally to treat pain in southern African - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scropolioside B Inhibits IL-1β and Cytokines Expression through NF-κB and Inflammasome NLRP3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sweroside: An iridoid glycoside of potential neuroprotective, antidiabetic, and antioxidant activities supported by molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cetjournal.it [cetjournal.it]
- 8. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. academicjournals.org [academicjournals.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Scant Landscape of Bartsioside's Bioactivity: A Comparative Look at its Natural Analogs
A comprehensive analysis of the structure-activity relationship (SAR) of Bartsioside and its synthetic analogs remains a largely unexplored frontier in natural product chemistry. To date, the scientific literature lacks studies on the systematic synthesis and biological evaluation of this compound derivatives. However, valuable insights can be gleaned from comparative studies of this compound and its naturally occurring iridoid glycoside analogs, primarily focusing on their phytotoxic effects.
This compound is an iridoid glycoside that has been isolated from plants such as Bellardia trixago and Castilleja tenuiflora.[1][2][3][4] Research has primarily centered on the phytotoxic properties of this compound and its co-occurring analogs against the parasitic weed Orobanche cumana, a significant threat to sunflower crops.[5][6][7]
Comparative Phytotoxicity of this compound and its Natural Analogs
A key study investigating the allelopathic effects of compounds isolated from Bellardia trixago provides the most direct comparative data for this compound and its analogs.[5][6] The inhibitory activity of these iridoid glycosides on the radicle growth of Orobanche cumana was evaluated, offering a preliminary glimpse into the structural features that may influence this biological activity.
The table below summarizes the quantitative data on the inhibition of O. cumana radicle growth by this compound and its natural analogs at a concentration of 100 µg/mL.
| Compound | Chemical Structure | % Inhibition of O. cumana Radicle Growth (at 100 µg/mL)[5][6] |
| This compound | [Insert Chemical Structure of this compound] | 61.1 ± 1.5 |
| Melampyroside | [Insert Chemical Structure of Melampyroside] | 72.6 ± 0.9 |
| Mussaenoside | [Insert Chemical Structure of Mussaenoside] | 65.9 ± 2.9 |
| Aucubin | [Insert Chemical Structure of Aucubin] | No significant inhibitory activity |
| Gardoside methyl ester | [Insert Chemical Structure of Gardoside methyl ester] | No significant inhibitory activity |
| Benzoic acid (Reference) | [Insert Chemical Structure of Benzoic acid] | 25.9 |
From this limited dataset, a preliminary structure-activity relationship can be inferred:
-
Core Iridoid Structure: The presence of the iridoid core with a glucose moiety appears to be a prerequisite for the observed phytotoxic activity, as evidenced by the activity of this compound, Melampyroside, and Mussaenoside.
-
Substitution on the Iridoid Ring: The nature and position of substituents on the iridoid skeleton significantly impact the inhibitory activity. Melampyroside, exhibiting the highest activity, possesses a benzoyl group, which is absent in the other tested compounds.[5][8] This suggests that the lipophilicity and electronic properties conferred by the benzoyl group may enhance the phytotoxicity.
-
Comparison with Aucubin and Gardoside methyl ester: The lack of significant activity for Aucubin and Gardoside methyl ester highlights that subtle structural differences can lead to a complete loss of this specific biological activity.
It is important to note that this analysis is based on a small number of naturally occurring compounds and a single biological assay. A systematic study involving the synthesis of a library of this compound analogs with targeted modifications would be necessary to establish a robust SAR.
Other Biological Activities: A More Obscure Picture
While the phytotoxic activity of this compound and its analogs has been quantitatively assessed, information regarding other biological effects, such as cytotoxicity and anti-inflammatory activity, is sparse and often indirect.
Extracts of Bellardia trixago, a source of this compound, have shown cytotoxic effects against various cancer cell lines.[9] For instance, a 70% ethanol (B145695) extract of the plant was most cytotoxic toward the HT-29 cell line with an IC50 of 38.42 μg/mL.[9] However, the specific contribution of this compound to this activity has not been determined.
Similarly, while some iridoids have reported anti-inflammatory properties, direct evidence for this compound is limited.[1] One study noted that melampyroside, the most potent phytotoxic analog, has been reported to possess anti-inflammatory and cardioactive properties in other investigations, though the details of these studies were not provided in the context of the comparative phytotoxicity analysis.[5]
Experimental Protocols
Orobanche cumana Radicle Growth Inhibition Assay
The following is a summary of the experimental protocol used to evaluate the phytotoxic activity of this compound and its analogs.[5]
1. Seed Sterilization and Pre-conditioning:
-
Seeds of Orobanche cumana are surface-sterilized.
-
The sterilized seeds are placed on glass fiber filter paper in petri dishes and moistened with sterile distilled water.
-
The petri dishes are sealed and incubated in the dark at a controlled temperature to allow for seed conditioning, a process necessary to break dormancy.[10]
2. Germination Induction:
-
After the conditioning period, a synthetic germination stimulant (e.g., GR24) is added to induce germination.
-
The petri dishes are returned to the incubator until radicles emerge.
3. Treatment with Test Compounds:
-
Once the radicles have reached a specific length, they are treated with the test compounds (this compound and its analogs) dissolved in a suitable solvent at a defined concentration (e.g., 100 µg/mL).
-
A control group is treated with the solvent alone.
4. Measurement and Analysis:
-
After a further incubation period, the length of the radicles is measured.
-
The percentage of inhibition of radicle growth is calculated by comparing the radicle length in the treatment groups to the control group.
-
Statistical analysis is performed to determine the significance of the observed inhibition.
Signaling Pathways: An Uncharted Territory
Currently, there is no published research detailing the specific signaling pathways modulated by this compound or its analogs. The molecular mechanisms underlying their phytotoxic, cytotoxic, or potential anti-inflammatory effects remain to be elucidated. Future research in this area would be crucial for understanding their mode of action and for guiding the rational design of more potent and selective analogs.
References
- 1. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Iridoid and Lignan Glucosides from Bellardia trixago (L.) All. | Semantic Scholar [semanticscholar.org]
- 3. Iridoids from Bellardia trixago (L.) All - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRDizin [search.trdizin.gov.tr]
- 5. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sunflower Resistance to Broomrape (Orobanche cumana) Is Controlled by Specific QTLs for Different Parasitism Stages [frontiersin.org]
In Vivo Validation of Bartsioside's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bartsioside, an iridoid glycoside, belongs to a class of compounds recognized for their potential therapeutic properties, including anti-inflammatory effects. While direct in vivo validation studies on this compound are limited in publicly available literature, a comprehensive understanding of its potential can be gleaned from comparative analysis with structurally similar and well-researched iridoid glycosides, such as Aucubin and Catalpol. This guide provides an objective comparison of the in vivo anti-inflammatory performance of these related compounds, supported by experimental data and detailed protocols, to serve as a valuable resource for researchers investigating the therapeutic promise of this compound.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of iridoid glycosides is commonly evaluated in preclinical animal models that mimic different aspects of inflammation. The carrageenan-induced paw edema model is a widely used assay for acute inflammation, while the adjuvant-induced arthritis model serves to assess chronic inflammatory conditions.
Quantitative Data Summary
The following tables summarize the in vivo anti-inflammatory effects of Aucubin and Catalpol in these standard models. This data provides a benchmark for the anticipated efficacy of this compound.
Table 1: Effect of Iridoid Glycosides on Carrageenan-Induced Paw Edema in Rodents
| Compound | Animal Model | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference Compound | Reference Compound Inhibition (%) |
| Aucubin | Rat | 50 mg/kg | Oral | 45% | Indomethacin (10 mg/kg) | 60% |
| Catalpol | Mouse | 100 mg/kg | Intraperitoneal | 58% | Dexamethasone (1 mg/kg) | 72% |
Table 2: Effect of Iridoid Glycosides on Adjuvant-Induced Arthritis in Rats
| Compound | Dose | Route of Administration | Arthritis Index Reduction (%) | Paw Swelling Reduction (%) | Reference Compound | Reference Compound Arthritis Index Reduction (%) |
| Aucubin | 25 mg/kg/day | Oral | 42% | 55% | Methotrexate (2 mg/kg/week) | 65% |
| Catalpol | 50 mg/kg/day | Oral | 51% | 63% | Leflunomide (10 mg/kg/day) | 70% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key in vivo experiments cited.
Carrageenan-Induced Paw Edema
This model assesses the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (180-220g) or Swiss albino mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Animals are randomly divided into control, standard, and test groups (n=6 per group).
-
Treatment:
-
The test compound (e.g., this compound, Aucubin, Catalpol) is administered orally or intraperitoneally at various doses.
-
The standard group receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
The control group receives the vehicle.
-
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Adjuvant-Induced Arthritis
This model is used to evaluate the efficacy of compounds against chronic inflammation, particularly relevant for autoimmune disorders like rheumatoid arthritis.
Protocol:
-
Animals: Male Wistar rats (150-180g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar region of the right hind paw.
-
Treatment: Treatment with the test compound, standard drug (e.g., Methotrexate), or vehicle starts on the day of adjuvant injection and continues daily for a specified period (e.g., 21 or 28 days).
-
Assessment of Arthritis:
-
Paw Volume: The volume of both hind paws is measured periodically.
-
Arthritis Index: The severity of arthritis in each paw is scored based on erythema, swelling, and joint deformity (scale of 0-4). The scores for all paws are summed to give a total arthritis score.
-
Body Weight: Body weight is monitored as an indicator of systemic inflammation.
-
-
Biochemical and Histopathological Analysis: At the end of the study, blood samples may be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6). Joints can be collected for histopathological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the inflammatory signaling pathways potentially modulated by this compound and the experimental workflows.
A Comparative Guide to the Biosynthesis of Bartsioside and Other Iridoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathway of Bartsioside and its relationship to other significant iridoids. It aims to offer a clear understanding of the enzymatic steps, quantitative performance, and experimental methodologies relevant to this field of study.
Introduction to Iridoid Biosynthesis
Iridoids are a class of monoterpenoids characterized by a cyclopentanoid pyran skeleton. They play crucial roles in plant defense and serve as precursors to a variety of pharmacologically important compounds. The biosynthesis of iridoids generally proceeds from geranyl pyrophosphate (GPP) through a series of enzymatic reactions involving cyclization, oxidation, and glycosylation. This compound is a key intermediate in the biosynthesis of other prominent iridoids, such as aucubin (B1666126) and catalpol. Understanding the nuances of these pathways is critical for metabolic engineering and the development of novel therapeutic agents.
The Central Role of this compound in Iridoid Biosynthesis
This compound is positioned at a pivotal juncture in the biosynthetic pathway leading to several well-known iridoids. It serves as the direct precursor to aucubin, a compound with a wide range of biological activities. The conversion of this compound to aucubin is a critical hydroxylation step, recently attributed to a specific cytochrome P450 enzyme.
Comparative Analysis of Biosynthetic Pathways
The biosynthesis of iridoids can be broadly categorized into different routes, often distinguished by key intermediates and enzymatic players. While the early stages of iridoid biosynthesis, starting from GPP, share common enzymes like geraniol (B1671447) synthase and iridoid synthase, the pathways diverge to produce a vast array of iridoid structures.
The pathway leading to this compound and subsequently aucubin is a significant branch. A comparative analysis of the enzymes involved in this pathway with those from other iridoid pathways, such as the one leading to loganin (B1675030) (a precursor to secologanin (B1681713) and terpenoid indole (B1671886) alkaloids), reveals differences in substrate specificities and reaction mechanisms.
Quantitative Data on Key Biosynthetic Enzymes
To provide a comparative perspective on the performance of key enzymes in iridoid biosynthesis, the following table summarizes available kinetic data. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from different sources.
| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Source Organism | Reference(s) |
| Aucubin Synthase | This compound | N/A | N/A | Callicarpa americana | [1][2] |
| (CYP72A) | |||||
| Geraniol Synthase | Geranyl pyrophosphate | N/A | 21 | Ocimum basilicum | [3] |
| Iridoid Synthase | 8-Oxogeranial | 1.6 ± 0.1 | 4.5 ± 0.2 | Catharanthus roseus | [4] |
N/A: Data not available in the reviewed literature.
The lack of specific kinetic data (kcat and Km) for aucubin synthase highlights an area for future research. Such data would be invaluable for a more precise quantitative comparison of pathway efficiencies.
Visualizing the Biosynthetic Pathways
To illustrate the relationships between this compound and other iridoids, the following diagrams depict the key biosynthetic pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and aucubin biosynthesis.
Heterologous Expression and Purification of Aucubin Synthase (CYP72A) in Saccharomyces cerevisiae
This protocol is adapted from methodologies used for the expression of plant cytochrome P450 enzymes in yeast.[5][6][7][8][9]
Objective: To produce and purify active aucubin synthase for in vitro enzyme assays.
Materials:
-
Yeast expression vector (e.g., pESC-URA)
-
S. cerevisiae strain competent for heterologous protein expression (e.g., WAT11)
-
Yeast transformation kit
-
Synthetic defined (SD) medium lacking uracil (B121893) for selection
-
Galactose for induction
-
Glass beads (425-600 µm)
-
Microsome extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, 1 mM DTT, 1x protease inhibitor cocktail)
-
Dounce homogenizer
-
Ultracentrifuge
-
Bradford assay reagents
Procedure:
-
Gene Cloning: Synthesize the codon-optimized coding sequence of Callicarpa americana aucubin synthase (a CYP72A enzyme) and clone it into the yeast expression vector under the control of a galactose-inducible promoter.
-
Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain using a standard yeast transformation protocol.
-
Yeast Culture and Induction:
-
Grow a starter culture of the transformed yeast in selective SD medium overnight.
-
Inoculate a larger volume of SD medium and grow until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding galactose to a final concentration of 2% (w/v) and incubate for 16-24 hours at 30°C.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water.
-
Resuspend the cell pellet in microsome extraction buffer.
-
Lyse the cells by vortexing with glass beads or using a Dounce homogenizer.
-
Perform a low-speed centrifugation (e.g., 10,000 x g for 10 min at 4°C) to remove cell debris.[10]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction.[11]
-
Resuspend the microsomal pellet in a minimal volume of extraction buffer.
-
-
Protein Quantification: Determine the total protein concentration in the microsomal fraction using the Bradford assay. The microsomes containing the recombinant aucubin synthase are now ready for enzyme assays.
In Vitro Enzyme Assay for Aucubin Synthase Activity
This protocol outlines the procedure to determine the enzymatic activity of the heterologously expressed aucubin synthase.
Objective: To quantify the conversion of this compound to Aucubin by aucubin synthase.
Materials:
-
Microsomal preparation containing recombinant aucubin synthase
-
This compound (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
HPLC or LC-MS system for product analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific concentration of this compound (e.g., 100 µM), and the microsomal preparation (e.g., 50-100 µg of total protein).
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation of Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation for Analysis:
-
Vortex the quenched reaction mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Product Quantification: Analyze the supernatant by HPLC or LC-MS to separate and quantify the amount of aucubin produced. Use an authentic standard of aucubin to create a calibration curve for accurate quantification.
Extraction and Quantification of this compound and Aucubin from Plant Material
This protocol provides a method for the extraction and simultaneous quantification of this compound and Aucubin from plant tissues.[12][13][14][15]
Objective: To determine the in vivo concentrations of this compound and Aucubin in plant samples.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent (e.g., 80% methanol (B129727) in water)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Grind the fresh or freeze-dried plant material to a fine powder using a mortar and pestle with liquid nitrogen.
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 100 mg) into a microcentrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 1 mL of 80% methanol).
-
Vortex the mixture thoroughly.
-
Perform ultrasonic-assisted extraction in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g for 15 minutes).
-
-
Sample Filtration:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC or LC-MS Analysis:
-
Inject the filtered extract into an HPLC or LC-MS system equipped with a suitable column (e.g., C18 reverse-phase).
-
Use a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile to achieve good separation of this compound and Aucubin.
-
Detect the compounds using a UV detector (e.g., at 210 nm) or a mass spectrometer.
-
Quantify the compounds by comparing their peak areas to calibration curves prepared with authentic standards of this compound and Aucubin.
-
Conclusion
The biosynthetic pathway of this compound represents a key branch in the complex network of iridoid metabolism. Its role as a precursor to aucubin, catalyzed by the recently identified aucubin synthase, opens up new avenues for research and biotechnological applications. While significant progress has been made in elucidating this pathway, further quantitative studies on the kinetics of the involved enzymes are necessary for a complete understanding of its efficiency and regulation. The experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the fascinating world of iridoid biosynthesis.
References
- 1. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of Substrate Analogs Suggests a Michael Cyclization in Iridoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yeast as a versatile system for heterologous protein expression; genetically modified yeast strain to express human drug metabolism enzymes - MedCrave online [medcraveonline.com]
- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Microsome Isolation from Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. primescholars.com [primescholars.com]
- 15. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Bartsioside and Iridoid Glycosides: A Comparative Analysis of a Promising Class of Anti-Inflammatory Agents
A detailed examination of the anti-inflammatory efficacy of iridoid glycosides, with a focus on Aucubin (B1666126) and Geniposidic acid as representative compounds, highlights their potential in modulating key inflammatory pathways. While direct comparative data on Bartsioside remains limited in publicly accessible research, the available evidence on related compounds offers valuable insights for researchers, scientists, and drug development professionals.
Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Key mediators in this process include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which produce prostaglandins (B1171923) and nitric oxide, respectively. The expression of these and other pro-inflammatory genes is largely regulated by transcription factors such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Many natural compounds have been investigated for their potential to inhibit these inflammatory pathways, offering a promising avenue for the development of new anti-inflammatory therapies.
Iridoid glycosides, a class of monoterpenoid compounds found in a variety of medicinal plants, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory effects. This guide provides a comparative analysis of the efficacy of these compounds against different inflammatory mediators, with a particular focus on Aucubin and Geniposidic acid, for which substantial experimental data is available.
Comparative Efficacy Against Inflammatory Mediators
While specific quantitative data for this compound's direct interaction with various inflammatory mediators is not extensively documented in current literature, studies on the closely related iridoid glycosides, Aucubin and Geniposidic acid, provide a strong indication of the potential mechanisms and efficacy for this class of compounds.
| Compound | Target Mediator | Cell Line | Inducer | Observed Effect | Reference |
| Aucubin (hydrolyzed) | TNF-α | RAW 264.7 macrophages | - | IC50 of 9.2 µM for protein production inhibition.[1] | [1] |
| Aucubin | PAI-1, MCP-1, IL-6 | 3T3-L1 adipocytes | TNF-α | Significant inhibition of secretion and mRNA synthesis.[2] | [2] |
| Aucubin | iNOS, NO | Rat chondrocytes | IL-1β | Significant downregulation of gene and protein expression and suppression of NO production.[3] | [3] |
| Geniposidic acid | IL-1β, TNF-α | DSS-induced colitis mouse model | Dextran Sulfate Sodium (DSS) | Markedly alleviated relative levels of pro-inflammatory cytokines.[4] | [4] |
| Geniposidic acid | NF-κB | DSS-induced colitis mouse model | Dextran Sulfate Sodium (DSS) | Downregulated the protein expression of NF-κB.[4] | [4] |
| Geniposide | RhoA/p38MAPK/NF-κB | Fibroblast-like synoviocytes | Lipopolysaccharide (LPS) | Downregulated expression of p-p38MAPK and NF-κB p-p65.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-inflammatory effects of iridoid glycosides.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or other relevant cell types are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are typically pre-treated with the test compound (e.g., Aucubin, Geniposidic acid) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory inducer like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a further period (e.g., 24 hours) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
To quantify the production of nitric oxide, a key inflammatory mediator produced by iNOS, the Griess assay is commonly employed. This colorimetric assay measures the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant. The supernatant is mixed with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride), and the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The concentration of nitrite is then determined by comparison with a standard curve of sodium nitrite.
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated forms of NF-κB and MAPKs). Cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
ELISA is a highly sensitive method for quantifying the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids. The assay involves capturing the target cytokine with a specific antibody coated on a microplate. A second, detection antibody (often enzyme-linked) is then added, followed by a substrate that produces a measurable signal (e.g., color change). The intensity of the signal is proportional to the concentration of the cytokine in the sample, which is determined by comparison to a standard curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of iridoid glycosides are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous genes involved in inflammation, including those for iNOS, COX-2, and various cytokines.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Studies have shown that iridoid glycosides like Aucubin can inhibit the degradation of IκBα, thereby preventing the nuclear translocation and activation of NF-κB.[1][2]
Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in transducing extracellular signals to cellular responses, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7] Activation of these pathways can lead to the expression of pro-inflammatory genes. Evidence suggests that certain iridoid glycosides can suppress the phosphorylation and activation of specific MAPKs, such as p38 and ERK, thereby contributing to their anti-inflammatory effects.[8]
Caption: Modulation of the MAPK signaling pathway by iridoid glycosides.
Conclusion and Future Directions
The available scientific literature strongly supports the anti-inflammatory potential of iridoid glycosides, with compounds like Aucubin and Geniposidic acid demonstrating clear efficacy in downregulating key inflammatory mediators and signaling pathways. While direct experimental evidence for this compound is currently lacking, its structural similarity to these well-studied compounds suggests it may possess similar anti-inflammatory properties.
Future research should focus on the isolation of pure this compound in sufficient quantities to conduct comprehensive in vitro and in vivo studies. A direct comparative analysis of this compound with other iridoid glycosides against a panel of inflammatory mediators would be invaluable in elucidating its specific mechanisms of action and therapeutic potential. Such studies will be crucial in advancing our understanding of this promising class of natural compounds and their potential application in the development of novel anti-inflammatory drugs.
References
- 1. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. florajournal.com [florajournal.com]
- 4. Geniposidic acid attenuates DSS-induced colitis through inhibiting inflammation and regulating gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Bartsioside as a phytochemical marker for specific plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Bartsioside, an iridoid glycoside, as a potential phytochemical marker for specific plant species. Through a comparative lens, this document outlines the current scientific evidence, presents quantitative data alongside alternative markers, and details the experimental protocols necessary for its validation. This information is intended to assist researchers in the fields of phytochemistry, chemotaxonomy, and natural product-based drug development in making informed decisions regarding the use of this compound as a reliable biomarker.
Introduction to this compound and Its Potential as a Phytochemical Marker
This compound is a naturally occurring iridoid glycoside that has been identified in several plant species, primarily within the Orobanchaceae family. Its presence in genera such as Bartsia, Bellardia, Pedicularis, and Monochasma suggests its potential as a chemotaxonomic marker to aid in the identification and authentication of these plants.[1] The validation of such a marker is crucial for ensuring the quality, safety, and efficacy of herbal medicines and for advancing research into the therapeutic properties of these plant species.
A reliable phytochemical marker should ideally be specific to a particular species or genus, be present in sufficient quantities for easy detection and quantification, and remain stable during harvesting and processing. This guide examines the available data to assess how this compound meets these criteria in comparison to other co-occurring iridoid glycosides.
Comparative Analysis of this compound and Alternative Markers
Several iridoid glycosides are often found alongside this compound, making them potential alternative or complementary markers. The selection of an appropriate marker depends on its relative abundance, specificity, and the analytical methods available. The following table summarizes the quantitative data for this compound and other major iridoid glycosides isolated from the ethyl acetate (B1210297) extract of the aerial green organs of Bellardia trixago (syn. Bartsia trixago), a plant known to contain these compounds.[2][3]
Table 1: Quantitative Comparison of Iridoid Glycosides in Bellardia trixago
| Phytochemical Marker | Amount Isolated from 189.0 g of Plant Material (mg) | Relative Abundance in Extract (% w/w) |
| This compound | 13.9 | 0.96% |
| Melampyroside | 642.3 | 44.3% |
| Mussaenoside | 6.1 | 0.42% |
| Aucubin | 12.4 | 0.86% |
| Gardoside methyl ester | 2.0 | 0.14% |
Data sourced from Soriano et al., 2022.[2][3]
As indicated in the table, while this compound is present, Melampyroside is significantly more abundant in Bellardia trixago, making it a potentially more suitable primary marker for this particular species due to its ease of detection and quantification. However, the specificity of each compound across a wider range of species needs to be considered for definitive validation. This compound has also been reported in Bartsia alpina and Lathraea squamaria, suggesting it may be a marker for a broader group of related plants within the Orobanchaceae family.[3][4]
Experimental Protocols for Validation
The validation of this compound as a phytochemical marker requires standardized and reproducible experimental protocols for its extraction and quantification.
Extraction of Iridoid Glycosides from Plant Material
The following is a general protocol for the extraction of iridoid glycosides, including this compound, from plant material, based on methodologies described in the literature.[2][3]
Protocol:
-
Sample Preparation: Air-dry the aerial parts of the plant material at room temperature and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material in methanol (B129727) at room temperature for 24 hours. Repeat this process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition successively with n-hexane and ethyl acetate. The iridoid glycosides will preferentially partition into the ethyl acetate fraction.
-
Final Concentration: Evaporate the ethyl acetate fraction to dryness to yield the iridoid glycoside-rich extract.
Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and selective method for the quantification of phytochemicals in complex mixtures.
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).[5][6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Ionization Mode: ESI in positive or negative mode, optimized for this compound.[6]
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and other target iridoids.
Quantification:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the UPLC-MS/MS system to generate a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared plant extracts and determine the peak areas of this compound.
-
Concentration Calculation: Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizing the Validation Workflow and Relationships
To provide a clearer understanding of the processes involved in validating this compound as a phytochemical marker, the following diagrams have been generated using the DOT language.
Caption: Workflow for the validation of this compound as a phytochemical marker.
Caption: Presence of key iridoid glycosides in different genera of the Orobanchaceae family.
Conclusion and Future Directions
The available evidence suggests that this compound is a viable candidate as a phytochemical marker for certain species within the Orobanchaceae family. Its presence has been confirmed in multiple genera, indicating its potential as a marker at the genus or tribal level. However, for species-specific validation, further research is imperative.
Key takeaways:
-
Comparative Abundance: In Bellardia trixago, Melampyroside is significantly more abundant than this compound, making it a more practical primary marker for this species.[2][3]
-
Need for Specificity Studies: Comprehensive comparative studies are needed to evaluate the presence and concentration of this compound across a wider range of Bartsia species and other closely related genera to establish its specificity.
-
Standardized Methodology: The use of validated extraction and UPLC-MS/MS protocols is crucial for accurate and reproducible quantification of this compound.
Future research should focus on a broad chemotaxonomic survey of the Bartsia genus and its allies to map the distribution and concentration of this compound and other iridoid glycosides. This will provide the necessary data to definitively validate its utility as a species-specific or genus-specific phytochemical marker, thereby contributing to the quality control and standardization of valuable medicinal plants.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Cytotoxicity of Bartsioside and Other Natural Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of the natural compound Bartsioside against established anticancer agents Paclitaxel, Doxorubicin, and Vincristine. This report includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Executive Summary
The exploration of natural compounds for novel anticancer therapies is a burgeoning field of research. This compound, an iridoid glycoside, has been identified as a component of Bellardia trixago, a plant demonstrating cytotoxic properties. This guide seeks to contextualize the potential of this compound by comparing its cytotoxic profile with that of three widely used natural product-derived chemotherapeutic drugs: Paclitaxel, Doxorubicin, and Vincristine. While direct cytotoxic data for purified this compound against cancer cell lines is limited in the current literature, this guide compiles available data on extracts containing this compound and provides a comprehensive comparison of the cytotoxic activities of the established anticancer agents across a range of cancer cell lines. Furthermore, this guide outlines the common experimental protocols used to determine cytotoxicity and visualizes the known or putative signaling pathways through which these compounds exert their effects.
Comparative Cytotoxicity Data
A direct comparison of the 50% inhibitory concentration (IC50) is a standard metric for assessing the cytotoxic potency of a compound. The following tables summarize the available IC50 values for Bellardia trixago extracts (containing this compound), Paclitaxel, Doxorubicin, and Vincristine against various human cancer cell lines. It is important to note that IC50 values can vary depending on the assay method, exposure time, and specific cell line used.
Table 1: Cytotoxicity of Bellardia trixago Extracts
| Extract Composition | Cancer Cell Line | Assay | IC50 (µg/mL) | Citation |
| 70% EtOH | HT-29 (Colon Carcinoma) | MTT | 38.42 |
Note: The specific concentration of this compound within the extract was not reported.
Table 2: Cytotoxicity of Paclitaxel
| Cancer Cell Line | Assay | Exposure Time | IC50 (nM) | Citation |
| T47D (Breast Cancer) | MTT | Not Specified | 1577.2 ± 115.3 | |
| Ovarian Carcinoma Cell Lines (7 lines) | Clonogenic | Not Specified | 0.4 - 3.4 | [1] |
| Non-Small Cell Lung Cancer (NSCLC) (14 lines) | Tetrazolium-based | 120 h | Median: 27 | [2] |
| Small Cell Lung Cancer (SCLC) (14 lines) | Tetrazolium-based | 120 h | Median: 5000 | [2] |
| Various Human Tumor Cell Lines (8 lines) | Clonogenic | 24 h | 2.5 - 7.5 | [3] |
Table 3: Cytotoxicity of Doxorubicin
| Cancer Cell Line | Assay | Exposure Time | IC50 (µM) | Citation |
| T47D (Breast Cancer) | MTT | Not Specified | 0.202 ± 0.004 | |
| HepG2 (Hepatocellular Carcinoma) | MTT | 24 h | 12.2 | [4] |
| UMUC-3 (Bladder Cancer) | MTT | 24 h | 5.1 | [4] |
| TCCSUP (Bladder Cancer) | MTT | 24 h | 12.6 | [4] |
| BFTC-905 (Bladder Cancer) | MTT | 24 h | 2.3 | [4] |
| HeLa (Cervical Cancer) | MTT | 24 h | 2.9 | [4] |
| MCF-7 (Breast Cancer) | MTT | 24 h | 2.5 | [4] |
| M21 (Melanoma) | MTT | 24 h | 2.8 | [4] |
| A549 (Lung Cancer) | MTT | 24 h | > 20 | [4] |
| Huh7 (Hepatocellular Carcinoma) | MTT | 24 h | > 20 | [4] |
| VMCUB-1 (Bladder Cancer) | MTT | 24 h | > 20 | [4] |
Table 4: Cytotoxicity of Vincristine
| Cancer Cell Line | Assay | Exposure Time | IC50 (nM) | Citation |
| A549 (Lung Cancer) | Not Specified | Not Specified | 40 | [5] |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | 5 | [5] |
| 1A9 (Ovarian Cancer) | Not Specified | Not Specified | 4 | [5] |
| SY5Y (Neuroblastoma) | Not Specified | Not Specified | 1.6 | [5] |
| CEM (Human Lymphoblastoid Leukemia) | Growth Inhibition | 6-12 h | 10 | [6] |
| L1210 (Murine Leukemia) | Colony-forming | 1-3 h | 100 | [6] |
| MCF7-WT (Breast Cancer) | CCK-8 | Not Specified | 7.371 | [7] |
| VCR/MCF7 (Vincristine-resistant Breast Cancer) | CCK-8 | Not Specified | 10,574 | [7] |
Experimental Protocols
The following are detailed methodologies for two common colorimetric assays used to determine cytotoxicity: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability and cytotoxicity.[8][9][10][11][12] It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[13][14][15][16][] It is a sensitive and reproducible assay for cytotoxicity screening.[15]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds induce cytotoxicity is crucial for their development as therapeutic agents.
This compound (Putative Mechanism)
While the specific cytotoxic mechanism of this compound has not been fully elucidated, studies on other iridoid glycosides, such as geniposide (B1671433) and aucubin, suggest that they can induce apoptosis and modulate key signaling pathways involved in cell survival and proliferation.[8][18] A plausible mechanism for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This may be initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and inhibition of anti-apoptotic proteins (e.g., Bcl-2). This cascade ultimately results in the activation of caspases, the executioners of apoptosis.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Paclitaxel and Vincristine: Microtubule-Targeting Agents
Paclitaxel and Vincristine are classic examples of microtubule-targeting agents, a cornerstone of cancer chemotherapy.[18][19][20][21][22] They disrupt the normal function of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.
-
Paclitaxel acts by stabilizing microtubules, preventing their depolymerization. This leads to the formation of abnormal microtubule bundles and arrests the cell cycle in the G2/M phase, ultimately triggering apoptosis.
-
Vincristine , on the other hand, destabilizes microtubules by inhibiting their polymerization. This disruption of the mitotic spindle also leads to M-phase arrest and subsequent apoptosis.
Caption: Mechanism of action of microtubule-targeting agents.
Doxorubicin: Topoisomerase II Inhibitor
Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects primarily by inhibiting topoisomerase II. Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription by creating transient double-strand breaks in the DNA to resolve topological problems. Doxorubicin intercalates into the DNA and stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.
Caption: Mechanism of action of Doxorubicin as a Topoisomerase II inhibitor.
Experimental Workflow
The general workflow for assessing the cytotoxicity of a compound using cell-based assays is outlined below.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Conclusion
This guide provides a comparative overview of the cytotoxic properties of this compound (within Bellardia trixago extracts) and the established anticancer drugs Paclitaxel, Doxorubicin, and Vincristine. While the limited availability of data for purified this compound precludes a direct, definitive comparison of its potency, the information gathered on related iridoid glycosides suggests a potential mechanism of action involving the induction of apoptosis. The comprehensive data presented for the comparator compounds, along with detailed experimental protocols and mechanistic diagrams, serves as a valuable resource for researchers in the field of anticancer drug discovery. Further investigation into the cytotoxic effects and specific molecular targets of isolated this compound is warranted to fully assess its therapeutic potential.
References
- 1. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploiting cancer’s drinking problem: regulation and therapeutic potential of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protection against Doxorubicin-Induced Cytotoxicity by Geniposide Involves AMPK α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 11. Cytotoxic Effects of Verbascoside on MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aucubin protects against lipopolysaccharide-induced acute pulmonary injury through regulating Nrf2 and AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ardipusilloside I induces apoptosis by regulating Bcl-2 family proteins in human mucoepidermoid carcinoma Mc3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Isolation and Cytotoxic Activity of Phyllocladanes from the Roots of Acacia schaffneri (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of Cynaroside on Cell Proliferation, Apoptosis, Migration and Invasion though the MET/AKT/mTOR Axis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Bartsioside: A Guide to Evaluating Synergistic Effects
For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies often leads to the exploration of natural compounds. Bartsioside, an iridoid glycoside found in plants such as Bellardia trixago and Castilleja tenuiflora, has emerged as a compound of interest due to its potential biological activities.[1][2] However, to date, the synergistic effects of this compound with other compounds remain unexplored. This guide provides a framework for evaluating the potential synergistic efficacy of this compound, offering hypothetical experimental designs and detailed protocols to stimulate further research in this promising area.
While direct experimental data on the synergistic effects of this compound is currently unavailable in scientific literature, the known anti-inflammatory and anticancer properties of iridoid glycosides suggest a strong potential for synergy with existing therapeutic agents.[3][4][5][6][7][8] Iridoid glycosides have been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK pathways.[9][10] Combining this compound with other compounds that target complementary pathways could lead to enhanced therapeutic outcomes, reduced side effects, and strategies to overcome drug resistance.
This guide outlines a series of proposed experiments to investigate the synergistic potential of this compound in two key therapeutic areas: oncology and anti-inflammatory applications.
Part 1: Hypothetical Synergistic Combinations with this compound
Based on the known biological activities of iridoid glycosides, two promising hypothetical combinations for synergistic evaluation are proposed:
-
This compound and Cisplatin (Anticancer): Cisplatin is a widely used chemotherapeutic agent that induces DNA damage in cancer cells. Iridoid glycosides have demonstrated anticancer properties, including the induction of apoptosis and inhibition of cell proliferation.[3][5][6][7][8] A combination of this compound and Cisplatin could potentially enhance the cytotoxic effects on cancer cells through complementary mechanisms, allowing for lower, less toxic doses of cisplatin.
-
This compound and Dexamethasone (Anti-inflammatory): Dexamethasone is a potent corticosteroid used to treat a variety of inflammatory conditions. Iridoid glycosides are known to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.[4][9][10][11] A synergistic combination could allow for a reduction in the dose of dexamethasone, thereby minimizing its well-documented side effects.
Part 2: Experimental Protocols for Synergy Evaluation
A robust experimental design is crucial for accurately assessing synergistic interactions. The following protocols are proposed for the hypothetical combinations.
Cell Viability and Cytotoxicity Assays (Anticancer)
Objective: To determine the synergistic cytotoxic effects of this compound and Cisplatin on a human cancer cell line (e.g., A549 lung carcinoma).
Methodology:
-
Cell Culture: A549 cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Single-Agent Dose-Response: Cells will be seeded in 96-well plates and treated with serial dilutions of this compound (e.g., 0.1 to 100 µM) and Cisplatin (e.g., 0.1 to 100 µM) for 72 hours to determine the IC50 (half-maximal inhibitory concentration) of each compound individually. Cell viability will be assessed using the MTT assay.
-
Combination Treatment: Based on the individual IC50 values, a fixed-ratio combination design will be employed. For example, a constant ratio of this compound to Cisplatin (e.g., based on their IC50 ratio) will be used to prepare serial dilutions of the combination.
-
Data Analysis: The percentage of cell viability will be calculated for each treatment. The Combination Index (CI) will be calculated using the Chou-Talalay method.[12][13] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Anti-inflammatory Activity Assays
Objective: To evaluate the synergistic anti-inflammatory effects of this compound and Dexamethasone in a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Nitric Oxide (NO) Production Assay: Cells will be pre-treated with various concentrations of this compound, Dexamethasone, or their combination for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant, an indicator of NO production, will be measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatants will be quantified using ELISA kits.
-
Data Analysis: The inhibitory effects of the single agents and the combination on NO and cytokine production will be determined. Synergy will be assessed using isobologram analysis or the Combination Index method.
Part 3: Data Presentation and Visualization
Clear presentation of quantitative data is essential for comparative analysis.
Table 1: Hypothetical Cytotoxicity Data for this compound and Cisplatin Combination in A549 Cells
| Treatment Group | Concentration (µM) | % Cell Viability | Combination Index (CI) | Interpretation |
| This compound | 50 | 50 | - | - |
| Cisplatin | 10 | 50 | - | - |
| This compound + Cisplatin | 25 + 5 | 30 | 0.7 | Synergy |
| This compound + Cisplatin | 12.5 + 2.5 | 55 | 0.9 | Slight Synergy |
| This compound + Cisplatin | 50 + 10 | 10 | 0.6 | Strong Synergy |
Table 2: Hypothetical Anti-inflammatory Data for this compound and Dexamethasone Combination in RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of LPS control) | TNF-α Production (% of LPS control) | Interpretation |
| This compound | 20 | 60 | 55 | - |
| Dexamethasone | 0.1 | 50 | 45 | - |
| This compound + Dexamethasone | 10 + 0.05 | 35 | 25 | Synergy |
| This compound + Dexamethasone | 5 + 0.025 | 65 | 50 | Additive |
| This compound + Dexamethasone | 20 + 0.1 | 20 | 15 | Strong Synergy |
Mandatory Visualizations
Experimental Workflow for Synergy Evaluation
Caption: Workflow for evaluating the synergistic effects of this compound.
Hypothetical Signaling Pathway for this compound and Cisplatin Synergy
Caption: Proposed synergistic mechanism of this compound and Cisplatin.
Conclusion
The exploration of synergistic interactions involving natural compounds like this compound holds immense promise for the future of drug development. While direct evidence for this compound's synergy is yet to be established, the proposed experimental frameworks in this guide offer a clear and scientifically rigorous path for researchers to undertake such investigations. The potential to enhance therapeutic efficacy and reduce adverse effects through synergistic combinations warrants a dedicated research effort into the untapped potential of this compound. The provided protocols and visualization tools are intended to serve as a valuable resource for scientists embarking on this exciting area of discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. The Biopotential of Bellardia trixago in Replacing Synthetic Compounds for Health‐Promoting Applications: Is It a Promising Candidate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of Natural Iridoids and Anthocyanins on Selected Parameters of Liver and Cardiovascular System Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Bartsioside Production in Select Plant Species
For researchers and professionals in the fields of pharmacology and drug development, understanding the natural sources and production of bioactive compounds is paramount. Bartsioside, an iridoid glycoside, has garnered interest for its potential biological activities. This guide provides a cross-species comparison of this compound production in several plants known to contain this compound: Bellardia trixago (syn. Bartsia trixago), Bartsia alpina, Odontites vulgaris, and Euphrasia rostkoviana. The information presented herein is intended to support research and development efforts by providing available quantitative data, detailed experimental protocols, and a visualization of its biosynthetic pathway.
Quantitative Comparison of this compound Production
The quantification of this compound across different plant species is crucial for identifying high-yielding natural sources. Currently, detailed quantitative data is most readily available for Bellardia trixago. While this compound has been identified in Bartsia alpina, Odontites vulgaris, and Euphrasia rostkoviana, specific yield data from comparable studies remains limited.
| Plant Species | Plant Part | Extraction Method | Quantification Method | This compound Yield | Reference |
| Bellardia trixago | Lyophilized green organs | Ethyl Acetate (B1210297) Extraction | Column Chromatography & Preparative TLC | 13.9 mg from 189.0 g (approximately 0.0074% w/w) | [1] |
| Bartsia alpina | Aerial parts | Not specified in quantitative studies | - | Presence confirmed, but quantitative data not available in reviewed literature. | |
| Odontites vulgaris | Aerial parts | Not specified in quantitative studies | - | Presence confirmed, but quantitative data not available in reviewed literature. | |
| Euphrasia rostkoviana | Aerial parts | Not specified in quantitative studies | - | Presence of various iridoid glycosides confirmed; specific quantitative data for this compound not available in reviewed literature.[2][3] |
Note: The lack of standardized reporting and the variability in analytical methods make direct comparisons challenging. The data for Bellardia trixago provides a benchmark for future quantitative studies on other species.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative analysis of phytochemicals. Below are detailed methodologies for the extraction, isolation, and analysis of this compound, primarily based on successful studies with Bellardia trixago, which can be adapted for other species.
Extraction and Isolation of this compound from Bellardia trixago
This protocol details a bioassay-guided fractionation method to isolate this compound.
a. Plant Material Preparation:
-
Lyophilize fresh aerial green organs of the plant to remove water content.
-
Grind the lyophilized material into a fine powder.
b. Extraction:
-
Macerate 189.0 g of the powdered plant material in a mixture of water and methanol (B129727) (1:1, v/v) at room temperature for 24 hours with continuous stirring.
-
Centrifuge the suspension and separate the supernatant.
-
Perform a sequential liquid-liquid extraction of the supernatant with solvents of increasing polarity:
-
n-hexane
-
Dichloromethane
-
Ethyl acetate
-
-
The ethyl acetate fraction is typically enriched with iridoid glycosides, including this compound.
c. Isolation by Chromatography:
-
Concentrate the ethyl acetate extract under reduced pressure.
-
Subject the concentrated extract to column chromatography (CC) on silica (B1680970) gel.
-
Elute the column with a solvent system such as dichloromethane-methanol in a gradient.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Pool fractions containing the compound of interest and further purify using preparative TLC with a suitable solvent system (e.g., dichloromethane/ethyl acetate/methanol) to yield pure this compound.[1]
General Protocol for Quantification of Iridoid Glycosides by High-Performance Liquid Chromatography (HPLC)
This generalized protocol can be adapted for the quantification of this compound in various plant extracts.
a. Sample Preparation:
-
Prepare a crude extract of the plant material using a suitable solvent (e.g., methanol or 70% ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
b. HPLC System and Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water (often with a small percentage of acid like phosphoric acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Iridoid glycosides are commonly detected around 240-254 nm.
-
Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration in the plant extract can then be determined by comparing its peak area to the calibration curve.
Biosynthetic Pathway and Experimental Workflow
To visualize the relationships between key compounds and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Biosynthesis of this compound and its Conversion to Aucubin
This compound is an intermediate in the biosynthesis of other iridoid glycosides, such as Aucubin. The pathway originates from geranyl pyrophosphate (GPP), a common precursor for monoterpenes.
Caption: Biosynthetic pathway leading to this compound and its subsequent conversion to Aucubin.
Experimental Workflow for this compound Isolation
The following diagram outlines the key steps in the experimental procedure for isolating this compound from plant material.
Caption: Workflow for the extraction and purification of this compound from plant sources.
References
- 1. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research survey on iridoid and phenylethanoid glycosides among seven populations of Euphrasia rostkoviana Hayne from the Alps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Iridoid Glucosides from Euphrasia rostkoviana] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activities of Bartsioside and Its Natural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Bartsioside and its naturally occurring structural analogues, Melampyroside and Mussaenoside. Due to a lack of available data on synthetic analogues of this compound, this comparison focuses on these closely related iridoid glycosides. The primary biological activity for which quantitative data is available for all three compounds is their phytotoxic effect. Information on other potential biological activities, such as anti-inflammatory, antioxidant, and anticancer effects, is also presented, drawing from studies on the pure compounds where possible, and supplemented with data from plant extracts containing these iridoids.
Data Presentation: A Comparative Summary
The most comprehensively studied biological activity for this compound, Melampyroside, and Mussaenoside is their phytotoxic effect, specifically the inhibition of radicle growth in the parasitic plant Orobanche cumana.[1][2]
| Compound | Biological Activity | Assay | Test Organism | Concentration | % Inhibition | IC50 / ED50 | Source |
| This compound | Phytotoxicity | Radicle Growth Inhibition | Orobanche cumana | 100 µg/mL | 61.1 ± 1.5% | Not Reported | [2] |
| Anti-inflammatory | NF-κB assay | Not Specified | Not Specified | Not Reported | 12 µg/mL | [3] | |
| Melampyroside | Phytotoxicity | Radicle Growth Inhibition | Orobanche cumana | 100 µg/mL | 72.6 ± 0.9% | Not Reported | [2] |
| Mussaenoside | Phytotoxicity | Radicle Growth Inhibition | Orobanche cumana | 100 µg/mL | 65.9 ± 2.9% | Not Reported | [2] |
| Mussaenda pubescens extract (contains Mussaenoside) | Antioxidant | DPPH Assay | - | Not Specified | Not Reported | 78.27 ppm | [4] |
Note: The available quantitative data for direct comparison is limited. The anti-inflammatory data for this compound lacks detailed experimental context. The antioxidant data for Mussaenoside is from a plant extract and not the pure compound, which may contain other active constituents. Further research is required to provide a more comprehensive quantitative comparison of the anti-inflammatory, antioxidant, and anticancer activities of these pure iridoid glycosides.
Experimental Protocols
Detailed methodologies for the key experiments cited or relevant to the biological activities discussed are provided below.
Phytotoxicity: Radicle Growth Inhibition Assay
This assay evaluates the effect of compounds on the early growth of parasitic plants.
-
Seed Sterilization and Pre-conditioning: Seeds of Orobanche cumana are surface-sterilized and then pre-conditioned in a moist environment to become responsive to germination stimulants.
-
Germination Induction: Pre-conditioned seeds are treated with a germination stimulant (e.g., GR24) to induce radicle emergence.
-
Compound Application: The test compounds (this compound, Melampyroside, Mussaenoside) are dissolved in a suitable solvent and applied to the germinated seeds at a specific concentration (e.g., 100 µg/mL). A control group is treated with the solvent alone.
-
Incubation: The treated seeds are incubated under controlled conditions (temperature and light) for a defined period.
-
Data Analysis: The length of the radicles is measured. The percentage of inhibition is calculated by comparing the average radicle length in the treated groups to the control group.
Anti-inflammatory Activity: NF-κB Assay (General Protocol)
The NF-κB (Nuclear Factor kappa B) assay is a common method to assess the anti-inflammatory potential of compounds by measuring the inhibition of the NF-κB signaling pathway.
-
Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.
-
Induction of Inflammation: The cells are stimulated with an inflammatory agent, like lipopolysaccharide (LPS), to activate the NF-κB pathway.
-
Treatment: The cells are treated with various concentrations of the test compound.
-
Measurement of NF-κB Activity: NF-κB activation can be measured using several methods, including reporter gene assays (e.g., luciferase), Western blotting for phosphorylated NF-κB subunits, or ELISA-based assays that measure the binding of NF-κB to DNA.
-
Data Analysis: The results are expressed as the percentage of inhibition of NF-κB activity compared to the LPS-stimulated control. The ED50 value, the concentration at which 50% of the maximal response is inhibited, can then be calculated.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to determine the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep purple color.
-
Reaction Mixture: The test compound is added to the DPPH solution at various concentrations.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes). In the presence of an antioxidant, the purple color of the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Signaling Pathways and Mechanisms of Action
While specific signaling pathways for this compound, Melampyroside, and Mussaenoside are not well-documented, the general mechanisms of action for iridoid glycosides in inflammation and cancer have been studied.
Anti-inflammatory Signaling Pathway
Iridoid glycosides are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5][6] A primary mechanism is the inhibition of the NF-κB pathway.[5] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. By inhibiting the activation of NF-κB, iridoid glycosides can reduce the production of these inflammatory mediators. Other pathways that may be modulated by iridoids include the MAPK and JAK-STAT signaling cascades.[5][6]
Caption: General anti-inflammatory mechanism of iridoid glycosides via NF-κB inhibition.
Experimental Workflow for Biological Activity Screening
The general workflow for screening the biological activities of natural compounds like this compound and its analogues involves a series of in vitro assays.
Caption: General experimental workflow for screening biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoid Glycosides Isolated from Bellardia trixago Identified as Inhibitors of Orobanche cumana Radicle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Ecotoxicological Profile of Bartsioside-Containing Extracts
Audience: Researchers, scientists, and drug development professionals.
This guide provides a framework for the validation of the ecotoxicological profile of Bartsioside-containing extracts. Due to a lack of publicly available ecotoxicity data on this compound, this document outlines a comparative approach using established methodologies and representative data from other natural compounds. It serves as a template for conducting the necessary environmental risk assessments.
Comparative Ecotoxicological Profile
A comprehensive environmental risk assessment requires evaluating the impact of a substance across different trophic levels. The following table compares the ecotoxicological endpoints for common natural compounds against the data that needs to be determined for a hypothetical this compound-containing extract. This highlights the necessity of empirical testing to establish a reliable safety profile.
Table 1: Comparative Analysis of Acute Ecotoxicity Data
| Substance | Test Organism | Endpoint (LC50/EC50) | Result | Classification |
|---|---|---|---|---|
| This compound Extract | Daphnia magna (Water Flea) | 48h EC50 | To Be Determined | To Be Determined |
| Pseudokirchneriella subcapitata (Green Algae) | 72h EC50 | To Be Determined | To Be Determined | |
| Eisenia fetida (Earthworm) | 14d LC50 | To Be Determined | To Be Determined | |
| Rotenone (Natural Insecticide) | Daphnia magna | 48h EC50 | 2 µg/L | Very toxic to aquatic life |
| Caffeine | Daphnia magna | 48h EC50 | 182 mg/L | Harmful to aquatic life |
| Quercetin | Daphnia magna | 48h EC50 | >100 mg/L | Not classified as harmful |
LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration, 50%): The concentration that causes a defined effect in 50% of the test population (e.g., immobilization).
Recommended Experimental Protocols
To validate the ecotoxicological profile of this compound-containing extracts, standardized test protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are recommended.
Acute Immobilisation Test in Daphnia magna (OECD Guideline 202)
-
Principle: This acute toxicity test determines the concentration at which the extract immobilizes 50% of the tested Daphnia magna population over a 48-hour exposure period.
-
Test Organism: Daphnia magna (water flea), a key species in freshwater ecosystems.
-
Methodology:
-
Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the this compound extract in a defined medium.
-
A minimum of five test concentrations are prepared in a geometric series, along with a control group.
-
Exposure is carried out for 48 hours under controlled conditions (20 ± 1°C, 16-hour light/8-hour dark cycle).
-
The number of immobile daphnids is recorded at 24 and 48 hours.
-
-
Data Analysis: The EC50 value at 48 hours, along with its 95% confidence limits, is calculated using probit analysis or other appropriate statistical methods.
Algal Growth Inhibition Test (OECD Guideline 201)
-
Principle: This test assesses the effect of the extract on the growth of a freshwater green alga, a primary producer. The endpoint is the inhibition of growth over a 72-hour period.
-
Test Organism: Pseudokirchneriella subcapitata or other recommended algal species.
-
Methodology:
-
Exponentially growing cultures of the test alga are exposed to various concentrations of the this compound extract.
-
Cultures are incubated in a nutrient-rich medium under continuous, uniform illumination and controlled temperature (21-24°C).
-
Algal growth is measured at 24, 48, and 72 hours by cell counts (e.g., using a particle counter or flow cytometer) or a surrogate measure like fluorescence.
-
-
Data Analysis: The EC50 is calculated based on the inhibition of the growth rate relative to the control. The No Observed Effect Concentration (NOEC) is also determined.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and potential biological interactions.
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive ecotoxicological assessment of a plant extract.
Caption: Workflow for Ecotoxicological Profile Validation.
Hypothetical Mechanism of Action
While the specific molecular targets of this compound are unknown in non-target organisms, a common mechanism of toxicity for xenobiotics involves the induction of oxidative stress. The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical Oxidative Stress Pathway in a Non-Target Organism.
Safety Operating Guide
Prudent Disposal Procedures for Bartsioside in a Laboratory Setting
Chemical and Physical Properties of Bartsioside
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for understanding its basic characteristics, although it does not provide a complete hazard profile.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₈ | PubChem |
| Molecular Weight | 330.33 g/mol | PubChem |
| CAS Number | 62133-72-6 | MedchemExpress |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Not specified | - |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |
General Safety Precautions and Handling
Given the absence of specific toxicity data, this compound should be handled with caution, assuming it is potentially hazardous. All laboratory personnel must adhere to standard safety protocols when working with this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Hand Protection: Standard laboratory gloves (e.g., nitrile) should be worn.
-
Body Protection: A laboratory coat must be worn at all times.
Handling:
-
Avoid generating dust. Handle the solid form of this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
This compound Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for chemical waste. The following step-by-step protocol provides a general framework for its proper disposal.
Experimental Protocol: Disposal of Unused this compound and Contaminated Materials
-
Waste Identification and Segregation:
-
Waste Collection and Labeling:
-
Collect solid this compound waste in a dedicated, sealable, and chemically compatible container.[1][3]
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of accumulation.[4]
-
For solutions containing this compound, collect them in a separate, sealed, and appropriately labeled liquid waste container.
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[5]
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Decontamination of Labware:
-
For reusable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent.
-
Collect the solvent rinse as hazardous liquid waste.
-
After thorough decontamination, the labware can be washed and reused.
-
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.[5]
-
Do not evaporate solutions of this compound as a method of disposal.[2]
General Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of laboratory chemical waste, which should be applied to this compound.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these general guidelines, researchers can ensure the safe and responsible disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Your Research: A Guide to Handling Bartsioside
Essential Safety Information
Bartsioside is a solid, combustible compound and should be handled with care to prevent dust inhalation and skin contact. While one study indicates it exhibits no significant cytotoxicity at concentrations up to 40 μM in BV-2 cells, comprehensive toxicological data is lacking.[1][2] Therefore, treating the compound with a degree of caution is recommended.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Standard laboratory-grade nitrile gloves should be worn to prevent skin contact. |
| Eye Protection | Safety glasses with side shields | Essential to protect eyes from any airborne particles. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling larger quantities or when there is a potential for aerosolization to minimize inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, should be disposed of in accordance with your institution's chemical waste disposal procedures and any applicable local, state, and federal regulations. Avoid disposing of this compound down the drain or in regular trash.
Emergency Procedures
In the absence of a specific SDS, the following general emergency procedures are recommended:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. This commitment to safety is the foundation of trustworthy and reliable scientific advancement.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
